molecular formula C19H27N5O3 B1669332 Cumi-101 CAS No. 179756-61-7

Cumi-101

Katalognummer: B1669332
CAS-Nummer: 179756-61-7
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: MEKSQRMXWZHFIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cumi-101 is a member of piperazines.

Eigenschaften

CAS-Nummer

179756-61-7

Molekularformel

C19H27N5O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3

InChI-Schlüssel

MEKSQRMXWZHFIP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Aussehen

Solid powder

Andere CAS-Nummern

179756-61-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CUMI-101;  CUMI 101;  CUMI101; 

Herkunft des Produkts

United States

Foundational & Exploratory

The Radioligand [11C]CUMI-101: A Technical Whitepaper on its Discovery, Development, and Recharacterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed as a promising agonist for in vivo imaging of the serotonin 1A (5-HT1A) receptor with Positron Emission Tomography (PET), [11C]CUMI-101 has undergone a significant re-evaluation of its pharmacological profile. This technical guide provides a comprehensive overview of the discovery and development of [11C]this compound, with a focus on the pivotal studies that redefined its functional activity and characterized its binding properties. This document summarizes key quantitative data, presents detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows. The findings reveal that, contrary to its initial characterization, [11C]this compound behaves as a potent 5-HT1A receptor antagonist in the primate brain. Furthermore, significant cross-reactivity with α1-adrenoceptors has been identified, a factor that critically impacts its utility as a specific radioligand for 5-HT1A receptor imaging.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression and anxiety. PET imaging of 5-HT1A receptors is a valuable tool for understanding these conditions and for the development of novel therapeutics. An agonist radioligand is of particular interest as it could potentially differentiate between the high- and low-affinity states of the receptor, offering insights into receptor functionality. [11C]this compound was developed to meet this need. This whitepaper details the journey of [11C]this compound from a promising agonist candidate to its recharacterization as an antagonist with notable off-target binding, providing researchers with the critical technical details of its evaluation.

Pharmacological Profile

Initial Characterization as a 5-HT1A Agonist

[11C]this compound was initially synthesized and evaluated as a potential 5-HT1A receptor agonist. Early studies in non-human primates showed promising characteristics for a PET radioligand.

Recharacterization as a 5-HT1A Antagonist

Subsequent, more detailed investigations into the functional properties of this compound revealed a different pharmacological profile in the primate brain. A key study demonstrated that this compound did not stimulate G-protein coupling in the manner of an agonist but instead acted as a potent antagonist.

Off-Target Binding: α1-Adrenoceptor Cross-Reactivity

A significant finding in the development of [11C]this compound was its cross-reactivity with α1-adrenoceptors. This off-target binding is particularly prominent in certain brain regions, which complicates the interpretation of PET imaging data and limits the utility of [11C]this compound as a specific 5-HT1A receptor radioligand.

Quantitative Data

Table 1: In Vitro α1-Adrenoceptor Cross-Reactivity of this compound
SpeciesBrain RegionCross-Reactivity (%)
RatThalamus45%
RatNeocortex42%
MonkeyThalamus50%
MonkeyNeocortex12%
HumanThalamus43%
HumanNeocortex10%

Data from in vitro homogenate binding studies.[1]

Table 2: In Vivo Receptor Occupancy of [11C]this compound in Baboons Following Pharmacological Challenge
Challenging AgentDoseAverage Occupancy (%)
Citalopram2 mg/kg15.0%
Citalopram4 mg/kg30.4%
Fenfluramine2.5 mg/kg23.7%
WAY-1006350.5 mg/kg87%
8-OH-DPAT2 mg/kg76%

Data from PET imaging studies in Papio anubis.[2][3]

Experimental Protocols

[35S]GTPγS Binding Assay for Functional Activity

This assay was employed to determine whether this compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on G-protein activation.

  • Objective: To assess the ability of this compound to stimulate [35S]GTPγS binding to G-proteins, indicative of agonist activity, or to inhibit agonist-stimulated binding, indicative of antagonist activity.

  • Materials:

    • Primate brain tissue homogenates (e.g., hippocampus).

    • [35S]GTPγS (non-hydrolyzable GTP analog).

    • GTPγS assay buffer.

    • 8-OH-DPAT (a known potent 5-HT1A receptor agonist).

    • This compound.

    • WAY-100635 (a known potent 5-HT1A receptor antagonist).

    • Scintillation counter.

  • Procedure:

    • Brain tissue homogenates are prepared and incubated with varying concentrations of this compound or the reference agonist 8-OH-DPAT.

    • To test for antagonist activity, tissue homogenates are co-incubated with a fixed concentration of 8-OH-DPAT and varying concentrations of this compound or the reference antagonist WAY-100635.

    • [35S]GTPγS is added to the reaction mixture.

    • The reaction is allowed to proceed at a controlled temperature.

    • The reaction is terminated, and the amount of bound [35S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of the test compound. Agonist activity is determined by an increase in binding, while antagonist activity is determined by a dose-dependent inhibition of agonist-stimulated binding.

In Vivo PET Imaging and Blocking Studies

These studies were conducted to assess the in vivo binding characteristics of [11C]this compound and to confirm its binding to 5-HT1A receptors and α1-adrenoceptors.

  • Objective: To visualize and quantify the in vivo distribution and binding of [11C]this compound in the brain and to determine the specificity of this binding through pharmacological blockade.

  • Subjects: Animal models (e.g., rats, monkeys) and human volunteers.

  • Radioligand: [11C]this compound, synthesized by methylation of the desmethyl precursor with [11C]MeI.

  • Blocking Agents:

    • WAY-100635 (selective 5-HT1A receptor antagonist).

    • Prazosin (selective α1-adrenoceptor antagonist).

  • Procedure:

    • A baseline PET scan is acquired following the intravenous injection of [11C]this compound.

    • For blocking studies, subjects are pre-treated with either WAY-100635, prazosin, or a combination of both before the injection of [11C]this compound.

    • Dynamic PET data are acquired over a specified duration (e.g., 120 minutes).

    • Arterial blood samples are collected to measure the concentration of the radioligand in the plasma and its metabolites.

  • Data Analysis: The PET data are reconstructed to generate images of radioligand distribution in the brain. The binding potential (BP) is calculated for various brain regions to quantify receptor density. The reduction in BP following the administration of blocking agents is used to determine the degree of binding to the target receptors. PET imaging confirmed that pre-blocking with both WAY-100635 and prazosin was necessary to reduce [11C]this compound brain uptake to the level of a self-block.[1]

Visualizations

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein Activates GTP GTP G_Protein->GTP Binds GDP GDP G_Protein->GDP Releases Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Agonist Agonist (e.g., 8-OH-DPAT) Agonist->Receptor Binds & Activates Antagonist Antagonist (this compound) Antagonist->Receptor Binds & Blocks GTP->G_Protein Activates α subunit Response Cellular Response Effector->Response Leads to

Caption: 5-HT1A Receptor G-Protein Signaling Cascade.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion radiolabeling [11C]this compound Synthesis gtps_assay [35S]GTPγS Binding Assay radiolabeling->gtps_assay homogenate_binding Brain Homogenate Binding radiolabeling->homogenate_binding quantification Quantification of Binding Potential gtps_assay->quantification homogenate_binding->quantification pet_imaging PET Imaging in Animals & Humans blocking_studies Blocking Studies (WAY-100635, Prazosin) pet_imaging->blocking_studies blocking_studies->quantification recharacterization Recharacterization as Antagonist with α1 cross-reactivity quantification->recharacterization

Caption: Workflow for the Characterization of [11C]this compound.

Conclusion

The development of [11C]this compound serves as an important case study in radiopharmaceutical development. Initially promising as a 5-HT1A agonist, rigorous experimental evaluation revealed its true nature as a potent antagonist in the primate brain.[1] Moreover, the identification of significant α1-adrenoceptor cross-reactivity has highlighted the critical importance of thorough off-target screening for novel radioligands. While the utility of [11C]this compound as a specific 5-HT1A PET radioligand is limited by these findings, the detailed characterization studies have provided valuable insights into its pharmacological properties and have underscored the complexities of developing subtype-selective GPCR imaging agents. This technical guide provides researchers with a comprehensive understanding of the data and methodologies that have defined our current knowledge of [11C]this compound.

References

Cumi-101: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumi-101, also known as [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a high-affinity radioligand developed for the serotonin 1A (5-HT1A) receptor. Initially characterized as a partial agonist, its functional activity has been a subject of further investigation, with some studies suggesting it may act as an antagonist in certain biological contexts. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its interaction with relevant signaling pathways.

Data Presentation

Binding Affinity of this compound

The binding affinity of this compound for the human 5-HT1A receptor is in the sub-nanomolar range, indicating a high potency for its primary target.

ReceptorRadioligandPreparationKi (nM)Reference
5-HT1A[³H]8-OH-DPATBovine Hippocampal Membranes0.15
Functional Activity of this compound

This compound has been characterized as a partial agonist at the human 5-HT1A receptor. However, other studies have reported antagonistic activity in native brain tissue, suggesting that its functional effects may be dependent on the specific cellular environment and receptor conformation.

AssayPreparationParameterValue (nM)Emax (%)Reference
[³⁵S]GTPγS BindingCHO cells expressing human 5-HT1A receptorEC₅₀0.188
Selectivity Profile of this compound

While this compound demonstrates high affinity for the 5-HT1A receptor, it also exhibits significant binding to the α1-adrenoceptor, a key consideration in its selectivity profile.

ReceptorRadioligandPreparationKi (nM)Reference
α1-AdrenoceptorNot SpecifiedNot Specified6.75

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Membrane preparation containing the receptor of interest (e.g., bovine hippocampal membranes for 5-HT1A).

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep This compound Dilutions Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Plotting Plot % Specific Binding vs. [this compound] Counting->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff IC50_Determination->Ki_Calculation

Caption: Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Membrane preparation containing the GPCR of interest.

  • [³⁵S]GTPγS.

  • This compound at various concentrations.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane homogenates as described in the radioligand binding assay protocol. Prepare solutions of [³⁵S]GTPγS, GDP, and this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound. Pre-incubate for a short period. Initiate the reaction by adding [³⁵S]GTPγS. Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC₅₀, and the maximal stimulation observed is the Emax. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.

GTP_gamma_S_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Pre_Incubation Pre-incubation (Membranes, GDP, this compound) Membrane_Prep->Pre_Incubation Reagent_Prep [35S]GTPγS, GDP, this compound Solutions Reagent_Prep->Pre_Incubation Reaction_Initiation Add [35S]GTPγS Pre_Incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Plotting Plot [35S]GTPγS Bound vs. [this compound] Counting->Data_Plotting EC50_Emax_Determination Determine EC50 and Emax Data_Plotting->EC50_Emax_Determination

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo PET Imaging with [¹¹C]this compound

Positron Emission Tomography (PET) with [¹¹C]this compound allows for the in vivo quantification and visualization of 5-HT1A receptors in the brain.

Protocol Outline:

  • Radiosynthesis: [¹¹C]this compound is synthesized by the methylation of its desmethyl precursor with [¹¹C]methyl iodide.

  • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction. An arterial line may be placed for blood sampling to create a metabolite-corrected arterial input function.

  • Radiotracer Injection: A bolus of [¹¹C]this compound is injected intravenously.

  • PET Scan Acquisition: Dynamic PET data are acquired over a period of up to 120 minutes.

  • Arterial Blood Sampling: If an arterial input function is used, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.

  • Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on the images to measure the time-activity curves in different brain regions. Kinetic modeling is then applied to these curves to estimate parameters such as the binding potential (BP), which is related to the density of available receptors.

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, leads to reduced activation of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels. These actions generally result in a hyperpolarization of the neuron and a decrease in neuronal excitability.

G_Protein_Signaling CUMI101 This compound Receptor 5-HT1A Receptor CUMI101->Receptor G_Protein Gαi/o Gβγ Receptor->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein:n->AdenylylCyclase inhibits GIRK GIRK Channel G_Protein:e->GIRK activates Ca_Channel Ca²⁺ Channel G_Protein:e->Ca_Channel inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Hyperpolarization, Decreased Excitability) PKA->Cellular_Response GIRK->Cellular_Response Ca_Channel->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

α1-Adrenoceptor Signaling

The α1-adrenoceptor, a Gq-coupled receptor, activates a distinct signaling cascade. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Gq_Protein_Signaling CUMI101 This compound Receptor α1-Adrenoceptor CUMI101->Receptor G_Protein Gαq Gβγ Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein:n->PLC activates IP3 IP₃ PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: α1-Adrenoceptor Signaling Pathway.

Conclusion

This compound is a potent and valuable research tool for investigating the 5-HT1A receptor system. Its high affinity and utility as a PET radioligand have enabled significant advancements in understanding the role of this receptor in both normal brain function and neuropsychiatric disorders. However, its cross-reactivity with the α1-adrenoceptor and the context-dependent nature of its functional activity are critical factors that researchers must consider in the design and interpretation of their studies. This technical guide provides a foundational understanding of this compound's pharmacological profile to aid in its effective application in neuroscience and drug discovery.

A Technical Guide to the Pharmacokinetics and Biodistribution of [11C]-CUMI-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of [11C]-CUMI-101, a radioligand for the serotonin 1A (5-HT1A) receptor. This document synthesizes data from key research studies to offer a detailed resource for professionals in drug development and neuroscience research.

Introduction

[11C]-CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radiotracer designed to quantify 5-HT1A receptors in the brain.[1][2][3] Initially developed as an agonist, it is believed to selectively bind to the G-protein-coupled state of the 5-HT1A receptor, offering a potential measure of the receptor's active state.[4][5] However, subsequent research has suggested it may behave as an antagonist in native brain tissue. This guide will delve into its pharmacokinetic profile, biodistribution in humans and animal models, and the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of [11C]-CUMI-101 is characterized by good blood-brain barrier permeability and favorable kinetics in both plasma and the brain.

Metabolism

In humans, [11C]-CUMI-101 exhibits relatively slow metabolism. Approximately 60 ± 5% of the radiotracer remains unmetabolized in plasma at 90 minutes post-injection. The metabolites of [11C]-CUMI-101 are more polar than the parent compound.

Plasma Free Fraction

The fraction of [11C]-CUMI-101 that is free in human plasma has been reported to be 32 ± 4%. In baboons, the free fraction was found to be 59% ± 3%.

Biodistribution

The distribution of [11C]-CUMI-101 has been studied in both humans and animal models, revealing high uptake in the brain and other organs.

Human Biodistribution

In healthy human volunteers, [11C]-CUMI-101 shows significant brain uptake, peaking at approximately 11% of the injected activity (IA) around 10 minutes post-injection. This is among the highest brain uptakes reported for 11C-labeled ligands. High uptake is also observed in the liver (around 35% IA at 120 minutes), pancreas, and spleen.

Table 1: Organ Distribution and Radiation Dosimetry of [11C]-CUMI-101 in Humans

OrganMean Injected Activity (MBq ± SD)Peak Uptake (% IA)Time to Peak (min)Highest Dose (μSv/MBq)
Brain428 ± 84~1110-
Liver428 ± 84~3512018.4
Pancreas428 ± 84--32.0
Spleen428 ± 84--14.5
Lungs----
Kidneys----
Heart----
Stomach----
Thyroid----
Urinary Bladder----
Lumbar Spine----
Data sourced from Hines et al., 2011.

The effective dose of [11C]-CUMI-101 has been calculated to be 5.3 ± 0.5 μSv/MBq, a value comparable to other 11C-labeled radioligands used for brain imaging.

Animal Biodistribution

Studies in baboons have also demonstrated the biodistribution of [11C]-CUMI-101. The liver showed the highest residence time for the radiotracer. Dosimetry estimates from these studies indicated that the testes and urinary bladder are the critical organs for males and females, respectively.

Experimental Protocols

Radiochemistry and Quality Control

Synthesis: [11C]-CUMI-101 is synthesized via O-methylation of its desmethyl precursor.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) and a C-18 SepPak.

Quality Control: The chemical and radiochemical purity of [11C]-CUMI-101 are assessed using HPLC. The average radiochemical yield is approximately 25% at the end of synthesis, with a specific activity of around 2,600 ± 500 Ci/μmol.

PET Imaging Protocol

Human Studies:

  • Injection: A bolus injection of [11C]-CUMI-101 is administered intravenously. The injected activity is typically around 385-428 MBq.

  • Scanner: An ECAT HR+ scanner or a similar PET or PET/CT scanner is used.

  • Data Acquisition: Dynamic PET images are acquired in 3D list mode for 120 minutes. The acquisition is typically divided into frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).

Animal Studies (Baboons and Rats):

  • Anesthesia: Animals are anesthetized, for example, with isoflurane for rats.

  • Injection: The radiotracer is injected intravenously.

  • Data Acquisition: Dynamic PET scans are acquired with varying frame sequences depending on the animal model.

Data Analysis
  • Image Reconstruction and Processing: PET data are reconstructed with corrections for attenuation and scatter. The PET images are often co-registered to the subject's T1-weighted MRI.

  • Metabolite Analysis: Arterial blood samples are collected at multiple time points to measure the percentage of unmetabolized [11C]-CUMI-101 using HPLC.

  • Kinetic Modeling: Various kinetic models are used to quantify receptor binding, including two-tissue compartment models and graphical analysis methods like the likelihood estimation in graphical analysis (LEGA). The binding potential (BPF or BPND) is a common outcome measure.

Visualizations

Experimental Workflow for a Human PET Study

G cluster_0 Pre-Scan Preparation cluster_1 Radiotracer Administration cluster_2 PET Scan Acquisition cluster_3 Data Collection and Analysis Subject Consent and Screening Subject Consent and Screening IV Line Placement IV Line Placement Subject Consent and Screening->IV Line Placement Bolus Injection of [11C]-CUMI-101 Bolus Injection of [11C]-CUMI-101 IV Line Placement->Bolus Injection of [11C]-CUMI-101 120-min Dynamic Scan 120-min Dynamic Scan Bolus Injection of [11C]-CUMI-101->120-min Dynamic Scan Arterial Blood Sampling Arterial Blood Sampling 120-min Dynamic Scan->Arterial Blood Sampling Image Reconstruction Image Reconstruction 120-min Dynamic Scan->Image Reconstruction Metabolite Analysis (HPLC) Metabolite Analysis (HPLC) Arterial Blood Sampling->Metabolite Analysis (HPLC) Kinetic Modeling Kinetic Modeling Metabolite Analysis (HPLC)->Kinetic Modeling Image Reconstruction->Kinetic Modeling Quantification of 5-HT1A Receptor Binding Quantification of 5-HT1A Receptor Binding Kinetic Modeling->Quantification of 5-HT1A Receptor Binding

Caption: Experimental workflow for a human [11C]-CUMI-101 PET study.

[11C]-CUMI-101 Interaction with the 5-HT1A Receptor

G *The agonist vs. antagonist properties of CUMI-101 at the 5-HT1A receptor in native tissue are debated. [11C]-CUMI-101 [11C]-CUMI-101 5-HT1A Receptor 5-HT1A Receptor [11C]-CUMI-101->5-HT1A Receptor Binds G-Protein G-Protein 5-HT1A Receptor->G-Protein Activates* Downstream Signaling Downstream Signaling G-Protein->Downstream Signaling Initiates

Caption: Interaction of [11C]-CUMI-101 with the 5-HT1A receptor.

Conclusion

[11C]-CUMI-101 is a valuable radioligand for imaging 5-HT1A receptors, characterized by high brain uptake and well-defined pharmacokinetics. While its functional activity as an agonist or antagonist in the human brain requires further clarification, the existing data on its biodistribution and dosimetry provide a solid foundation for its continued use in neuroscience research. This guide has summarized the key technical aspects of [11C]-CUMI-101, offering a detailed resource for researchers and professionals in the field.

References

CUMI-101: A Duality of Function at the Serotonin 1A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Agonist versus Antagonist Properties of CUMI-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a high-affinity ligand for the serotonin 1A (5-HT1A) receptor, has been a subject of significant investigation, primarily as a potential radiotracer for Positron Emission Tomography (PET) imaging. However, its pharmacological profile is complex and characterized by conflicting reports of agonist and antagonist activity. This technical guide provides a comprehensive analysis of the dual properties of this compound, presenting the quantitative data, experimental methodologies, and the critical context of its off-target binding. The aim is to offer a clear and detailed resource for researchers in neuropharmacology and drug development to understand the nuances of this intriguing molecule.

Introduction

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of neuropsychiatric disorders such as anxiety and depression. The development of selective ligands for this receptor is of paramount importance for both therapeutic intervention and for understanding its role in brain function. This compound emerged as a promising candidate, initially characterized as a potent 5-HT1A receptor agonist.[1] However, subsequent and more detailed investigations, particularly in native brain tissue, have demonstrated that this compound behaves as a potent antagonist at this receptor.[2][3] This guide will dissect the evidence for both claims, providing a balanced and in-depth perspective. A further layer of complexity is added by the significant cross-reactivity of this compound with α1-adrenoceptors, a factor that critically impacts the interpretation of its in vivo effects.[2][4]

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been assessed through various in vitro and in vivo studies. The data presented below summarizes the key findings, highlighting the conflicting reports on its functional activity at the 5-HT1A receptor and its affinity for the α1-adrenoceptor.

Table 1: Reported Agonist Properties of this compound at the 5-HT1A Receptor
ParameterValueAssay SystemReference
Kᵢ0.15 nMBovine Hippocampal Membranes ([³H]8-OH-DPAT displacement)
EC₅₀0.1 nM[³⁵S]GTPγS binding assay in CHO cells expressing human 5-HT1A receptors
Eₘₐₓ88% (Partial Agonist)[³⁵S]GTPγS binding assay in CHO cells expressing human 5-HT1A receptors
Table 2: Reported Antagonist Properties of this compound at the 5-HT1A Receptor
FindingAssay SystemReference
No stimulation of [³⁵S]GTPγS bindingPrimate (monkey and human) brain tissue
Dose-dependent inhibition of 8-OH-DPAT-stimulated [³⁵S]GTPγS bindingPrimate (monkey and human) hippocampal tissue
Behaves as a potent 5-HT1A receptor antagonistRat brain tissue
Table 3: Off-Target Binding Profile of this compound
ReceptorKᵢSpecies/TissueReference
α₁-Adrenoceptor6.75 nMIn vitro measurement
Table 4: Regional α1-Adrenoceptor Cross-Reactivity of this compound in Brain Homogenates
Brain RegionRatMonkeyHumanReference
Thalamus~45%~50%~43%
Neocortex~42%~12%~10%
Cerebellum<10%<10%<10%

Experimental Protocols

The divergent characterization of this compound as an agonist versus an antagonist can be largely attributed to the different experimental systems employed.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a downstream event following agonist binding to a GPCR.

  • Objective: To determine the ability of a ligand to stimulate G-protein activation (agonist) or inhibit the action of a known agonist (antagonist).

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from either cultured cells expressing the receptor of interest (e.g., CHO cells with human 5-HT1A receptors) or from native brain tissue (e.g., primate hippocampus).

    • Incubation: Membranes are incubated with the radiolabeled guanine nucleotide [³⁵S]GTPγS, GDP, and the test compound (this compound) in an appropriate assay buffer.

    • Agonist Stimulation: For antagonist testing, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added to stimulate [³⁵S]GTPγS binding.

    • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound radiolabel, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Agonist Activity: Data is plotted as [³⁵S]GTPγS binding versus ligand concentration to determine EC₅₀ and Eₘₐₓ values.

    • Antagonist Activity: Data is plotted as the inhibition of agonist-stimulated [³⁵S]GTPγS binding versus antagonist concentration to determine the IC₅₀ or pKₑ values.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a receptor.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor and α₁-adrenoceptors.

  • General Protocol:

    • Membrane Preparation: Similar to the [³⁵S]GTPγS assay, membranes are prepared from a source rich in the target receptor.

    • Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]prazosin for α₁-adrenoceptors) and varying concentrations of the unlabeled test compound (this compound).

    • Equilibrium: The incubation is allowed to proceed to equilibrium.

    • Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging
  • Objective: To visualize and quantify the binding of radiolabeled this compound ([¹¹C]this compound) to 5-HT1A receptors in the living brain.

  • General Protocol (as performed in baboons):

    • Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.

    • PET Scan: Dynamic PET data is acquired over a period of approximately 120 minutes.

    • Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used to generate an input function for kinetic modeling.

    • Blocking Studies: To confirm specificity, scans can be performed after pre-administration of a known 5-HT1A antagonist (e.g., WAY-100635) or an α₁-adrenoceptor antagonist (e.g., prazosin).

  • Data Analysis: The PET data is analyzed using various kinetic models to estimate the binding potential (BP), a measure of receptor density and affinity.

Visualizations

Signaling Pathways

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_alpha1 α1-Adrenoceptor Signaling 5-HT_or_Agonist 5-HT or Agonist (e.g., 8-OH-DPAT) 5HT1A_R 5-HT1A Receptor 5-HT_or_Agonist->5HT1A_R Gi_Go Gi/Go Protein 5HT1A_R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Activation Gi_Go->GIRK Activates Ca_channel Ca²⁺ Channel Inhibition Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NE_or_Agonist Norepinephrine or Agonist Alpha1_R α1-Adrenoceptor NE_or_Agonist->Alpha1_R Gq_G11 Gq/G11 Protein Alpha1_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

Caption: Canonical signaling pathways for the 5-HT1A and α1-adrenoceptor.

Experimental Workflow

experimental_workflow cluster_assay [³⁵S]GTPγS Binding Assay Workflow Membrane_Prep Prepare Membranes (Recombinant Cells or Brain Tissue) Incubation Incubate Membranes with [³⁵S]GTPγS, GDP, and this compound Membrane_Prep->Incubation Agonist_Challenge Add 5-HT1A Agonist (for antagonist assay) Incubation->Agonist_Challenge Optional Filtration Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS Incubation->Filtration Agonist_Challenge->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (EC₅₀/IC₅₀ Determination) Counting->Analysis

Caption: A simplified workflow for the [³⁵S]GTPγS binding assay.

Logical Relationships

logical_relationship cluster_agonist Agonist Evidence cluster_antagonist Antagonist Evidence This compound This compound Recombinant_Cells Recombinant Cell Lines (e.g., CHO with h5-HT1A) This compound->Recombinant_Cells Native_Tissue Native Brain Tissue (Rat, Monkey, Human) This compound->Native_Tissue Off_Target Significant α1-Adrenoceptor Binding (Ki = 6.75 nM) This compound->Off_Target GTPgS_Stimulation Stimulation of [³⁵S]GTPγS Binding Recombinant_Cells->GTPgS_Stimulation Conclusion_Agonist Conclusion: Agonist GTPgS_Stimulation->Conclusion_Agonist GTPgS_Block Blockade of Agonist-Stimulated [³⁵S]GTPγS Binding Native_Tissue->GTPgS_Block Conclusion_Antagonist Conclusion: Antagonist GTPgS_Block->Conclusion_Antagonist

Caption: The divergent findings on this compound's functional properties.

Discussion and Conclusion

The pharmacological profile of this compound is a compelling case study in the complexities of drug-receptor interactions. The initial characterization of this compound as a 5-HT1A agonist was primarily based on studies using recombinant cell systems. While these systems are valuable for high-throughput screening and initial characterization, they may not fully recapitulate the intricacies of receptor function in their native environment.

In contrast, studies conducted in native brain tissue from multiple species, including primates, have consistently demonstrated that this compound acts as a potent 5-HT1A receptor antagonist. It fails to stimulate G-protein activation on its own and effectively blocks the action of known 5-HT1A agonists. This discrepancy highlights the critical importance of validating findings from recombinant systems in more physiologically relevant models. The reasons for this difference could be multifactorial, including variations in receptor coupling efficiency, G-protein expression levels, and the presence of receptor-interacting proteins in native tissues that are absent in recombinant cell lines.

The significant affinity of this compound for α₁-adrenoceptors is a major confounding factor, particularly for its use as an in vivo imaging agent. This off-target binding is not uniform across the brain, with higher cross-reactivity observed in regions like the thalamus. This complicates the interpretation of PET imaging data, as the signal in any given brain region is a composite of binding to both 5-HT1A receptors and α₁-adrenoceptors.

References

An In-depth Technical Guide to the Preclinical Evaluation of CUMI-101

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical studies and evaluation of CUMI-101 (also known as [¹¹C]this compound), a radioligand developed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor.

Introduction and Mechanism of Action

This compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, was initially developed as a potential agonist for the 5-HT1A receptor, intended to selectively bind to the high-affinity, G-protein-coupled state of the receptor[1][2]. This would have made it a valuable tool for assessing the functional status of these receptors in various neuropsychiatric disorders[3]. However, subsequent preclinical evaluations have revealed a more complex pharmacological profile.

While initial studies in recombinant cells expressing the human 5-HT1A receptor suggested agonist properties, further research in primate brains and rat brain tissue indicated that this compound behaves as a potent 5-HT1A receptor antagonist[4][5]. Furthermore, significant cross-reactivity with α1-adrenoceptors has been identified, particularly in the thalamus, which complicates the interpretation of its binding in PET studies. This off-target binding limits its utility as a specific 5-HT1A receptor radioligand, especially when using the cerebellum as a reference region.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro α1-Adrenoceptor Cross-Reactivity of this compound

SpeciesBrain RegionCross-Reactivity (%)
RatThalamus45
Neocortex42
MonkeyThalamus50
Neocortex12
HumanThalamus43
Neocortex10

Table 2: In Vivo Receptor Occupancy of [¹¹C]this compound Following Pharmacological Challenge in Papio anubis

Challenging AgentDoseAverage Occupancy (%)
Citalopram2 mg/kg, IV15.0
Citalopram4 mg/kg, IV30.4
Fenfluramine2.5 mg/kg, IV23.7

Table 3: Reduction in [¹¹C]this compound Binding Potential (BPF) Following Pre-administration of 5-HT1A Ligands in Papio anubis

Blocking AgentReceptor TargetAverage Reduction in BPF (%)
WAY100635 (antagonist)5-HT1A87
8-OH-DPAT (agonist)5-HT1A76

Key Experimental Protocols

In Vivo PET Imaging with [¹¹C]this compound

Objective: To quantify the binding of [¹¹C]this compound to 5-HT1A receptors in the living brain.

Methodology:

  • Radiosynthesis: [¹¹C]this compound is synthesized by the methylation of its desmethyl precursor using ¹¹C-MeI.

  • Animal/Human Subject Preparation: Subjects are positioned in a PET scanner. For animal studies, anesthesia is administered. A venous line is established for tracer injection and an arterial line for blood sampling.

  • Tracer Injection and Data Acquisition: A bolus of [¹¹C]this compound (e.g., ~4.5 mCi for baboons, ~428 MBq for humans) is injected intravenously. Dynamic PET data is acquired in 3D mode for a duration of up to 120 minutes.

  • Arterial Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its radioactive metabolites in plasma. This is crucial for creating a metabolite-corrected arterial input function.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model or graphical analysis) is applied to the tissue and plasma data to estimate the binding potential (BPF), which reflects the density of available receptors.

In Vitro ³⁵S-GTPγS Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the 5-HT1A receptor.

Methodology:

  • Tissue Preparation: Brain tissue (e.g., hippocampus from primates) is homogenized in a suitable buffer.

  • Assay Conditions: The homogenate is incubated with GDP, the radiolabeled guanosine triphosphate analog ³⁵S-GTPγS, and varying concentrations of the test compound (this compound) or a known agonist (e.g., 8-OH-DPAT).

  • Agonist Activity Measurement: To test for agonist activity, the amount of ³⁵S-GTPγS binding stimulated by this compound is measured. An increase in binding indicates G-protein activation and thus agonist behavior.

  • Antagonist Activity Measurement: To test for antagonist activity, the ability of this compound to inhibit the ³⁵S-GTPγS binding stimulated by a known agonist (8-OH-DPAT) is assessed.

  • Detection: The bound ³⁵S-GTPγS is separated from the unbound radioligand by filtration, and the radioactivity is quantified using a scintillation counter.

Visualizations: Signaling Pathways and Experimental Workflows

G This compound Interaction with Serotonergic and Adrenergic Pathways cluster_0 Serotonergic Synapse cluster_1 Adrenergic Synapse 5HT_Neuron Presynaptic Serotonin Neuron 5HT1A_Auto 5-HT1A Autoreceptor 5HT_Neuron->5HT1A_Auto 5-HT 5HT1A_Post Postsynaptic 5-HT1A Receptor 5HT_Neuron->5HT1A_Post 5-HT Postsynaptic_Neuron_5HT Postsynaptic Neuron 5HT1A_Post->Postsynaptic_Neuron_5HT Inhibitory Signal NE_Neuron Presynaptic Norepinephrine Neuron Alpha1_AR Postsynaptic α1-Adrenoceptor NE_Neuron->Alpha1_AR NE Postsynaptic_Neuron_NE Postsynaptic Neuron Alpha1_AR->Postsynaptic_Neuron_NE Excitatory Signal CUMI101 This compound CUMI101->5HT1A_Post Antagonist Action CUMI101->Alpha1_AR Cross-reactivity (Binding)

Caption: this compound's dual interaction with 5-HT1A and α1-adrenoceptors.

G Workflow for In Vivo PET Imaging with [¹¹C]this compound Start Start Radiosynthesis [¹¹C]this compound Synthesis Start->Radiosynthesis SubjectPrep Subject Preparation (Anesthesia, IV/Art Lines) Radiosynthesis->SubjectPrep TracerInjection IV Bolus Injection of [¹¹C]this compound SubjectPrep->TracerInjection PETScan Dynamic PET Scan (120 min) TracerInjection->PETScan BloodSampling Arterial Blood Sampling TracerInjection->BloodSampling DataAnalysis Kinetic Modeling of PET & Plasma Data PETScan->DataAnalysis MetaboliteAnalysis Plasma Metabolite Analysis BloodSampling->MetaboliteAnalysis InputFunction Generate Metabolite-Corrected Arterial Input Function MetaboliteAnalysis->InputFunction InputFunction->DataAnalysis Outcome Calculate Binding Potential (BPF) DataAnalysis->Outcome

Caption: Experimental workflow for quantifying this compound binding using PET.

G ³⁵S-GTPγS Functional Assay Protocol Start Start TissuePrep Brain Tissue Homogenization Start->TissuePrep Incubation Incubate Homogenate with: - GDP - ³⁵S-GTPγS - Test Compounds TissuePrep->Incubation AgonistTest Agonist Test: Add this compound Incubation->AgonistTest AntagonistTest Antagonist Test: Add 8-OH-DPAT + this compound Incubation->AntagonistTest Filtration Separate Bound/ Unbound ³⁵S-GTPγS (Filtration) AgonistTest->Filtration AntagonistTest->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Analyze Data to Determine Functional Activity Quantification->Analysis Result Result Analysis->Result Agonist or Antagonist Profile

Caption: Protocol for determining this compound's functional activity.

References

CUMI-101 for Neuropsychiatric Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[¹¹C]CUMI-101, also known as [¹¹C]MMP, is a radioligand designed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a key target in the pathophysiology and treatment of numerous neuropsychiatric disorders, including major depressive disorder, bipolar disorder, and anxiety disorders. This technical guide provides an in-depth overview of [¹¹C]this compound, consolidating key quantitative data, detailing experimental protocols for its use, and illustrating the associated 5-HT1A signaling pathway and experimental workflows. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals utilizing or considering [¹¹C]this compound for preclinical and clinical research.

Introduction to [¹¹C]this compound

[¹¹C]this compound, with the chemical name [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, was developed as a high-affinity agonist for the 5-HT1A receptor. Agonist radiotracers are of particular interest as they are thought to preferentially bind to the high-affinity, G-protein-coupled state of the receptor, potentially providing a more direct measure of functional receptor density compared to antagonist radioligands.

However, the functional profile of this compound has been a subject of discussion. While it behaves as an agonist in human recombinant 5-HT1A receptors, some studies have shown it to act as an antagonist in rat brain tissue.[1][2][3] Furthermore, this compound has been noted to have moderate affinity for α1-adrenoceptors, which can be a confounding factor in regions with high densities of these receptors, such as the thalamus.[1][4] Despite these considerations, [¹¹C]this compound has been successfully used in human and non-human primate studies to quantify 5-HT1A receptor binding and investigate its role in neuropsychiatric conditions.

Quantitative Data

The following tables summarize key quantitative parameters of [¹¹C]this compound from various studies. These values are essential for designing and interpreting PET imaging experiments.

Table 1: In Vitro and In Vivo Binding Properties
ParameterValueSpecies/SystemNotesReference(s)
Ki 0.15 nMBaboonHigh affinity for 5-HT1A receptors.
Ki (α1 adrenoceptor) 6.75 nMIn vitroShows moderate affinity for α1 adrenoceptors.
Free Fraction (Plasma) 59% ± 3%Baboon (Papio anubis)The proportion of the radiotracer not bound to plasma proteins.
Test-Retest Variability (BPF) 11.15% ± 4.82%Baboon (Papio anubis)Median percentage difference for binding potential.
Test-Retest Variability (BPF) 9.90% ± 5.60%HumanAverage percentage difference for binding potential.
Intraclass Correlation (ICC) 0.43Baboon (Papio anubis)A measure of test-retest reliability.
Table 2: Receptor Occupancy Studies
Challenging AgentDoseSpeciesAverage Occupancy / Change in BindingNotesReference(s)
WAY-100635 0.5 mg/kgBaboon (Papio anubis)87% reduction in BPFPre-blocking with a 5-HT1A antagonist.
8-OH-DPAT 2 mg/kgBaboon (Papio anubis)76% reduction in BPFPre-blocking with a 5-HT1A agonist.
Citalopram 2 mg/kgBaboon (Papio anubis)15.0% occupancyIntravenous administration to increase synaptic serotonin.
Citalopram 4 mg/kgBaboon (Papio anubis)30.4% occupancyIntravenous administration to increase synaptic serotonin.
Fenfluramine 2.5 mg/kgBaboon (Papio anubis)23.7% occupancyIntravenous administration to increase synaptic serotonin.
Citalopram 10 mg (IV)Human~7% increase in postsynaptic BPNDIncrease in binding attributed to a decrease in endogenous serotonin in terminal regions.
Table 3: Radiation Dosimetry
ParameterValueSpeciesNotesReference(s)
Effective Dose 5.3 ± 0.5 µSv/MBqHumanComparable to other ¹¹C-labeled radioligands for brain imaging.
Maximum Permissible Single Study Dosage 52 mCiHumanBased on MIRDOSE estimates.
Critical Organs Testes (males), Urinary Bladder (females)HumanOrgans receiving the highest radiation dose.

Experimental Protocols

This section outlines the methodologies for key experiments involving [¹¹C]this compound, from its synthesis to the acquisition and analysis of PET data.

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is typically performed via the methylation of its desmethyl precursor.

  • Precursor Preparation: The desmethyl precursor, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is dissolved in an appropriate solvent such as dimethylformamide (DMF).

  • Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is produced in a cyclotron and trapped in the precursor solution. The reaction is facilitated by a base, such as tetrabutylammonium hydroxide, and proceeds at room temperature.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from the unreacted precursor and other byproducts.

  • Formulation: The purified [¹¹C]this compound is formulated in a sterile solution, typically ethanol and saline, for intravenous injection. Quality control measures, including checks for chemical and radiochemical purity, are performed before administration.

Human PET Imaging Protocol

The following protocol is a generalized procedure based on published human studies.

  • Participant Preparation: Participants are typically asked to fast for several hours before the scan. An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling. A head-holding device is used to minimize motion during the scan.

  • Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously. The injected dose is typically less than 6 mCi, with a low injected mass (e.g., < 5 µg) to avoid pharmacological effects.

  • Image Acquisition: Dynamic PET data are acquired in 3D list mode for a duration of 90 to 120 minutes immediately following the injection. The acquisition is divided into a series of time frames of increasing duration (e.g., 3 x 20s, 3 x 1min, 3 x 2min, 2 x 5min, 10 x 10min). An attenuation correction scan (e.g., a low-dose CT scan) is performed.

  • Arterial Blood Sampling (for full quantification): If a metabolite-corrected arterial input function is required, arterial blood samples are collected frequently in the initial minutes after injection and less frequently thereafter for the duration of the scan. Plasma is separated, and radioactivity is measured. Metabolite analysis is performed using HPLC to determine the fraction of radioactivity corresponding to the parent compound.

  • Structural Imaging: A high-resolution structural magnetic resonance imaging (MRI) scan (e.g., T1-weighted) is acquired for each participant to allow for co-registration with the PET data and accurate delineation of anatomical regions of interest (ROIs).

Image and Data Analysis
  • Image Reconstruction and Co-registration: PET images are reconstructed with corrections for attenuation, scatter, and decay. The dynamic PET images are then co-registered to the individual's structural MRI.

  • Region of Interest (ROI) Definition: ROIs for brain regions with high 5-HT1A receptor density (e.g., raphe nuclei, hippocampus, cingulate cortex) and a reference region with low receptor density (e.g., cerebellum) are delineated on the MRI.

  • Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. These TACs, along with the metabolite-corrected arterial input function, are used in kinetic models to estimate outcome measures such as the total distribution volume (V_T) and the binding potential (BP_F or BP_ND). Several models have been evaluated for [¹¹C]this compound, with Likelihood Estimation in Graphical Analysis (LEGA) and the Simplified Reference Tissue Model (SRTM) being commonly used.

    • BP_F = B_avail / K_D (Binding potential with respect to free concentration in plasma)

    • BP_ND = f_ND * B_avail / K_D (Binding potential with respect to non-displaceable concentration in tissue)

Visualizations: Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Its activation triggers a cascade of intracellular events that modulate neuronal activity.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT1A Receptor G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel βγ activates MAPK MAPK/ERK Pathway G_protein->MAPK βγ activates cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_channel->Hyperpolarization Leads to Serotonin Serotonin ([11C]this compound) Serotonin->Receptor Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Experimental Workflow for a [¹¹C]this compound PET Study

The following diagram illustrates a typical workflow for a human research study using [¹¹C]this compound PET imaging.

PET_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan_day PET Scan Day cluster_post_scan Data Processing & Analysis Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Structural_MRI Structural MRI Acquisition (T1) Informed_Consent->Structural_MRI ROI_Delineation ROI Delineation Structural_MRI->ROI_Delineation Participant_Prep Participant Preparation (Fasting, IV lines) PET_Scan PET Scan (Tracer Injection & 120 min Acquisition) Participant_Prep->PET_Scan Radiosynthesis [11C]this compound Radiosynthesis & QC Radiosynthesis->PET_Scan Blood_Sampling Arterial Blood Sampling (Optional) PET_Scan->Blood_Sampling Image_Reconstruction Image Reconstruction & Co-registration to MRI PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., LEGA, SRTM) Blood_Sampling->Kinetic_Modeling Image_Reconstruction->ROI_Delineation ROI_Delineation->Kinetic_Modeling Statistical_Analysis Statistical Analysis & Interpretation Kinetic_Modeling->Statistical_Analysis

Caption: A typical experimental workflow for a human [¹¹C]this compound PET study.

Applications in Neuropsychiatric Disorders

[¹¹C]this compound PET has been employed to investigate the role of the 5-HT1A receptor in several neuropsychiatric conditions.

  • Bipolar Disorder: Studies have used [¹¹C]this compound to explore 5-HT1A receptor binding in patients with bipolar disorder. One study found that pretreatment binding potential (BP_F) was inversely associated with the severity of depression and lifetime aggression in participants with bipolar disorder. The same study also reported higher [¹¹C]this compound binding in individuals with bipolar disorder compared to healthy volunteers. However, baseline 5-HT1A receptor binding did not predict the response to treatment with selective serotonin reuptake inhibitors (SSRIs).

  • Major Depressive Disorder: The serotonergic system is a primary target for antidepressant medications. [¹¹C]this compound allows for the in vivo quantification of the high-affinity state of the 5-HT1A receptor, providing a tool to study receptor alterations in depression and the effects of treatment.

  • Challenge Studies: Pharmacological challenge studies using agents like citalopram or fenfluramine have been conducted to assess the sensitivity of [¹¹C]this compound binding to changes in endogenous serotonin levels. These studies are crucial for validating the use of [¹¹C]this compound to measure serotonin release.

Conclusion

[¹¹C]this compound is a valuable radioligand for imaging the 5-HT1A receptor in vivo. Its high affinity and favorable kinetic properties make it suitable for quantifying receptor binding in human and non-human primate brains. While its precise functional profile as an agonist or antagonist may be context-dependent, and its cross-reactivity with α1-adrenoceptors requires consideration, it has provided significant insights into the role of the 5-HT1A receptor in the pathophysiology of neuropsychiatric disorders. The standardized protocols and quantitative data presented in this guide offer a foundation for researchers to design and execute rigorous and reproducible PET imaging studies with [¹¹C]this compound, ultimately contributing to a better understanding of the serotonergic system in health and disease and aiding in the development of novel therapeutics.

References

Cumi-101: A Technical Analysis of its Cross-Reactivity with α1-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological characteristics of Cumi-101, with a specific focus on its cross-reactivity with α1-adrenoceptors. This compound, a derivative of [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is primarily recognized as a ligand for the serotonin 1A (5-HT1A) receptor. However, significant interaction with α1-adrenoceptors has been documented, a critical consideration for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent antagonist at the 5-HT1A receptor.[1][2] Concurrently, it exhibits a moderate affinity for α1-adrenoceptors, which complicates its use as a selective radioligand for PET imaging of the 5-HT1A receptor.[1][2] This cross-reactivity is not uniform across all brain regions, demonstrating higher prevalence in areas such as the thalamus.[1] Understanding the dual pharmacology of this compound is paramount for the accurate interpretation of experimental data and for guiding future drug discovery efforts.

Quantitative Analysis of Binding Affinities

The binding affinity of this compound for its primary target, the 5-HT1A receptor, and its off-target interaction with α1-adrenoceptors has been quantified through in vitro radioligand binding assays. The key quantitative data are summarized in the tables below.

LigandReceptorParameterValue (nM)SpeciesReference
This compound5-HT1AKi0.15Bovine
This compoundα1-adrenoceptorKi6.75In vitro
This compoundα1-adrenoceptorKi2.8 ± 0.5Human (Cerebellum)

Table 1: Binding Affinity (Ki) of this compound for 5-HT1A and α1-Adrenoceptors.

The regional variation in this compound's cross-reactivity with α1-adrenoceptors is a notable characteristic. In vitro studies have quantified this variability across different species and brain regions.

Brain RegionRatMonkeyHuman
Thalamus~45%~50%~43%
Neocortex~42%~12%~10%
Cerebellum<10%<10%<10%

Table 2: Percentage of α1-Adrenoceptor Cross-Reactivity of this compound in Various Brain Regions and Species.

Note: The subtype selectivity of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D) has not been detailed in the reviewed scientific literature.

Signaling Pathways

The interaction of this compound with both 5-HT1A receptors and α1-adrenoceptors initiates distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the canonical signaling pathway initiated by endogenous serotonin. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1A Receptor Antagonism by this compound.
α1-Adrenoceptor Signaling

α1-adrenoceptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of this pathway by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). The functional consequence of this compound binding to this receptor (i.e., agonist or antagonist activity) is not fully elucidated in the available literature.

a1_Adrenoceptor_Signaling cluster_membrane Cell Membrane Receptor α1-Adrenoceptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Cumi101 This compound Cumi101->Receptor Binds PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC

α1-Adrenoceptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's binding profile has been achieved through rigorous experimental methodologies, primarily in vitro radioligand binding assays and in vivo positron emission tomography (PET) imaging.

In Vitro Radioligand Binding Assay for α1-Adrenoceptor Cross-Reactivity

This assay is designed to determine the affinity of this compound for α1-adrenoceptors by measuring its ability to displace a known radiolabeled ligand, ³H-prazosin.

1. Tissue Preparation:

  • Brain tissues (e.g., from rat, monkey, or human) are thawed on ice.

  • Tissues are resuspended in a binding buffer (20 mM Tris-HCl, 145 mM NaCl; pH 7.4) to a final concentration of 1 mg of wet tissue per milliliter.

2. Binding Assay:

  • The following components are added sequentially to borosilicate vials:

    • 100 µL of ³H-prazosin (final concentration in the range of 0.05–0.2 nM).

    • 100 µL of buffer for total binding or a displacer (e.g., 50 nM prazosin) for non-specific binding. For determining the Ki of this compound, varying concentrations of unlabeled this compound are used.

    • 800 µL of the tissue homogenate.

  • The mixture is incubated for 30 minutes in a light-shielded shaker at either 23°C or 37°C.

3. Filtration and Quantification:

  • The binding reaction is terminated by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked for 30 minutes in 0.5% polyethyleneimine).

  • The filters are washed with ice-cold binding buffer.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Inhibition constants (Ki) are calculated from the IC50 values obtained from the competition binding curves.

a1_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Tissue Brain Tissue Homogenate (1 mg/mL) Mix Mix Tissue, ³H-prazosin, and this compound Tissue->Mix Radioligand ³H-prazosin (0.05-0.2 nM) Radioligand->Mix Cumi101 Unlabeled this compound (Varying Concentrations) Cumi101->Mix Incubate Incubate for 30 min (23°C or 37°C) Mix->Incubate Filter Rapid Vacuum Filtration (Whatman GF/B filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate Ki from IC50 Count->Analyze

Workflow for In Vitro α1-Adrenoceptor Binding Assay.
In Vivo Positron Emission Tomography (PET) Imaging

In vivo PET imaging with ¹¹C-Cumi-101 is used to assess the regional brain uptake and receptor occupancy of the radioligand. To investigate α1-adrenoceptor cross-reactivity, blocking studies are performed.

1. Radiotracer Synthesis:

  • ¹¹C-Cumi-101 is synthesized by the methylation of its desmethyl precursor with ¹¹C-MeI.

2. Subject Preparation and Injection:

  • Human or animal subjects are positioned in a PET scanner.

  • For blocking studies, a pre-treatment with an α1-adrenoceptor antagonist (e.g., prazosin) and/or a 5-HT1A receptor antagonist (e.g., WAY-100635) is administered prior to the radiotracer injection.

  • ¹¹C-Cumi-101 is administered as an intravenous bolus.

3. Image Acquisition:

  • Dynamic PET images are acquired over a period of up to 120 minutes.

4. Data Analysis:

  • The uptake of ¹¹C-Cumi-101 in various brain regions is quantified.

  • The reduction in radiotracer uptake after pre-treatment with blocking agents is used to determine the contribution of α1-adrenoceptor binding to the total signal.

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Synthesis Synthesize ¹¹C-Cumi-101 Injection Inject ¹¹C-Cumi-101 (IV Bolus) Synthesis->Injection Subject Position Subject in PET Scanner Subject->Injection Blocker Administer Blocking Agent (e.g., Prazosin) (Optional) Blocker->Injection Scan Acquire Dynamic PET Data (up to 120 min) Injection->Scan Quantify Quantify Regional Brain Uptake Scan->Quantify Compare Compare Uptake with and without Blocking Agent Quantify->Compare

Workflow for In Vivo PET Imaging with ¹¹C-Cumi-101.

Conclusion

This compound is a high-affinity antagonist for the 5-HT1A receptor that also exhibits significant, regionally dependent cross-reactivity with α1-adrenoceptors. This off-target binding is a critical factor that must be considered in the design and interpretation of studies utilizing this compound, particularly in the context of PET imaging where it can confound the quantification of 5-HT1A receptors. The detailed methodologies and quantitative data presented in this guide are intended to provide researchers with a thorough understanding of the dual pharmacological profile of this compound, thereby facilitating more precise and reliable scientific investigations. Further research is warranted to elucidate the binding affinities of this compound for the specific subtypes of the α1-adrenoceptor.

References

An In-depth Technical Guide on the Core Safety and Toxicology Profile of Cumi-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicology data for Cumi-101, a novel compound primarily investigated as a positron emission tomography (PET) radioligand for the serotonin 1A (5-HT1A) receptor.

Introduction

This compound, chemically known as 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione, is a high-affinity ligand for the 5-HT1A receptor.[1] Its radiolabeled form, [11C]this compound, has been utilized in clinical research to quantify 5-HT1A receptor binding in various neuropsychiatric disorders, including bipolar depression.[2][3] This document synthesizes the key safety and toxicology findings from preclinical studies and human biodistribution data.

Non-Clinical Toxicology

The primary non-clinical toxicology assessment of this compound was an acute intravenous toxicity study in Sprague Dawley rats, conducted in compliance with Good Laboratory Practice (GLP) regulations.[4]

An acute toxicity study was performed to determine the safety profile of a single intravenous dose of this compound.[1]

Table 1: Summary of Acute Intravenous Toxicity of this compound in Sprague Dawley Rats

ParameterValueSpeciesSex
No Observed Adverse Effect Level (NOAEL)44.05 µg/kgRatMale & Female
Maximum Tolerated Dose (MTD)881 µg/kgRatMale & Female

Data sourced from Kumar et al. (2011).

Key observations from the study include transient hypoactivity immediately following administration in the mid and high-dose groups, which was not considered a dose-limiting toxic effect. No adverse effects were noted in the low-dose group.

The following outlines the methodology for the acute toxicity study of this compound.

  • Test System: 50 male (191–264 g) and 50 female (178–224 g) Sprague Dawley rats were used. The animals were quarantined for 3 days upon arrival.

  • Dose Administration: A single intravenous dose of this compound was administered. The study included low, mid, and high-dose groups.

  • Observation: Overt biological and toxicological effects were monitored post-administration.

G cluster_protocol Experimental Workflow: Acute IV Toxicity animal_procurement Animal Procurement (50 Male & 50 Female Sprague Dawley Rats) quarantine Quarantine (3 days) animal_procurement->quarantine Acclimation dose_groups Dose Group Assignment (Low, Mid, High) quarantine->dose_groups iv_admin Single Intravenous Dose Administration dose_groups->iv_admin observation Post-Dose Observation (Monitoring for adverse effects) iv_admin->observation data_analysis Data Analysis (Determination of NOAEL & MTD) observation->data_analysis

Caption: Workflow of the acute intravenous toxicity study of this compound in rats.

Mechanism of Action and Off-Target Effects

This compound was initially developed as a 5-HT1A receptor agonist. However, subsequent studies have indicated that it may behave as a potent 5-HT1A receptor antagonist in primate brains. Furthermore, this compound has demonstrated significant cross-reactivity with α1 adrenoceptors, particularly in the thalamus. This off-target binding could contribute to its overall pharmacological and toxicological profile.

G cluster_primary_target Primary Target cluster_off_target Off-Target Cumi101 This compound HT1A 5-HT1A Receptor Cumi101->HT1A Binds (Antagonist activity in primate brain) Alpha1 α1 Adrenoceptor Cumi101->Alpha1 Cross-reactivity (Notably in thalamus)

Caption: this compound receptor binding profile.

Human Safety and Dosimetry

The safety profile of the radiolabeled form, [11C]this compound, has been assessed in humans through biodistribution and radiation dosimetry studies.

Following intravenous injection in healthy volunteers, [11C]this compound shows high uptake in the brain (approximately 11% of the injected activity at 10 minutes). The highest uptake was observed in the liver.

Radiation dosimetry calculations are crucial for ensuring the safety of human subjects in PET studies. The Medical Internal Radiation Dose (MIRDOSE) estimates indicate that the maximum permissible single-study dosage of [11C]this compound in humans is 52 mCi. The critical organs identified were the testes for males and the urinary bladder for females.

Table 2: Human Radiation Dosimetry for [11C]this compound

ParameterValue
Effective Dose5.3 ± 0.5 µSv/MBq
Organs Receiving Highest Doses
Pancreas32.0 µSv/MBq
Liver18.4 µSv/MBq
Spleen14.5 µSv/MBq

Data sourced from a study in nine healthy volunteers.

Clinical Safety Observations

Clinical studies utilizing [11C]this compound for PET imaging in patients with bipolar disorder have been conducted. In these studies, which involved a six-week clinical trial with a selective serotonin reuptake inhibitor (SSRI), no major safety concerns specifically attributed to [11C]this compound were reported.

Summary and Conclusion

The available data suggests that this compound, particularly in its radiolabeled form for acute administration in PET imaging, has a favorable safety profile. The non-clinical acute toxicity studies have established a No Observed Adverse Effect Level and a Maximum Tolerated Dose. Human studies have characterized its biodistribution and confirmed acceptable radiation dosimetry.

It is important to note that the current safety and toxicology data for this compound is primarily limited to acute, single-dose administration in the context of its use as an imaging agent. A more comprehensive toxicological evaluation, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies, would be necessary to support its development as a therapeutic agent. Additionally, the conflicting reports on its agonist versus antagonist activity at the 5-HT1A receptor and its off-target effects warrant further investigation to fully understand its pharmacological and potential toxicological implications.

References

Methodological & Application

Application Notes and Protocols for [11C]-CUMI-101 PET Imaging in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-CUMI-101, also known as [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radioligand used for imaging serotonin 1A (5-HT1A) receptors in the brain.[1][2][3] The 5-HT1A receptor is implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1] [11C]-CUMI-101 has been characterized as a high-affinity agonist for this receptor, allowing for the in vivo quantification of 5-HT1A receptor binding.[2] However, some studies suggest it may behave as an antagonist in the primate brain and exhibit some off-target binding to α1-adrenoceptors, a factor to consider in data interpretation.

These application notes provide a comprehensive overview of the protocol for conducting human research studies using [11C]-CUMI-101 PET imaging, from radioligand synthesis to data analysis.

Radioligand Synthesis and Quality Control

The synthesis of [11C]-CUMI-101 is achieved through the radiomethylation of its desmethyl precursor.

Experimental Protocol: [11C]-CUMI-101 Synthesis
  • [11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • [11C]Methyl Iodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid.

  • [11C]Methyl Triflate Synthesis: [11C]CH3I is then passed through a heated column containing silver triflate to produce [11C]methyl triflate ([11C]CH3OTf).

  • Radiomethylation: The desmethyl precursor of CUMI-101 is reacted with [11C]CH3OTf in an appropriate solvent (e.g., acetone).

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]-CUMI-101.

  • Formulation: The purified [11C]-CUMI-101 is formulated in a sterile solution, typically containing ethanol and saline, for intravenous injection.

Quality Control

Prior to administration, the final [11C]-CUMI-101 product must undergo rigorous quality control testing.

ParameterSpecification
Radiochemical Purity > 95%
Chemical Purity Absence of detectable chemical impurities
Specific Activity > 1.0 Ci/µmol at the time of injection
pH 5.0 - 7.5
Sterility Sterile
Endotoxin Level < 175 EU/V

Subject Preparation and PET Imaging Protocol

Subject Preparation
  • Informed Consent: Obtain written informed consent from all study participants.

  • Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure subject eligibility.

  • Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize potential physiological variability.

  • Intravenous Access: Establish two intravenous catheters, one for radiotracer injection and one for blood sampling.

PET Image Acquisition
  • Scanner: PET scans are typically acquired on a high-resolution, 3D PET or PET/CT scanner.

  • Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

  • Radiotracer Injection: A bolus of [11C]-CUMI-101 is injected intravenously. The typical injected dose for human studies is less than 6 mCi.

  • Dynamic Emission Scan: Dynamic 3D list-mode emission data are acquired for 90-120 minutes immediately following the injection.

The following table summarizes a typical dynamic scanning protocol:

Frame DurationNumber of FramesTotal Time (min)
20 seconds31
1 minute33
2 minutes36
5 minutes210
10 minutes10100

Data Analysis

Image Reconstruction

The acquired PET data are reconstructed using an iterative algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation, scatter, randoms, and dead time.

Arterial Blood Sampling and Metabolite Analysis

To obtain a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan.

  • Blood Sampling: Automated blood sampling is performed for the first 2 minutes, followed by manual sampling at increasing intervals for the remainder of the scan.

  • Plasma Radioactivity Measurement: The total radioactivity in the plasma is measured using a gamma counter.

  • Metabolite Analysis: The fraction of unmetabolized [11C]-CUMI-101 in the plasma is determined using HPLC analysis of selected plasma samples.

Kinetic Modeling

The time-activity curves from brain regions of interest (ROIs) and the metabolite-corrected arterial input function are used for kinetic modeling to quantify 5-HT1A receptor binding.

Binding Potential (BP) is the primary outcome measure, representing the ratio of the density of available receptors (Bavail) to the equilibrium dissociation constant (KD). Two common forms of binding potential are calculated:

  • BPF: Binding potential in reference to the free fraction in plasma.

  • BPND: Binding potential in reference to the non-displaceable tissue uptake.

Several kinetic models can be employed:

ModelDescriptionInput FunctionOutcome Measure
Two-Tissue Compartment Model (2TCM) A model that describes the exchange of the radiotracer between plasma, a non-displaceable compartment, and a specifically bound compartment.Arterial Input FunctionV T, k1, k2, k3, k4, BPND
Likelihood Estimation in Graphical Analysis (LEGA) A graphical analysis method that provides stable estimates of the total distribution volume (VT).Arterial Input FunctionV T, BPF
Simplified Reference Tissue Model (SRTM) A model that uses a reference region with a negligible density of 5-HT1A receptors (e.g., cerebellum) to estimate BPND without the need for arterial blood sampling.Reference Tissue TACBPND

Studies have shown that for region-of-interest level analysis, the LEGA model provides robust results. The SRTM can be a suitable alternative when arterial blood sampling is not feasible, showing a good correlation with LEGA-derived BPND.

Visualizations

G [11C]-CUMI-101 Production and QC Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control Cyclotron Cyclotron 11CO2_Production [11C]CO2 Production Cyclotron->11CO2_Production 14N(p,α)11C 11CH3I_Synthesis [11C]CH3I Synthesis 11CO2_Production->11CH3I_Synthesis 11CH3OTf_Synthesis [11C]CH3OTf Synthesis 11CH3I_Synthesis->11CH3OTf_Synthesis Radiomethylation Radiomethylation of Precursor 11CH3OTf_Synthesis->Radiomethylation HPLC_Purification HPLC Purification Radiomethylation->HPLC_Purification Formulation Sterile Formulation HPLC_Purification->Formulation QC_Testing Purity, Specific Activity, pH, Sterility, Endotoxins Formulation->QC_Testing Final_Product [11C]-CUMI-101 (Injectable Dose) QC_Testing->Final_Product Release for Injection

Caption: Workflow for the radiosynthesis and quality control of [11C]-CUMI-101.

G [11C]-CUMI-101 PET Imaging and Analysis Workflow cluster_prep Subject Preparation & PET Acquisition cluster_analysis Data Processing and Analysis Subject_Prep Informed Consent & Fasting IV_Access Intravenous Access Subject_Prep->IV_Access Tracer_Injection [11C]-CUMI-101 Injection IV_Access->Tracer_Injection PET_Scan Dynamic PET Scan (90-120 min) Tracer_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling Tracer_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction (OSEM) PET_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis ROI_Delineation Region of Interest Delineation on MRI Image_Reconstruction->ROI_Delineation Input_Function Metabolite-Corrected Arterial Input Function Metabolite_Analysis->Input_Function Kinetic_Modeling Kinetic Modeling (e.g., LEGA, SRTM) Input_Function->Kinetic_Modeling ROI_Delineation->Kinetic_Modeling Parametric_Maps Binding Potential Maps (BPF, BPND) Kinetic_Modeling->Parametric_Maps

Caption: Workflow for [11C]-CUMI-101 PET imaging and data analysis.

References

Standard Operating Procedure for the Radiosynthesis of [¹¹C]CUMI-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the radiolabeling of CUMI-101 with Carbon-11 ([¹¹C]this compound), a positron emission tomography (PET) radiotracer for imaging the serotonin 1A (5-HT₁ₐ) receptor. This protocol is intended for use by trained personnel in a laboratory equipped for radiopharmaceutical production.

Introduction

[¹¹C]this compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a high-affinity agonist for the 5-HT₁ₐ receptor. Its radiolabeling with the short-lived positron-emitting isotope Carbon-11 (t½ = 20.4 min) allows for the in vivo visualization and quantification of these receptors using PET. This SOP outlines the automated synthesis, purification, and quality control of [¹¹C]this compound.

Materials and Reagents

Material/ReagentSupplier/GradeNotes
Desmethyl-CUMI-101 (precursor)As per in-house synthesis or commercial supplierHigh purity is essential
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)Produced from a cyclotronHigh specific activity
Tetrabutylammonium Hydroxide (TBAH)1.0 M in MethanolFor use as a base
Dimethylformamide (DMF)AnhydrousReaction solvent
Ethanol (EtOH)USP gradeFor elution and formulation
Saline (0.9% NaCl)Sterile, USP gradeFor final formulation
Water for InjectionSterile, USP gradeFor HPLC mobile phase
Acetonitrile (ACN)HPLC gradeFor HPLC mobile phase
Ammonium FormateAnalytical gradeFor HPLC mobile phase buffer
C-18 Sep-Pak Cartridgee.g., Waters Sep-Pak C18 PlusFor solid-phase extraction
Sterile Millex Filter0.22 µmFor final product sterilization

Experimental Protocols

Automated Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is performed using an automated synthesis module. The following protocol is based on the methylation of the desmethyl precursor using [¹¹C]CH₃I.

Protocol Steps:

  • Precursor Preparation: Dissolve 0.7 mg (1.9 µmol) of desmethyl-CUMI-101 and 3 µL of 1.0 M tetrabutylammonium hydroxide in methanol in 80 µL of anhydrous dimethylformamide (DMF)[1].

  • Loading into Synthesis Module: Load the precursor solution into the autoloop of the automated synthesis module[1].

  • [¹¹C]CH₃I Trapping: Transfer the cyclotron-produced [¹¹C]CH₃I to the synthesis module and trap it in the reaction vessel containing the precursor solution.

  • Radiomethylation Reaction: Allow the reaction to proceed for 5 minutes at room temperature within the autoloop[1].

  • Quenching: After the reaction is complete, quench the reaction mixture by adding the HPLC mobile phase.

Purification of [¹¹C]this compound by HPLC

The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

HPLC Conditions:

ParameterSpecification
Column Semi-preparative C18 column (e.g., Phenomenex Luna C18, 10 µm, 250 x 10 mm)
Mobile Phase 45:55 (v/v) Acetonitrile : 0.1 M Ammonium Formate Buffer (pH 4.5)
Flow Rate 5.0 mL/min
Detection UV (254 nm) and radiodetector
Expected Retention Time Approximately 10-12 minutes

Procedure:

  • Inject the quenched reaction mixture onto the semi-preparative HPLC column.

  • Monitor the elution profile using both UV and radioactivity detectors.

  • Collect the fraction corresponding to the [¹¹C]this compound peak.

Formulation of the Final Product

The collected HPLC fraction is reformulated into a solution suitable for intravenous injection.

Procedure:

  • Dilution: Dilute the collected HPLC fraction with sterile water.

  • Solid-Phase Extraction: Pass the diluted solution through a pre-conditioned C-18 Sep-Pak cartridge to trap the [¹¹C]this compound.

  • Washing: Wash the cartridge with sterile water to remove any residual HPLC solvents.

  • Elution: Elute the [¹¹C]this compound from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5-1.0 mL).

  • Final Formulation: Dilute the ethanolic solution with sterile saline to a final concentration of ≤10% ethanol[1].

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A series of quality control tests must be performed on the final product before it can be released for clinical or research use.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulate matter
pH pH meter or pH strips6.0 - 8.0
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV detection)Peak corresponding to this compound should be the major peak; precursor peak should be minimal
Radionuclidic Identity and Purity Gamma-ray spectroscopy, half-life determinationPrincipal gamma photon at 511 keV; Half-life of 20.4 ± 1 min
Residual Solvents (Ethanol, DMF) Gas Chromatography (GC)Ethanol: < 5000 ppm; DMF: < 880 ppm
Sterility USP <71>No microbial growth
Bacterial Endotoxins USP <85> (LAL test)≤ 175/V EU/mL (V = maximum recommended dose in mL)

Quantitative Data Summary

The following table summarizes the typical quantitative data for the radiosynthesis of [¹¹C]this compound.

ParameterTypical Value
Radiochemical Yield (decay-corrected) 20-30% (based on initial [¹¹C]CH₃I)
Specific Activity > 37 GBq/µmol (> 1000 Ci/mmol) at the end of synthesis
Total Synthesis Time 30-40 minutes from end of bombardment (EOB)

Experimental Workflow and Diagrams

[¹¹C]this compound Radiolabeling Workflow

radiolabeling_workflow cluster_synthesis Automated Synthesis cluster_purification Purification cluster_formulation Formulation cluster_qc Quality Control precursor Desmethyl-CUMI-101 + TBAH in DMF reaction Radiomethylation (5 min, RT) precursor->reaction c11_ch3i [¹¹C]CH₃I c11_ch3i->reaction hplc Semi-preparative HPLC reaction->hplc collection Collect [¹¹C]this compound Fraction hplc->collection spe C-18 Sep-Pak collection->spe elution Elute with Ethanol spe->elution final_formulation Dilute with Saline elution->final_formulation sterilization 0.22 µm Sterile Filtration final_formulation->sterilization qc_tests QC Testing: pH, Purity, Sterility, Endotoxins, etc. sterilization->qc_tests final_product Final [¹¹C]this compound Product qc_tests->final_product

Caption: Automated workflow for the synthesis, purification, and quality control of [¹¹C]this compound.

Logical Relationship of Quality Control Parameters

qc_relationship cluster_identity Identity & Strength cluster_purity Purity cluster_safety Safety final_product [¹¹C]this compound Final Product radionuclidic_id Radionuclidic Identity (γ-spec, t½) final_product->radionuclidic_id specific_activity Specific Activity final_product->specific_activity radiochemical_purity Radiochemical Purity (HPLC) final_product->radiochemical_purity chemical_purity Chemical Purity (HPLC-UV) final_product->chemical_purity residual_solvents Residual Solvents (GC) final_product->residual_solvents sterility Sterility final_product->sterility endotoxins Bacterial Endotoxins final_product->endotoxins ph pH final_product->ph appearance Appearance final_product->appearance

Caption: Key quality control parameters for the release of [¹¹C]this compound.

References

Application Notes and Protocols for In Vivo Quantification of 5-HT1A Receptors Using [¹¹C]CUMI-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a key player in the serotonergic system, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1][2][3][4] Its role in mood regulation makes it a critical target for drug development. [¹¹C]CUMI-101 ([O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione) is a positron emission tomography (PET) radioligand with high affinity and selectivity for the 5-HT1A receptor, enabling its in vivo quantification.[1] This document provides detailed application notes and protocols for utilizing [¹¹C]this compound in research and clinical settings.

[¹¹C]this compound is described as a 5-HT1A agonist radiotracer in some studies, suggesting its potential to be sensitive to changes in endogenous serotonin levels. However, other research indicates it may behave as an antagonist in the primate brain. It is also important to note that [¹¹C]this compound exhibits some cross-reactivity with α1-adrenergic receptors, particularly in the thalamus. Despite this, its favorable properties, such as good blood-brain barrier permeability and stable kinetics, make it a valuable tool for imaging the high-affinity state of 5-HT1A receptors.

Quantitative Data Summary

The binding potential (BP) of [¹¹C]this compound provides a measure of 5-HT1A receptor density and affinity. The non-displaceable binding potential (BPND) is a commonly used outcome measure, calculated using reference tissue models. Below is a summary of [¹¹C]this compound binding potential in various brain regions from studies in healthy human volunteers and patients with bipolar disorder (BD).

Brain RegionHealthy Volunteers (BPF)Bipolar Disorder Patients (BPF)
Raphe Nucleus18.7 ± 8.127.2 ± 7.9
Hippocampus--
Anterior Cingulate--
Dorsolateral Prefrontal Cortex--
Temporal Cortex--
Brainstem--

Note: BPF (Binding Potential, Free Fraction) is reported in this study. BPF values were found to be higher in multiple cortical and limbic regions in individuals with Bipolar Disorder compared to healthy volunteers. Another study reported that hippocampal 5-HT1A receptor binding potential was higher in depressed participants with a history of severe childhood adversity compared to healthy volunteers.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the typical experimental workflow for a [¹¹C]this compound PET study.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates ERK_pathway ERK Pathway 5HT1A_R->ERK_pathway Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel G_protein->K_channel βγ subunit opens Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit closes cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_channel->Hyperpolarization Serotonin Serotonin (5-HT) Serotonin->5HT1A_R Binds PKA ↓ PKA cAMP->PKA

Caption: 5-HT1A receptor signaling cascade.

This compound PET Experimental Workflow cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject_Prep Subject Preparation (e.g., fasting, consent) IV_Line Intravenous Line Placement Subject_Prep->IV_Line Radioligand_Synth [¹¹C]this compound Synthesis & Quality Control Tracer_Injection Bolus Injection of [¹¹C]this compound Radioligand_Synth->Tracer_Injection IV_Line->Tracer_Injection Arterial_Sampling Arterial Blood Sampling (for input function) IV_Line->Arterial_Sampling PET_Scan Dynamic PET Scan (e.g., 120 min) Tracer_Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM, LEGA) Image_Recon->Kinetic_Modeling Metabolite_Analysis->Kinetic_Modeling Quantification Quantification of BPND Kinetic_Modeling->Quantification

Caption: Experimental workflow for a [¹¹C]this compound PET study.

Experimental Protocols

Radioligand Preparation

[¹¹C]this compound is synthesized via the O-methylation of its desmethyl precursor. The synthesis and quality control should adhere to established radiopharmaceutical production standards.

  • Synthesis: Typically involves the reaction of the desmethyl-CUMI-101 precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

  • Quality Control:

    • Radiochemical Purity: Should be >95%, as determined by HPLC.

    • Chemical Purity: Should be >99%.

    • Specific Activity: A high specific activity is crucial to minimize receptor occupancy by the non-radioactive ligand. Mean specific activity has been reported as 33.54 ± 10.36 GBq/μmol.

    • Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens for intravenous administration.

Subject Preparation and PET Imaging

This protocol is a general guideline and should be adapted based on the specific study design and institutional review board (IRB) approval.

  • Subject Recruitment: Participants should be screened for any contraindications to PET imaging and provide written informed consent.

  • Pre-scan Preparation: Subjects may be required to fast for a certain period before the scan to ensure stable physiological conditions.

  • Intravenous Access: Two intravenous lines are typically placed, one for radioligand injection and the other for blood sampling.

  • Positioning: The subject is positioned in the PET scanner with their head immobilized to minimize motion artifacts. A transmission scan is performed for attenuation correction.

  • Radioligand Injection: [¹¹C]this compound is administered as an intravenous bolus over approximately 30 seconds. The injected dose is typically around 370 MBq (10 mCi), with a low injected mass (e.g., < 5 µg).

  • PET Data Acquisition: Dynamic emission data are collected in 3D mode for a duration of 120 minutes. The acquisition is typically divided into frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).

Arterial Blood Sampling and Metabolite Analysis

To accurately quantify [¹¹C]this compound binding, a metabolite-corrected arterial input function is required.

  • Arterial Blood Sampling: Automated arterial blood sampling is performed for the initial minutes of the scan, followed by manual sampling at increasing intervals throughout the scan.

  • Plasma Analysis: Blood samples are centrifuged to separate plasma. The total radioactivity in the plasma is measured.

  • Metabolite Correction: The fraction of unmetabolized [¹¹C]this compound in the plasma is determined using techniques like HPLC. All metabolites of [¹¹C]this compound are more polar than the parent compound.

  • Plasma Free Fraction (fP): The fraction of [¹¹C]this compound not bound to plasma proteins is measured, as only the free fraction can cross the blood-brain barrier. The free fraction of [¹¹C]this compound is approximately 59%.

Data Analysis

The analysis of dynamic PET data involves several steps to derive quantitative measures of 5-HT1A receptor binding.

Data Analysis Pipeline Dynamic_PET_Data Dynamic PET Images Coregistration PET-MRI Coregistration Dynamic_PET_Data->Coregistration Time_Activity_Curves Generation of Time-Activity Curves (TACs) Dynamic_PET_Data->Time_Activity_Curves Arterial_Input_Function Metabolite-Corrected Arterial Input Function Kinetic_Modeling Kinetic Modeling (e.g., SRTM, LEGA) Arterial_Input_Function->Kinetic_Modeling MRI Structural MRI MRI->Coregistration ROI_Delineation Region of Interest (ROI) Delineation Coregistration->ROI_Delineation ROI_Delineation->Time_Activity_Curves Time_Activity_Curves->Kinetic_Modeling Parametric_Images Generation of Parametric Images (BPND) Kinetic_Modeling->Parametric_Images Statistical_Analysis Statistical Analysis Parametric_Images->Statistical_Analysis

Caption: Data analysis pipeline for [¹¹C]this compound PET studies.

  • Image Reconstruction and Pre-processing: PET data are reconstructed, corrected for attenuation, scatter, and decay. Images are often co-registered to an individual's structural MRI for anatomical delineation of regions of interest (ROIs).

  • Kinetic Modeling: Several kinetic models can be used to quantify [¹¹C]this compound binding.

    • Arterial Input Models: These models, such as the two-tissue compartment model, use the metabolite-corrected arterial input function to estimate binding parameters. Likelihood Estimation in Graphical Analysis (LEGA) has been shown to perform well for calculating BPF.

    • Reference Region Models: The Simplified Reference Tissue Method (SRTM) is a common choice that uses a region devoid of specific binding (e.g., cerebellum) as an input function, avoiding the need for arterial cannulation. SRTM provides an estimate of BPND.

  • Outcome Measures: The primary outcome measure is typically the binding potential (BPF or BPND), which is proportional to the density of available receptors (Bavail) and inversely proportional to the equilibrium dissociation constant (KD).

  • Statistical Analysis: Voxel-wise or ROI-based statistical analyses are performed to compare receptor binding between groups or conditions.

Conclusion

The in vivo quantification of 5-HT1A receptors using [¹¹C]this compound PET is a powerful technique for investigating the serotonergic system in health and disease. Adherence to standardized protocols for radioligand synthesis, imaging, and data analysis is crucial for obtaining reliable and reproducible results. These application notes provide a comprehensive framework for researchers and clinicians to effectively utilize [¹¹C]this compound in their studies.

References

Application Notes and Protocols for Cumi-101 PET Scan Data Analysis and Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to [11C]CUMI-101

[11C]this compound is a high-affinity and selective agonist radiotracer for positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor.[1][2] Its favorable properties, including good blood-brain barrier permeability and suitable kinetics, make it a valuable tool for quantifying 5-HT1A receptors in the human brain.[1][2] The involvement of the 5-HT1A receptor in various neuropsychiatric conditions such as depression and anxiety disorders underscores the importance of [11C]this compound in neuroscience research and drug development.[1] While initially developed as an agonist, some studies have suggested that this compound can behave as a functional antagonist in primate brains. It's also important to note its cross-reactivity with α1 adrenoceptors, particularly in the thalamus.

Mechanism of Action and Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal activity. As an agonist, this compound binds to the 5-HT1A receptor, primarily coupling to inhibitory G-proteins (Gi/o). This interaction initiates a signaling cascade that leads to a decrease in neuronal excitability through several mechanisms:

  • Inhibition of Adenylyl Cyclase: This results in reduced intracellular levels of cyclic AMP (cAMP).

  • Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: This leads to potassium ion efflux and hyperpolarization of the neuronal membrane.

  • Inhibition of Voltage-Gated Calcium Channels: This reduces calcium influx, further dampening neuronal firing.

These receptors are located both on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and on non-serotonergic neurons in various brain regions, including the limbic system (heteroreceptors).

G cluster_0 5-HT1A Receptor Signaling Cascade CUMI101 This compound HT1A 5-HT1A Receptor CUMI101->HT1A Binds G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca++ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Production Neuronal_Response Decreased Neuronal Excitability cAMP->Neuronal_Response Downstream Effects GIRK->Neuronal_Response K+ Efflux Ca_channel->Neuronal_Response Reduced Ca++ Influx

Caption: Signaling pathway of the 5-HT1A receptor upon binding of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from [11C]this compound PET studies.

Table 1: Reproducibility and Plasma Characteristics

ParameterValueSpeciesReference
Test-Retest Variability (BPF)11.15% ± 4.82%Baboon
Test-Retest Variability (BPND)9.90% ± 5.60%Human
Free Fraction in Plasma (fP)59% ± 3%Baboon

Table 2: Pharmacological Challenge Studies

Challenge DrugDoseEffect on BPFSpeciesReference
WAY1006350.5 mg/kg87% reductionBaboon
8-OH-DPAT2 mg/kg76% reductionBaboon
Citalopram10 mg (IV)~7% increase in postsynaptic BPNDHuman
Citalopram2 mg/kg15.0% occupancyBaboon
Citalopram4 mg/kg30.4% occupancyBaboon
Fenfluramine2.5 mg/kg23.7% occupancyBaboon

Experimental Protocols

A typical experimental workflow for a [11C]this compound PET study involves several key stages, from subject preparation to data analysis.

G cluster_1 Experimental and Data Analysis Workflow Subject_Prep 1. Subject Preparation (Fasting, Consent) PET_Acquisition 3. PET Scan Acquisition (Injection & Dynamic Scan) Subject_Prep->PET_Acquisition Radiosynthesis 2. [11C]this compound Synthesis & Quality Control Radiosynthesis->PET_Acquisition Blood_Sampling 4. Arterial Blood Sampling (for Input Function) PET_Acquisition->Blood_Sampling Image_Processing 5. Image Reconstruction & Co-registration with MRI PET_Acquisition->Image_Processing Kinetic_Modeling 8. Kinetic Modeling (e.g., LEGA, SRTM) Blood_Sampling->Kinetic_Modeling ROI_Definition 6. Region of Interest Definition Image_Processing->ROI_Definition TAC_Generation 7. Time-Activity Curve Generation ROI_Definition->TAC_Generation TAC_Generation->Kinetic_Modeling Quantification 9. Quantification (BPF, BPND, VT) Kinetic_Modeling->Quantification

Caption: Workflow for [11C]this compound PET studies.

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants in accordance with institutional guidelines and regulatory requirements.

  • Medical Screening: Conduct a thorough medical history, physical examination, and relevant laboratory tests to ensure participant eligibility.

  • Fasting: Instruct participants to fast for at least 6 hours prior to the PET scan to minimize potential metabolic effects on radiotracer distribution.

  • Abstinence: Participants should refrain from consuming alcohol, caffeine, and nicotine for at least 24 hours before the scan.

  • Pre-Scan Instructions: Participants should wear comfortable clothing without metal and remove all metallic items before entering the scanner.

Radiotracer Synthesis and Administration
  • Synthesis: [11C]this compound is synthesized by the methylation of its desmethyl precursor using [11C]methyl iodide.

  • Quality Control: The final product must undergo rigorous quality control to ensure high radiochemical purity, specific activity, and sterility.

  • Administration: A bolus of [11C]this compound (e.g., approximately 166.5 MBq) is injected intravenously over 30 seconds.

PET Image Acquisition
  • Scanner Setup: Position the participant comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

  • Dynamic Scan: Begin dynamic 3D PET data acquisition immediately after the radiotracer injection and continue for 100-120 minutes.

  • Frame Sequence: A typical framing sequence might be: 6 x 30s, 3 x 60s, 2 x 120s, and 16 x 300s.

  • Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.

Arterial Blood Sampling and Metabolite Analysis
  • Arterial Line: For studies requiring a metabolite-corrected arterial input function, an arterial line is placed for serial blood sampling.

  • Blood Sampling: Collect arterial blood samples frequently in the initial minutes after injection, with decreasing frequency over the course of the scan.

  • Metabolite Analysis: Plasma is separated from the blood samples, and high-performance liquid chromatography (HPLC) is used to determine the fraction of radioactivity corresponding to the parent radiotracer and its metabolites over time.

Data Analysis and Modeling

Image Processing
  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, randoms, and dead time.

  • Co-registration: Co-register the PET images to the participant's structural MRI to allow for accurate anatomical delineation of regions of interest (ROIs).

Kinetic Modeling
  • Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI for each time frame.

  • Model Selection:

    • For arterial input data: The Likelihood Estimation in Graphical Analysis (LEGA) model is recommended for robust estimation of binding potential (BPF).

    • For reference region data: The Simplified Reference Tissue Model (SRTM) is a suitable choice for estimating non-displaceable binding potential (BPND), using the cerebellum as the reference region.

  • Outcome Parameters:

    • Binding Potential (BPF or BPND): This is the primary outcome measure, reflecting the density of available 5-HT1A receptors.

    • Volume of Distribution (VT): Represents the total distribution volume of the radiotracer in a given region.

References

Application Notes and Protocols: Cumi-101 in Depression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cumi-101, a key research tool in the investigation of depression and related neuropsychiatric disorders. This document details the mechanism of action, summarizes key quantitative findings from clinical research, and provides detailed protocols for its application in positron emission tomography (PET) imaging studies.

Mechanism of Action

This compound is a radiolabeled compound, specifically [¹¹C]this compound, utilized as a radioligand in PET imaging to quantify the serotonin 1A (5-HT1A) receptor in the brain. The 5-HT1A receptor is a crucial component of the serotonergic system, which is heavily implicated in the pathophysiology of depression.[1]

Initially considered a 5-HT1A receptor agonist, further studies have revealed a more complex pharmacological profile.[2][3] Research in rat brain tissue has shown that this compound can act as a potent antagonist, inhibiting 5-HT-stimulated activity.[2] This has led to the suggestion that [¹¹C]this compound may be a biased agonist, with its functional effects potentially varying in different cellular environments.[4] It is important to note that this compound also exhibits some cross-reactivity with α1-adrenoceptors, particularly in the thalamus.

The primary application of [¹¹C]this compound in depression research is to non-invasively measure the binding potential (BPF) of 5-HT1A receptors in various brain regions. This allows researchers to investigate the relationship between receptor density and availability with clinical variables such as disease state, symptom severity, and response to treatment.

Key Applications in Depression Research

A significant application of [¹¹C]this compound has been in a clinical trial investigating its utility in bipolar depression. The study aimed to understand the relationship between 5-HT1A receptor binding and psychopathology, as well as to determine if baseline binding could predict antidepressant response to a selective serotonin reuptake inhibitor (SSRI).

Quantitative Data Summary

The following table summarizes the key quantitative findings from a clinical study utilizing [¹¹C]this compound PET imaging in participants with bipolar depression compared to healthy volunteers.

Parameter Brain Region Finding Statistical Significance (p-value) Reference
Correlation of [¹¹C]this compound BPF with Depression Severity Raphe NucleusInverse association with Montgomery Åsberg Rating Scale (MADRS) score0.026
Raphe NucleusInverse association with Beck Depression Inventory (BDI) score0.0023
Correlation of [¹¹C]this compound BPF with Aggression Raphe NucleusInverse association with Buss Durkee Hostility Index0.0058
Comparison of [¹¹C]this compound BPF between Groups Raphe Nucleus & Post-synaptic regionsHigher BPF in bipolar disorder participants compared to healthy volunteers0.00275
Prediction of Antidepressant Response Not specified[¹¹C]this compound BPF did not differ between SSRI responders and non-responders0.907
Not specified[¹¹C]this compound BPF did not predict antidepressant response0.580

Experimental Protocols

Protocol 1: [¹¹C]this compound PET Imaging for 5-HT1A Receptor Quantification

This protocol outlines the key steps for a PET imaging study using [¹¹C]this compound to quantify 5-HT1A receptor binding potential in human subjects.

1. Subject Recruitment and Screening:

  • Recruit participants diagnosed with a specific depressive disorder (e.g., bipolar depression) and a cohort of healthy volunteers.

  • Conduct thorough screening including medical history, physical examination, and psychiatric assessments (e.g., MADRS, BDI).

  • Obtain informed consent from all participants.

2. Radioligand Preparation:

  • Synthesize [¹¹C]this compound according to established radiochemistry protocols.

  • Ensure quality control of the radioligand, including purity and specific activity.

3. PET Scan Procedure:

  • Position the participant in the PET scanner.

  • Inject a bolus of [¹¹C]this compound intravenously. The typical injected activity is around 428 ± 84 MBq.

  • Acquire PET emission data for a duration of 100-120 minutes.

  • Simultaneously perform arterial blood sampling to obtain a metabolite-corrected arterial input function for quantitative modeling.

4. Image Acquisition and Reconstruction:

  • Reconstruct the PET data into a series of timed images.

  • Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs).

5. Data Analysis:

  • Use kinetic modeling (e.g., Likelihood Estimation in Graphical Analysis - LEGA) to calculate the binding potential (BPF) of [¹¹C]this compound in various ROIs, such as the raphe nucleus, hippocampus, and cortex.

  • Perform statistical analysis to correlate BPF values with clinical variables and compare between groups.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Presynaptic Neuron (Autoreceptor) Serotonin Serotonin (5-HT) Vesicle Vesicle Serotonin->Vesicle Vesicle->cleft_space Release SERT SERT cleft_space->SERT Reuptake HTR1A_post 5-HT1A Receptor cleft_space->HTR1A_post Binds HTR1A_pre 5-HT1A Autoreceptor cleft_space->HTR1A_pre Binds G_protein_post G-protein HTR1A_post->G_protein_post Adenylyl_cyclase Adenylyl Cyclase G_protein_post->Adenylyl_cyclase Inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP downstream Neuronal Inhibition cAMP->downstream G_protein_pre G-protein HTR1A_pre->G_protein_pre Firing_rate ↓ Firing Rate G_protein_pre->Firing_rate Serotonin_release ↓ 5-HT Release Firing_rate->Serotonin_release Cumi101 [¹¹C]this compound Cumi101->HTR1A_post Binds (PET Imaging) Cumi101->HTR1A_pre Binds (PET Imaging)

Caption: 5-HT1A Receptor Signaling Pathway and this compound Binding.

Experimental Workflow

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Intervention (Bipolar Group) cluster_2 Phase 3: Follow-up & Analysis P1 Subject Recruitment (Bipolar Depression & Healthy Volunteers) P2 Clinical & Psychological Assessments (MADRS, BDI, etc.) P1->P2 P3 [¹¹C]this compound PET Scan (Quantify 5-HT1A BPF) P2->P3 P4 6-Week Open-Label SSRI Treatment P3->P4 Bipolar Participants P6 Data Analysis: - Correlate baseline BPF with severity - Compare BPF between groups - Assess BPF as a predictor of response P3->P6 P5 Post-treatment Clinical Assessments P4->P5 P5->P6

Caption: Workflow for a Clinical Study Using [¹¹C]this compound PET.

References

Application Notes and Protocols: Cumi-101 for Bipolar Disorder Pathophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolar disorder (BD) is a complex psychiatric illness with a pathophysiology that is not yet fully understood.[1][2][3][4] The serotonergic system, particularly the serotonin 1A (5-HT1A) receptor, is a key area of investigation due to its role in mood regulation.[1] Cumi-101 ([¹¹C]this compound) is a potent and selective agonist radiotracer for Positron Emission Tomography (PET) imaging of the 5-HT1A receptor. These application notes provide a comprehensive overview of the use of this compound to study the pathophysiology of bipolar disorder, including quantitative data from clinical research, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

A key study utilizing [¹¹C]this compound PET imaging in individuals with bipolar depression has provided valuable quantitative insights into the status of the 5-HT1A receptor system in this population. The following tables summarize the principal findings.

Table 1: [¹¹C]this compound Binding Potential (BPF) in the Raphe Nucleus

GroupNMean BPF (± SD)p-value (vs. Healthy Controls)
Bipolar Disorder2027.2 (± 7.9)0.00275
Healthy Controls1618.7 (± 8.1)N/A

Data from a study involving participants with bipolar disorder in a major depressive episode.

Table 2: Correlation of [¹¹C]this compound BPF in the Raphe Nucleus with Clinical Variables in Bipolar Disorder

Clinical VariableNCorrelation with BPFp-value
Montgomery-Åsberg Depression Rating Scale (MADRS)20Inverse0.026
Beck Depression Inventory (BDI)19Inverse0.0023
Buss-Durkee Hostility Index (BDHI)16Inverse0.0058

These findings suggest that lower 5-HT1A receptor binding in the raphe nucleus is associated with greater severity of depression and higher lifetime aggression in individuals with bipolar disorder.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved in using this compound for bipolar disorder research, the following diagrams are provided.

G Serotonin 1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cumi101 This compound (Agonist) HT1A_Receptor 5-HT1A Receptor Cumi101->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A cAMP->PKA Decreases activation of K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Ca_ion Ca2+ Influx Ca_Channel->Ca_ion Reduces Ca_ion->Reduced_Firing Contributes to

Caption: 5-HT1A Receptor Signaling Cascade

G Experimental Workflow: this compound PET in Bipolar Disorder cluster_screening Participant Recruitment and Screening cluster_imaging PET Imaging Protocol cluster_clinical_trial Prospective Clinical Trial (Bipolar Disorder Group) Screening Screening for Bipolar Disorder (Depressed Phase) and Healthy Controls InclusionExclusion Application of Inclusion/Exclusion Criteria Screening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent MRI Structural MRI for Anatomical Co-registration InformedConsent->MRI Radiotracer Synthesis of [11C]this compound InformedConsent->Radiotracer Baseline_Assessment Baseline Clinical Assessments (MADRS, BDI, etc.) InformedConsent->Baseline_Assessment Image_Analysis Image Reconstruction and Quantification of BPF MRI->Image_Analysis IV_Line Placement of Intravenous and Arterial Lines Radiotracer->IV_Line PET_Scan [11C]this compound Injection and 90-minute PET Scan IV_Line->PET_Scan Blood_Sampling Arterial Blood Sampling for Metabolite Correction PET_Scan->Blood_Sampling Blood_Sampling->Image_Analysis Data_Analysis Correlation of Baseline BPF with Treatment Response Image_Analysis->Data_Analysis Baseline BPF Data SSRI_Treatment 6-Week Open-Label SSRI Treatment Baseline_Assessment->SSRI_Treatment Followup_Assessments Weekly/Bi-weekly Clinical Assessments SSRI_Treatment->Followup_Assessments Followup_Assessments->Data_Analysis

Caption: this compound Bipolar Disorder Research Workflow

Experimental Protocols

The following protocols are based on the methodology of a clinical trial that utilized [¹¹C]this compound PET to investigate bipolar depression (ClinicalTrials.gov Identifier: NCT02473250).

Protocol 1: Participant Recruitment and Screening
  • Inclusion Criteria for Bipolar Disorder Participants:

    • Diagnosis of Bipolar I or II Disorder, currently in a major depressive episode.

    • Age 18-65 years.

    • On a stable dose of a mood stabilizer (e.g., lithium, valproate, or lamotrigine) for at least 4 weeks.

    • Score ≥ 20 on the Montgomery-Åsberg Depression Rating Scale (MADRS).

    • Ability to provide informed consent.

  • Exclusion Criteria for Bipolar Disorder Participants:

    • Current or recent (past 6 months) substance use disorder.

    • Presence of other major psychiatric or neurological disorders.

    • Contraindications to MRI or PET scanning (e.g., metal implants, pregnancy).

    • Current use of antidepressant medication (requires a washout period).

  • Inclusion/Exclusion for Healthy Controls:

    • Matched to the bipolar disorder group for age and sex.

    • No personal or family history of major psychiatric illness.

    • Free of any psychotropic medication.

    • Standard contraindications for MRI and PET.

Protocol 2: [¹¹C]this compound PET Imaging
  • Radiotracer Synthesis:

    • [¹¹C]this compound is synthesized from its precursor via methylation with [¹¹C]methyl iodide.

    • Radiochemical purity and specific activity must be determined and meet quality control standards before injection.

  • Participant Preparation:

    • Fasting for at least 4 hours prior to the scan.

    • Placement of an intravenous (IV) catheter for radiotracer injection and an arterial line for blood sampling.

  • Image Acquisition:

    • A transmission scan is performed for attenuation correction.

    • A bolus injection of [¹¹C]this compound (target dose of ~10 mCi) is administered intravenously.

    • Dynamic PET data are acquired for 90 minutes.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Image Analysis:

    • PET images are reconstructed and co-registered with the participant's structural MRI.

    • Regions of interest (ROIs), including the raphe nucleus, hippocampus, and cortical regions, are delineated.

    • A metabolite-corrected arterial input function is used to calculate the binding potential (BPF) of [¹¹C]this compound in each ROI using a validated kinetic model.

Protocol 3: Prospective 6-Week SSRI Clinical Trial (for Bipolar Disorder Participants)
  • Baseline Assessment:

    • Following the PET scan, baseline clinical assessments are performed, including the MADRS, Beck Depression Inventory (BDI), and Buss-Durkee Hostility Index (BDHI).

  • Treatment:

    • Participants begin open-label treatment with a selective serotonin reuptake inhibitor (SSRI), such as escitalopram or sertraline, in addition to their ongoing mood stabilizer.

    • The SSRI dose is titrated to a therapeutic level over the first few weeks.

  • Follow-up Assessments:

    • Clinical assessments (MADRS, BDI) are repeated at regular intervals (e.g., weekly or bi-weekly) for the 6-week duration of the trial.

    • Treatment response is typically defined as a ≥50% reduction in the MADRS score from baseline.

  • Data Analysis:

    • Baseline [¹¹C]this compound BPF values are correlated with the percentage change in clinical scores to determine if 5-HT1A receptor binding predicts antidepressant response.

    • BPF values are also compared between treatment responders and non-responders.

Conclusion

This compound is a valuable tool for in vivo investigation of the 5-HT1A receptor system in bipolar disorder. The application of [¹¹C]this compound PET imaging has revealed alterations in 5-HT1A receptor binding in individuals with bipolar depression, particularly in the raphe nucleus, and has shown correlations with the severity of depressive and aggressive symptoms. The protocols outlined here provide a framework for researchers to utilize this compound to further elucidate the pathophysiology of bipolar disorder and to explore its potential as a biomarker for predicting treatment response.

References

Application Notes and Protocols for Cumi-101 in Measuring Endogenous Serotonin Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cumi-101, specifically its radiolabeled form [¹¹C]this compound, is a novel and potent partial agonist for the serotonin 1A (5-HT₁ₐ) receptor.[1][2] It serves as a valuable tool in neuroscience research, particularly for the in vivo quantification of 5-HT₁ₐ receptors and the indirect measurement of endogenous serotonin release using Positron Emission Tomography (PET).[3][4][5] This document provides detailed application notes and protocols for the use of [¹¹C]this compound in studying the serotonergic system.

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of various neuropsychiatric disorders, including mood and anxiety disorders. This compound's agonist properties allow it to bind preferentially to the high-affinity state of the receptor, which is coupled to G-proteins, thereby providing a measure of functionally active receptors.

Principle of the Method

The use of [¹¹C]this compound to measure endogenous serotonin release is based on the principle of ligand displacement. In a PET scan, the binding of [¹¹C]this compound to 5-HT₁ₐ receptors is quantified as the binding potential (BP). When endogenous serotonin levels in the synaptic cleft increase, the native serotonin competes with [¹¹C]this compound for binding to the 5-HT₁ₐ receptors. This competition leads to a reduction in the measured [¹¹C]this compound binding potential. Conversely, a decrease in synaptic serotonin results in less competition and an increase in the [¹¹C]this compound binding potential.

By conducting a baseline PET scan and then another scan after a pharmacological challenge that alters serotonin levels (e.g., administration of a selective serotonin reuptake inhibitor like citalopram), the change in [¹¹C]this compound BP can be used to infer the change in endogenous serotonin release.

Quantitative Data

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.15 nMHuman 5-HT₁ₐ Receptor
0.5 nMNot Specified
6.75 nMα1-Adrenergic Receptor
Efficacy (Emax) 80%Not Specified
Potency (EC₅₀) 0.1 nMNot Specified
Binding Potential (BP_ND) - Placebo 1.3 (0.2)Human Postsynaptic Cortical Regions
Binding Potential (BP_ND) - Citalopram 1.4 (0.2)Human Postsynaptic Cortical Regions
Mean Change in BP_ND with Citalopram 7% increaseHuman Postsynaptic Cortical Regions
Receptor Occupancy (Citalopram 2 mg/kg) 15.0%Papio anubis
Receptor Occupancy (Citalopram 4 mg/kg) 30.4%Papio anubis
Receptor Occupancy (Fenfluramine 2.5 mg/kg) 23.7%Papio anubis
Ex vivo Bmax (Frontal Cortex) 98.7 fmol/mgRat
Ex vivo Bmax (Hippocampus) 131 fmol/mgRat

Note: BP_ND represents the non-displaceable binding potential.

Experimental Protocols

Protocol 1: In Vivo Measurement of Endogenous Serotonin Release using [¹¹C]this compound PET

This protocol describes a pharmacological challenge study to measure changes in endogenous serotonin.

1. Subject Preparation:

  • Subjects should undergo a physical and psychological screening to ensure they are healthy.

  • For human studies, obtain informed consent and institutional review board (IRB) approval.

  • Subjects should abstain from food for at least 4 hours and from caffeine and nicotine for at least 12 hours before the scan.

2. Radiotracer Synthesis:

  • [¹¹C]this compound is synthesized from its precursor as previously described in the literature.

  • The final product should undergo quality control to ensure high radiochemical purity (>99%) and chemical purity (>99%).

3. PET Imaging Procedure:

  • A transmission scan is acquired for attenuation correction.

  • An intravenous bolus of [¹¹C]this compound is administered. The typical injected dose for humans is around 385 MBq (10.4 mCi).

  • Dynamic 3D PET data are acquired for 120 minutes. A typical framing sequence is: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min.

  • Arterial blood sampling is performed throughout the scan to obtain a metabolite-corrected arterial input function.

4. Pharmacological Challenge:

  • For a baseline scan, a placebo (e.g., saline) is administered intravenously.

  • For the challenge scan, a drug that modulates serotonin release is administered. For example, citalopram (a selective serotonin reuptake inhibitor) can be infused intravenously at a dose of 10 mg.

  • The challenge agent is typically administered at a specific time relative to the radiotracer injection, for example, 30 minutes prior.

5. Data Analysis:

  • PET images are reconstructed and co-registered with anatomical MRI scans for region of interest (ROI) delineation.

  • Time-activity curves are generated for each ROI.

  • The binding potential (BP) is calculated using kinetic modeling, such as the graphical analysis with likelihood estimation (LEGA) model or a simplified reference tissue model (SRTM). BP is an estimate of Bₐᵥₐᵢₗ/Kₙ, where Bₐᵥₐᵢₗ is the concentration of available receptors and Kₙ is the equilibrium dissociation constant of the radiotracer.

  • The percentage change in BP between the placebo and challenge conditions is calculated to determine the relative change in endogenous serotonin release.

Protocol 2: In Vitro Autoradiography with [³H]this compound

This protocol is for the ex vivo examination of 5-HT₁ₐ receptor distribution.

1. Tissue Preparation:

  • Brain tissue from the species of interest is rapidly frozen and sectioned on a cryostat (e.g., 20 µm sections).

  • Sections are thaw-mounted onto microscope slides.

2. Binding Assay:

  • Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.

  • Sections are then incubated with [³H]this compound at a concentration that saturates the receptors.

  • To determine non-specific binding, a parallel set of sections is incubated with [³H]this compound in the presence of a high concentration of a competing ligand, such as the 5-HT₁ₐ antagonist WAY-100635.

3. Washing and Drying:

  • After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

  • The slides are then quickly rinsed in distilled water and dried under a stream of cold air.

4. Imaging:

  • The dried slides are apposed to a phosphor imaging plate or autoradiographic film along with calibrated standards.

  • After exposure, the plates or films are scanned to visualize the distribution and density of [³H]this compound binding.

5. Quantification:

  • The optical density of the autoradiograms is measured in different brain regions and converted to fmol/mg of tissue equivalent using the standards.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

G cluster_0 Baseline Condition cluster_1 Challenge Condition (e.g., Citalopram) Receptor_B 5-HT1A Receptor PET_B High PET Signal (High BP) Receptor_B->PET_B Generates CUMI_B [11C]this compound CUMI_B->Receptor_B Binds Serotonin_B Endogenous Serotonin Serotonin_B->Receptor_B Binds Receptor_C 5-HT1A Receptor PET_C Lower PET Signal (Lower BP) Receptor_C->PET_C Generates CUMI_C [11C]this compound CUMI_C->Receptor_C Binding Reduced Serotonin_C Increased Endogenous Serotonin Serotonin_C->Receptor_C Competes for Binding Citalopram Pharmacological Challenge Citalopram->Serotonin_C Increases

Caption: Principle of Ligand Displacement with [¹¹C]this compound.

G CUMI This compound (Agonist) HT1A 5-HT1A Receptor CUMI->HT1A Binds to G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Produces K_ion K+ Efflux GIRK->K_ion Mediates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Causes

Caption: 5-HT₁ₐ Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow A Subject Screening & Preparation B Baseline PET Scan: Administer Placebo + [11C]this compound A->B D Pharmacological Challenge: Administer Drug (e.g., Citalopram) A->D C Data Acquisition (120 min) + Arterial Sampling B->C C->D Washout Period (if same day) G Image Reconstruction & ROI Analysis C->G E Challenge PET Scan: Administer [11C]this compound D->E F Data Acquisition (120 min) + Arterial Sampling E->F F->G H Kinetic Modeling (Calculate BP) G->H I Compare BP between Baseline and Challenge H->I

Caption: Workflow for a Pharmacological Challenge PET Study.

References

Application Notes and Protocols for [11C]-CUMI-101 PET Image Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summarize image acquisition parameters for Positron Emission Tomography (PET) imaging with the radioligand [11C]-CUMI-101, a tracer targeting the serotonin 1A (5-HT1A) receptor.

Introduction

[11C]-CUMI-101 is a PET radioligand utilized for in vivo imaging of the 5-HT1A receptor, which is implicated in numerous neuropsychiatric disorders.[1][2][3] While initially developed as a potential agonist for the 5-HT1A receptor, subsequent studies have indicated it behaves as an antagonist in the primate brain and exhibits cross-reactivity with α1-adrenoceptors.[4][5] Despite this, [11C]-CUMI-101 has been demonstrated to be a valuable tool for imaging high-affinity 5-HT1A binding in both preclinical and human studies due to its favorable kinetics and measurable free fraction. These notes are intended to provide standardized parameters and protocols to ensure reproducible and accurate quantitative analysis in future research.

PET Image Acquisition Parameters

Quantitative data from various preclinical and human studies are summarized below to facilitate comparison and aid in study design.

Table 1: Human Studies - Image Acquisition Parameters
ParameterValueReference
PET Scanner Siemens Biograph PET/CT
Injected Dose <6 mCi (single bolus)
11.81 ± 3.41 mCi
Injected Mass 2.00 ± 1.02 µg
Scan Duration 120 minutes
Acquisition Mode 3D List Mode
Framing Scheme 21 frames: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min
23 frames: 2 x 30s, 3 x 60s, 5 x 2 min, 4 x 4 min, 9 x 10 min
Table 2: Preclinical Studies (Baboon, Monkey, Rat) - Image Acquisition Parameters
SpeciesParameterValueReference
Baboon PET Scanner ECAT EXACT HR+
Injected Dose 166.5 ± 42.9 MBq (4.50 ± 1.16 mCi)
Specific Activity 49.95 ± 24.42 GBq/µmol
Scan Duration 120 minutes
Acquisition Mode 3D
Framing Scheme 23 frames: 2 x 30s, 3 x 60s, 5 x 2 min, 4 x 4 min, 9 x 10 min
Monkey Injected Dose 193 ± 30 MBq
Specific Activity 120 ± 46 GBq/µmol
Scan Duration Not specified
Framing Scheme 6 x 30s, 3 x 60s, 2 x 120s, 16 x 300s
Rat Injected Dose 29 ± 6 MBq
Specific Activity 67 ± 53 GBq/mmol
Scan Duration Not specified
Framing Scheme 6 x 20s, 5 x 60s, 4 x 120s, 3 x 300s, 3 x 600s, 2 x 1200s

Experimental Protocols

Subject Preparation

Human Subjects:

  • Participants should meet the diagnostic criteria for the study (e.g., DSM-IV for bipolar disorder).

  • A T1-weighted structural MRI should be obtained for co-registration with the PET data.

Animal Subjects:

  • Anesthesia: Animals should be anesthetized throughout the scan. Isoflurane (1.5%) is a common choice for rats and monkeys. For monkeys, immobilization with ketamine (10 mg/kg, intramuscularly) may be used for endotracheal intubation prior to isoflurane administration.

  • Catheterization: For intravenous injection of the radiotracer, a catheter should be placed in a suitable vein (e.g., penile vein in rats). For blood sampling, a catheter should be placed in the contralateral arm.

Radiotracer Administration
  • [11C]-CUMI-101 is administered as a single intravenous bolus.

  • The injection should be delivered over a short period, for example, 30 seconds.

PET Scan Acquisition
  • A transmission scan (e.g., 10 minutes using a 57Co point source) should be acquired before the emission scan for attenuation correction, particularly in preclinical studies.

  • Dynamic PET data is acquired in 3D mode immediately following the bolus injection of [11C]-CUMI-101.

  • The total scan duration is typically 120 minutes for human and baboon studies.

Blood Sampling and Analysis
  • Arterial or venous blood samples are collected to measure the tracer's total radioactivity in plasma, the unmetabolized parent fraction, and the plasma free fraction (fP).

  • For human studies, a single venous blood sample at a specific time point (e.g., 60 minutes post-injection) can be used to anchor a simultaneously estimated input function.

  • Metabolite analysis is crucial for accurate quantification of the binding potential.

Data Analysis

  • Image Reconstruction: PET images are typically reconstructed using algorithms such as Ordered Subsets Expectation Maximization (OSEM).

  • Kinetic Modeling: Several kinetic models can be used to quantify [11C]-CUMI-101 binding. The Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to perform well for calculating the binding potential (BPF). The Simplified Reference Tissue Method (SRTM) can also be used to estimate the non-displaceable binding potential (BPND).

  • Reference Region: The cerebellar grey matter is often used as a reference region for kinetic modeling.

  • Outcome Measures: The primary outcome measures are typically the binding potential (BPF or BPND) and the total distribution volume (VT).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a [11C]-CUMI-101 PET imaging study.

experimental_workflow cluster_prep Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject Recruit & Screen Subject Anesthesia Administer Anesthesia (for preclinical) Subject->Anesthesia Catheter Place IV Catheters Anesthesia->Catheter Tracer Inject [11C]-CUMI-101 Catheter->Tracer Scan Acquire Dynamic PET Scan Tracer->Scan Blood Collect Blood Samples Tracer->Blood Recon Image Reconstruction Scan->Recon Modeling Kinetic Modeling Blood->Modeling Recon->Modeling Quant Quantify Binding Potential Modeling->Quant

Caption: Experimental workflow for a [11C]-CUMI-101 PET study.

References

Application Notes and Protocols for Arterial Input Function in CUMI-101 PET Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of an arterial input function (AIF) for the quantitative analysis of Positron Emission Tomography (PET) data acquired with the radiotracer ¹¹C-CUMI-101. This document outlines the rationale, experimental procedures, data analysis, and key considerations for obtaining accurate and reproducible quantification of the serotonin 1A (5-HT1A) receptor.

Introduction

¹¹C-CUMI-101 is a PET radiotracer that binds to 5-HT1A receptors, which are implicated in various neuropsychiatric disorders.[1] Accurate quantification of the binding of this tracer in the brain is crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutics. The use of a metabolite-corrected arterial input function is considered the gold standard for the full quantification of ¹¹C-CUMI-101 binding, providing key outcome measures such as the binding potential (BPF).[1][2]

While initially considered a 5-HT1A receptor agonist, some studies suggest that CUMI-101 may act as an antagonist in the primate brain and can also bind to α1 adrenoceptors, which should be considered when interpreting results.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in ¹¹C-CUMI-101 PET studies utilizing an arterial input function.

Table 1: Key Parameters for ¹¹C-CUMI-101 PET Studies in Humans

ParameterValueReference
Injected Dose 384.84 ± 137.12 MBq (10.4 ± 3.7 mCi)
Specific Activity 33.54 ± 10.36 GBq/µmol (0.91 ± 0.28 mCi/nmol)
Injected Mass 4.26 ± 0.68 µg
Plasma Free Fraction 30%
Scan Duration 120 minutes
Test-Retest Variability (BPF) 9.90% ± 5.60%

Table 2: Key Parameters for ¹¹C-CUMI-101 PET Studies in Non-Human Primates (Papio anubis)

ParameterValueReference
Injected Dose 166.5 ± 43.0 MBq (4.50 ± 1.16 mCi)
Plasma Free Fraction 59% ± 3%
Scan Duration 120 minutes
Test-Retest Variability (BPF) 11.15% ± 4.82%

Experimental Protocols

Protocol 1: Arterial Catheterization and Blood Sampling

This protocol describes the procedure for obtaining arterial blood samples for the measurement of the arterial input function.

1. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the scan.
  • A catheter is inserted into the radial artery of one arm for blood sampling.
  • A second intravenous catheter is placed in the contralateral arm for radiotracer injection.

2. Blood Sampling Schedule:

  • Arterial blood samples are collected continuously or at discrete time points throughout the PET scan.
  • A typical sampling schedule involves frequent sampling in the initial minutes after injection, with decreasing frequency over time.
  • Every 10 seconds for the first 2 minutes.
  • Less frequent sampling for the remainder of the 120-minute scan.

3. Sample Handling:

  • For each blood sample, a portion is used to measure whole-blood radioactivity.
  • The remaining blood is centrifuged to separate plasma.
  • A portion of the plasma is used to measure total plasma radioactivity.

Protocol 2: Metabolite Analysis

This protocol outlines the procedure for correcting the arterial input function for the presence of radioactive metabolites.

1. Plasma Processing:

  • A portion of the plasma from selected time points is used for metabolite analysis.
  • The plasma is typically treated to precipitate proteins.

2. High-Performance Liquid Chromatography (HPLC):

  • The supernatant is injected into an HPLC system to separate the parent ¹¹C-CUMI-101 from its radioactive metabolites.
  • The fraction of radioactivity corresponding to the parent compound is determined for each analyzed sample.

3. Metabolite Correction:

  • The parent fractions over time are fitted to a function (e.g., a Hill function) to generate a continuous curve.
  • The total plasma radioactivity curve is multiplied by the fitted parent fraction curve to obtain the metabolite-corrected arterial input function.

Protocol 3: PET Data Acquisition

1. Radiotracer Injection:

  • ¹¹C-CUMI-101 is administered as an intravenous bolus injection over approximately 30 seconds.

2. PET Scan:

  • Dynamic 3D PET data acquisition starts simultaneously with the radiotracer injection and continues for 120 minutes.
  • The emission data is typically collected in a series of time frames of increasing duration.
  • Example framing: 3 x 20 seconds, 3 x 1 minute, 3 x 2 minutes, 2 x 5 minutes, 10 x 10 minutes.

Protocol 4: Kinetic Modeling

1. Data Input:

  • The primary inputs for kinetic modeling are the dynamic PET images (time-activity curves for different brain regions) and the metabolite-corrected arterial input function.

2. Model Selection:

  • Several kinetic models can be used to analyze ¹¹C-CUMI-101 data.
  • The two-tissue compartment model has been shown to have low variability.
  • The Likelihood Estimation in Graphical Analysis (LEGA) model has also been identified as performing well for estimating the binding potential (BPF).
  • For estimating the non-displaceable binding potential (BPND), the Simplified Reference Tissue Method (SRTM) can be used, although this approach does not require an arterial input function.

3. Outcome Measures:

  • The primary outcome measure derived from kinetic modeling with an arterial input function is the total volume of distribution (VT).
  • From VT, the binding potential (BPF) can be calculated, which is a measure of the density of available receptors.

Diagrams

CUMI101_Signaling_Pathway CUMI101 ¹¹C-CUMI-101 HT1A_Receptor 5-HT1A Receptor CUMI101->HT1A_Receptor Binds to G_Protein G-protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Response Cellular Response cAMP->Response

Figure 1: Simplified signaling pathway of this compound at the 5-HT1A receptor.

AIF_Workflow cluster_DataAcquisition Data Acquisition cluster_BloodProcessing Blood Sample Processing cluster_DataAnalysis Data Analysis PET_Scan Dynamic PET Scan (120 min) Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) PET_Scan->Kinetic_Modeling Arterial_Sampling Arterial Blood Sampling Whole_Blood_Radioactivity Measure Whole Blood Radioactivity Arterial_Sampling->Whole_Blood_Radioactivity Plasma_Separation Plasma Separation Arterial_Sampling->Plasma_Separation Plasma_Radioactivity Measure Total Plasma Radioactivity Plasma_Separation->Plasma_Radioactivity HPLC HPLC for Metabolite Separation Plasma_Separation->HPLC Metabolite_Correction Metabolite Correction of Plasma Curve Plasma_Radioactivity->Metabolite_Correction Parent_Fraction Calculate Parent Tracer Fraction HPLC->Parent_Fraction Parent_Fraction->Metabolite_Correction AIF Generate Arterial Input Function (AIF) Metabolite_Correction->AIF AIF->Kinetic_Modeling Outcome Quantitative Outcome (VT, BPF) Kinetic_Modeling->Outcome

Figure 2: Experimental workflow for this compound PET quantification with AIF.

References

Troubleshooting & Optimization

Technical Support Center: [11C]-CUMI-101 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of [11C]-CUMI-101.

Troubleshooting Guide

This guide addresses common challenges that may be encountered during the synthesis of [11C]-CUMI-101, presented in a question-and-answer format.

Issue 1: Low Radiochemical Yield (RCY)

Question: My radiochemical yield for [11C]-CUMI-101 is consistently below the expected range of 25% (end of synthesis). What are the potential causes and how can I troubleshoot this?

Answer: Low radiochemical yield is a frequent issue in radiotracer synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Action
Precursor Quality and Quantity Verify Precursor Integrity: Ensure the desmethyl-CUMI-101 precursor is of high purity and has not degraded. Store the precursor under appropriate conditions (cool, dry, and protected from light). Consider obtaining a new batch or re-purifying the existing stock. Optimize Precursor Amount: While a standard amount is typically used, the optimal precursor concentration can vary. Perform small-scale reactions to titrate the precursor amount to find the optimal ratio relative to the starting [11C]methyl iodide or [11C]methyl triflate.
Inefficient Trapping of [11C]Methyl Iodide/[11C]Methyl Triflate Check Trapping Efficiency: Ensure that the trapping material (e.g., Porapak Q) in the loop is packed correctly and is not expired. Monitor the radioactivity in the waste line after the trapping loop to ensure that the [11C]methylating agent is being efficiently trapped. Optimize Gas Flow Rate: The flow rate of the inert gas used to transfer the [11C]methylating agent can impact trapping efficiency. Adjust the flow rate to ensure adequate residence time in the trapping loop.
Suboptimal Reaction Conditions Temperature: The methylation reaction is typically performed at room temperature. However, slight variations in ambient temperature could affect the reaction kinetics. Ensure a stable and controlled room temperature. Reaction Time: A reaction time of 5 minutes is generally reported. If the yield is low, consider extending the reaction time in small increments (e.g., to 7-10 minutes) to see if the yield improves. Conversely, very long reaction times can sometimes lead to degradation. Base: Tetrabutylammonium hydroxide is a commonly used base. Ensure the base is fresh and of the correct concentration. The amount of base can be critical; too little may result in incomplete deprotonation of the precursor, while too much can lead to side reactions.
Issues with the Reaction Solvent Solvent Quality: Use anhydrous dimethylformamide (DMF) for the reaction. The presence of water can quench the reaction. Ensure the solvent is from a fresh, sealed bottle.

Troubleshooting Workflow for Low RCY

Low_RCY_Troubleshooting cluster_solutions Potential Solutions Start Low Radiochemical Yield Precursor Check Precursor (Purity, Amount) Start->Precursor Trapping Evaluate Trapping Efficiency Precursor->Trapping Precursor OK Precursor_Sol Use fresh/purified precursor Titrate amount Precursor->Precursor_Sol Conditions Optimize Reaction Conditions Trapping->Conditions Trapping OK Trapping_Sol Repack/replace trap Optimize flow rate Trapping->Trapping_Sol Solvent Verify Solvent Quality Conditions->Solvent Conditions OK Conditions_Sol Adjust temperature/time Titrate base Conditions->Conditions_Sol HPLC Analyze HPLC Profile Solvent->HPLC Solvent OK Solvent_Sol Use fresh anhydrous DMF Solvent->Solvent_Sol Result Improved Yield HPLC->Result Peak Identified & Corrected HPLC_Sol Adjust mobile phase Check column integrity HPLC->HPLC_Sol

Caption: Troubleshooting workflow for low radiochemical yield in [11C]-CUMI-101 synthesis.

Issue 2: Poor Radiochemical Purity

Question: My final [11C]-CUMI-101 product shows significant radiochemical impurities after HPLC purification. What could be the cause and how can I improve the purity?

Answer: Radiochemical impurities can arise from several sources, including side reactions during labeling, degradation of the product, or inefficient purification.

Potential Causes and Solutions:

Potential CauseRecommended Action
Side Reactions Optimize Base Amount: Excess base can promote the formation of side products. Carefully titrate the amount of tetrabutylammonium hydroxide to use the minimum amount necessary for efficient reaction. Control Reaction Time: Over-extending the reaction time may lead to the formation of degradation products. Adhere to the optimized reaction time.
Precursor-Related Impurities Precursor Purity: Impurities in the desmethyl precursor can lead to the formation of corresponding radiolabeled impurities. Ensure the precursor is of high purity.
HPLC Purification Issues Mobile Phase Composition: The composition of the HPLC mobile phase is critical for good separation. If you observe co-eluting peaks, adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer) to improve resolution. Column Integrity: The HPLC column can degrade over time. If you notice a loss of resolution or changes in retention times, consider flushing the column, reversing it, or replacing it. Flow Rate: The flow rate can also affect separation. A lower flow rate can sometimes improve the resolution of closely eluting peaks.
Post-Purification Degradation Formulation: The final product is typically formulated in a solution containing ethanol and saline. Ensure the pH of the final formulation is appropriate to maintain the stability of [11C]-CUMI-101.

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical yield and specific activity for [11C]-CUMI-101 synthesis?

A1: The reported average radiochemical yield for [11C]-CUMI-101 is approximately 25% at the end of synthesis (EOS). The specific activity is typically in the range of 2,600 ± 500 Ci/μmol.[1][2]

Q2: What is the precursor for the synthesis of [11C]-CUMI-101?

A2: The precursor is the desmethyl analog of CUMI-101, which is [O-desmethyl-CUMI-101].

Q3: What is the radiolabeling method for [11C]-CUMI-101?

A3: The synthesis involves the radiomethylation of the desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) in the presence of a base, such as tetrabutylammonium hydroxide, in an anhydrous solvent like dimethylformamide (DMF).[1][3]

Q4: What are the key quality control parameters for [11C]-CUMI-101?

A4: Key quality control parameters include:

  • Radiochemical Purity: Should be >95%, determined by analytical HPLC.

  • Chemical Purity: Assessed by analytical HPLC to ensure the absence of chemical impurities.

  • Specific Activity: To ensure a low mass of the injected tracer.

  • Residual Solvents: Analysis to ensure that levels of solvents used in the synthesis (e.g., DMF, ethanol) are within safe limits.

  • pH: The pH of the final product solution should be within a physiologically acceptable range (typically 5-8).

  • Sterility and Endotoxin Levels: The final product must be sterile and have low endotoxin levels for in vivo use.

Q5: What are the recommended purification and formulation methods for [11C]-CUMI-101?

A5: The crude reaction mixture is typically purified by semi-preparative high-performance liquid chromatography (HPLC). The collected fraction containing [11C]-CUMI-101 is then often passed through a C18 Sep-Pak cartridge for solvent exchange and concentration. The final product is eluted from the Sep-Pak with ethanol and then diluted with sterile saline for injection.[1]

Experimental Protocol: [11C]-CUMI-101 Synthesis

This protocol provides a general methodology for the synthesis of [11C]-CUMI-101. It is important to note that specific parameters may need to be optimized for individual synthesis modules and laboratory conditions.

1. Production of [11C]Methyl Iodide ([11C]CH3I)

  • [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • The [11C]CO2 is trapped and converted to [11C]CH4 by catalytic reduction with H2 over a nickel catalyst.

  • [11C]CH4 is then reacted with iodine in a gas-phase reaction at high temperature to produce [11C]CH3I.

2. Radiolabeling Reaction

  • The [11C]CH3I is trapped in a loop containing a suitable trapping material (e.g., Porapak Q) at room temperature.

  • A solution of the desmethyl-CUMI-101 precursor (e.g., 0.5-1.0 mg) and tetrabutylammonium hydroxide in anhydrous DMF is passed through the loop to react with the trapped [11C]CH3I.

  • The reaction is allowed to proceed for approximately 5 minutes at room temperature.

3. Purification

  • The reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18).

  • The mobile phase is typically a mixture of acetonitrile and a buffer (e.g., ammonium formate).

  • The fraction containing [11C]-CUMI-101 is collected based on the retention time determined from a standard.

4. Formulation

  • The collected HPLC fraction is passed through a C18 Sep-Pak cartridge.

  • The cartridge is washed with sterile water to remove residual HPLC solvents.

  • The [11C]-CUMI-101 is eluted from the cartridge with a small volume of ethanol.

  • The ethanolic solution is then diluted with sterile saline to the desired final volume and concentration.

5. Quality Control

  • A small aliquot of the final product is analyzed by analytical HPLC to determine radiochemical and chemical purity.

  • The specific activity is calculated based on the radioactivity and the mass of this compound.

  • Other required quality control tests (pH, residual solvents, sterility, and endotoxins) are performed.

[11C]-CUMI-101 Synthesis Workflow

Synthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module CO2 [11C]CO2 Production CH4 [11C]CH4 Synthesis CO2->CH4 MeI [11C]CH3I Synthesis CH4->MeI Trapping Trapping of [11C]CH3I MeI->Trapping Reaction Radiolabeling Reaction (Precursor + [11C]CH3I) Trapping->Reaction Purification HPLC Purification Reaction->Purification Formulation SPE Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product [11C]-CUMI-101 Final Product QC->Final_Product

References

Reducing off-target binding of Cumi-101 in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer Cumi-101. Our goal is to help you mitigate off-target binding and optimize your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a positron emission tomography (PET) radiotracer designed to quantify serotonin 1A (5-HT₁ₐ) receptors in the brain.[1][2] It has been developed to study the role of these receptors in various neuropsychiatric disorders.[1][3]

Q2: What is the major source of off-target binding for this compound?

A2: The primary source of off-target binding for this compound is its cross-reactivity with α₁-adrenoceptors.[4] This binding is region-dependent and can significantly contribute to the total signal, complicating the interpretation of 5-HT₁ₐ receptor density.

Q3: Is this compound a 5-HT₁ₐ receptor agonist or antagonist?

A3: While initially developed as a putative agonist, studies in primate brains have shown that this compound behaves as a potent 5-HT₁ₐ receptor antagonist. It dose-dependently inhibits 8-OH-DPAT-stimulated [³⁵S]GTPγS binding, a functional assay for agonism.

Q4: Can endogenous serotonin levels affect this compound binding?

A4: Studies in non-human primates have shown that this compound binding is sensitive to large increases in synaptic serotonin induced by pharmacological challenges with agents like citalopram and fenfluramine. However, a study in humans using a constant infusion of citalopram did not show a significant change in [¹¹C]this compound binding.

Q5: What is a suitable reference region for this compound PET studies?

A5: The cerebellum is commonly used as a reference region in this compound PET imaging. This is based on the assumption of a low density of 5-HT₁ₐ receptors in this region, meaning the signal from the cerebellum can be used to represent non-displaceable binding.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal across the brain 1. Off-target binding to α₁-adrenoceptors. 2. Non-specific binding to other sites. 3. P-glycoprotein (P-gp) efflux at the blood-brain barrier may be lower than expected, leading to higher brain uptake. 1. Perform a blocking study with prazosin, an α₁-adrenoceptor antagonist, to quantify the contribution of this off-target binding. 2. Use a reference tissue model with the cerebellum to estimate and correct for non-displaceable binding. 3. While not definitively established for this compound, consider the potential role of P-gp in brain uptake kinetics.
Difficulty differentiating 5-HT₁ₐ and α₁-adrenoceptor signals Significant cross-reactivity of this compound with α₁-adrenoceptors, which varies by brain region. Conduct a dual-blocking study. Pre-treat subjects with both WAY-100635 (a 5-HT₁ₐ antagonist) and prazosin (an α₁-adrenoceptor antagonist). The residual signal will represent non-specific binding, allowing for the dissection of the specific 5-HT₁ₐ and α₁-adrenoceptor signals.
Poor reproducibility of binding potential (BP) values 1. Suboptimal PET scan duration. 2. Inappropriate kinetic modeling. 3. Variability in radiotracer metabolism. 1. A scanning time of at least 100-120 minutes is recommended for stable estimation of outcome measures. 2. For region-of-interest analysis, the Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to provide accurate results for binding potential (BPF). 3. Use a metabolite-corrected arterial input function for accurate quantification of BPF.
Unexpectedly low brain uptake Efflux by P-glycoprotein (P-gp) at the blood-brain barrier. Although direct evidence for this compound is limited, P-gp is known to restrict the brain entry of many CNS drugs. Consider performing studies in P-gp knockout animal models or using P-gp inhibitors to investigate its potential impact on this compound brain kinetics.

Quantitative Data Summary

Table 1: Regional α₁-Adrenoceptor Cross-Reactivity of this compound

Brain RegionAverage Cross-Reactivity (%)
Thalamus>45
Neocortex<10
Cerebellum<10

Data summarized from in vitro and in vivo studies across rat, monkey, and human brains.

Table 2: Effect of Blocking Agents on this compound Binding Potential (BPF) in Baboons

Blocking AgentAverage Reduction in BPF (%)Target Receptor
WAY-100635875-HT₁ₐ
8-OH-DPAT765-HT₁ₐ (Agonist)

Data from Milak et al. (2008).

Experimental Protocols

Protocol 1: Dual-Blocking Study to Differentiate On- and Off-Target Binding

This protocol is designed to distinguish the specific binding of this compound to 5-HT₁ₐ receptors from its off-target binding to α₁-adrenoceptors.

  • Baseline Scan:

    • Acquire a baseline PET scan following an intravenous bolus injection of [¹¹C]this compound.

    • Collect emission data for 120 minutes.

    • Use a metabolite-corrected arterial input function for kinetic modeling.

  • Blocking Scans:

    • On separate occasions, perform two additional PET scans on the same subject.

    • Scan 1 (5-HT₁ₐ block): Pre-administer the 5-HT₁ₐ antagonist WAY-100635 intravenously before the [¹¹C]this compound injection.

    • Scan 2 (Dual block): Pre-administer both WAY-100635 and the α₁-adrenoceptor antagonist prazosin before the [¹¹C]this compound injection.

  • Data Analysis:

    • Calculate the binding potential (BPF) for each condition.

    • The difference between the baseline and Scan 1 represents the binding to 5-HT₁ₐ receptors.

    • The difference between Scan 1 and Scan 2 represents the binding to α₁-adrenoceptors.

    • The signal remaining after the dual block (Scan 2) represents non-specific binding.

Visualizations

experimental_workflow cluster_baseline Baseline PET Scan cluster_block1 5-HT1A Blockade cluster_block2 Dual Blockade baseline_inject Inject [11C]this compound baseline_scan Acquire PET Data (120 min) baseline_inject->baseline_scan data_analysis Data Analysis (Calculate BPF for each condition) baseline_scan->data_analysis block1_way Pre-administer WAY-100635 block1_inject Inject [11C]this compound block1_way->block1_inject block1_scan Acquire PET Data (120 min) block1_inject->block1_scan block1_scan->data_analysis block2_way_pra Pre-administer WAY-100635 + Prazosin block2_inject Inject [11C]this compound block2_way_pra->block2_inject block2_scan Acquire PET Data (120 min) block2_inject->block2_scan block2_scan->data_analysis

Caption: Workflow for a dual-blocking PET study.

signal_interpretation cluster_components Signal Components total_signal Total this compound Signal (Baseline Scan) ht1a_signal 5-HT1A Binding total_signal->ht1a_signal  - (WAY-100635 Block) alpha1_signal α1-Adrenoceptor Binding total_signal->alpha1_signal  - (Dual Block - WAY-100635 Block) nsb_signal Non-Specific Binding total_signal->nsb_signal  Remaining signal after Dual Block

References

Addressing Cumi-101 metabolite correction in data analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Cumi-101 metabolite correction in PET data analysis.

Frequently Asked Questions (FAQs)

HPLC Analysis

Q1: What are the common causes of unexpected peaks in my radio-HPLC chromatogram for this compound?

A1: Unexpected peaks can arise from several sources. Contamination of the mobile phase can introduce impurities that appear as spurious peaks, especially during gradient elution.[1] It is also possible that the this compound radioligand itself may degrade, or there might be previously uncharacterized metabolites. Ensure proper system hygiene, use high-purity solvents, and regularly perform system suitability tests.

Q2: My radio-HPLC results show high variability between samples from the same subject. What could be the issue?

A2: High variability can be due to inconsistencies in sample handling and preparation. It is crucial to have a standardized protocol for blood sampling, plasma separation, and protein precipitation.[2] Incomplete filling of sample loops or incompatibility of the injection solvent with the mobile phase can also lead to irreproducible injections and variable peak heights.[1] Additionally, ensure that the time between blood collection and analysis is minimized and consistent across all samples to reduce the impact of ex vivo metabolism.

Q3: How can I optimize the separation of this compound from its metabolites in my HPLC system?

A3: Optimization of the HPLC method is crucial for accurate metabolite correction. Since the metabolites of this compound are more polar than the parent compound, a reverse-phase HPLC method is appropriate.[3] You may need to adjust the gradient profile of your mobile phase (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid) to achieve optimal separation. Experimenting with different column chemistries and temperatures can also improve resolution.

Data Analysis and Modeling

Q4: The fit of the mathematical model to my this compound metabolite data is poor. What steps can I take to improve it?

A4: A poor model fit can result from several factors. Firstly, ensure you have a sufficient number of data points, especially in the early phase after injection, to accurately capture the initial rise and subsequent clearance of the parent compound. Noisy data can also significantly impact the model fit; therefore, it is important to minimize measurement error during HPLC analysis.[4] Consider trying different mathematical models, such as multicompartmental models or Hill-type functions, to see which best describes your data. For scans with a longer injection duration (greater than 1 minute), using a convoluted model that accounts for the injection time may provide a better fit.

Q5: I have noticed significant inter-subject variability in the rate of this compound metabolism. How should I handle this in my analysis?

A5: Significant inter-subject variability in metabolism is a known challenge in PET studies and necessitates individual metabolite correction for each subject to ensure accurate kinetic parameter estimation. Using a population-averaged metabolite curve is generally not recommended unless the inter-individual variation is known to be small for the specific population under study. When reporting your results, it is good practice to also report the individual metabolite data or summary statistics of the variability.

Q6: Can I use a reference region approach for this compound to avoid arterial blood sampling and metabolite correction?

A6: While reference region models can simplify PET studies by eliminating the need for arterial input functions, their use with this compound is problematic. This compound has shown significant off-target binding to α1-adrenoceptors, particularly in the cerebellum, which is often used as a reference region. This off-target binding can compromise the quantitative accuracy of reference region-based methods. Therefore, a metabolite-corrected arterial input function is generally required for accurate quantification of this compound binding.

Troubleshooting Off-Target Binding

Q7: How does the known off-target binding of this compound to α1-adrenoceptors affect my data, and how can I address this?

A7: The binding of this compound to α1-adrenoceptors can lead to an overestimation of the specific binding to serotonin 1A receptors, particularly in regions with high α1-adrenoceptor density. This is a crucial consideration for data interpretation. While it is not possible to correct for this on a post-hoc basis without specific blocking studies, it is important to acknowledge this limitation in your analysis and discussion. When comparing binding across different brain regions, be aware that the contribution of off-target binding may vary.

Quantitative Data Summary

ParameterValueSpeciesReference
This compound Metabolites More polar than parent compoundHuman
Inter-subject Variability in Metabolism Can be significantHuman

Experimental Protocols

Protocol 1: this compound Arterial Blood Sampling and Metabolite Analysis
  • Arterial Blood Sampling:

    • Insert an arterial line in the radial artery for blood sampling.

    • Collect arterial blood samples at predefined time points throughout the PET scan. The sampling frequency should be higher in the initial minutes after this compound injection to accurately capture the peak of the input function.

  • Plasma Separation:

    • Immediately after collection, centrifuge the blood samples to separate plasma from whole blood.

  • Protein Precipitation:

    • To prepare the plasma for HPLC analysis, precipitate the proteins by adding a suitable solvent (e.g., acetonitrile).

    • Centrifuge the sample again to pellet the precipitated proteins.

  • Radio-HPLC Analysis:

    • Inject the supernatant into a reverse-phase HPLC system equipped with a radioactivity detector.

    • Use a gradient elution with a mobile phase consisting of, for example, acetonitrile and water with a modifier like trifluoroacetic acid, to separate the parent this compound from its more polar metabolites.

    • Quantify the radioactivity associated with the parent compound and each metabolite at each time point.

  • Data Correction:

    • Calculate the fraction of the total plasma radioactivity that corresponds to the parent this compound at each time point.

    • Fit these fraction data to a suitable mathematical model to generate a continuous curve of the parent fraction over time.

    • Multiply the total plasma radioactivity curve by the modeled parent fraction curve to obtain the metabolite-corrected arterial input function.

Diagrams

Experimental_Workflow cluster_sampling Blood Sampling & Processing cluster_analysis Data Analysis cluster_output Output Arterial_Sampling Arterial Blood Sampling Plasma_Separation Plasma Separation Arterial_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation HPLC_Analysis Radio-HPLC Analysis Protein_Precipitation->HPLC_Analysis Metabolite_Quantification Metabolite Quantification HPLC_Analysis->Metabolite_Quantification Model_Fitting Model Fitting Metabolite_Quantification->Model_Fitting Correction Metabolite Correction Model_Fitting->Correction Corrected_Input_Function Metabolite-Corrected Arterial Input Function Correction->Corrected_Input_Function

Caption: Experimental workflow for this compound metabolite correction.

Troubleshooting_Logic Start Problem Encountered Issue_Type Identify Issue Type Start->Issue_Type HPLC_Issues HPLC Analysis Issues Issue_Type->HPLC_Issues Chromatography Data_Issues Data Modeling Issues Issue_Type->Data_Issues Data Analysis Variability_Issues Inter-Subject Variability Issue_Type->Variability_Issues Variability Check_Purity Check Mobile Phase Purity & System Hygiene HPLC_Issues->Check_Purity Optimize_Method Optimize HPLC Method (Gradient, Column) HPLC_Issues->Optimize_Method Standardize_Handling Standardize Sample Handling HPLC_Issues->Standardize_Handling Solution Implement Solution & Re-analyze Check_Purity->Solution Optimize_Method->Solution Standardize_Handling->Solution Check_Data_Quality Assess Data Quality (Noise, # of points) Data_Issues->Check_Data_Quality Try_Models Try Different Mathematical Models Data_Issues->Try_Models Consider_Injection Consider Injection Duration Model Data_Issues->Consider_Injection Check_Data_Quality->Solution Try_Models->Solution Consider_Injection->Solution Individual_Correction Perform Individual Metabolite Correction Variability_Issues->Individual_Correction Report_Variability Report Individual Variability Variability_Issues->Report_Variability Individual_Correction->Solution Report_Variability->Solution

Caption: Troubleshooting logic for this compound metabolite correction.

References

Limitations of using cerebellum as a reference region for Cumi-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PET radioligand ¹¹C-CUMI-101.

Frequently Asked Questions (FAQs)

Q1: Why is the cerebellum not recommended as a reference region for ¹¹C-CUMI-101 PET studies?

A1: The primary limitation of using the cerebellum as a reference region for ¹¹C-CUMI-101 is the presence of significant off-target binding.[1][2] ¹¹C-CUMI-101 not only binds to its target, the serotonin 1A (5-HT1A) receptor, but also exhibits significant binding to α1-adrenoceptors.[1][2][3] The cerebellum has a low density of 5-HT1A receptors but a relatively high density of α1-adrenoceptors. Studies have shown that approximately 25% of the ¹¹C-CUMI-101 uptake in the human cerebellum is due to this binding to α1-adrenoceptors. This off-target binding violates the core assumption of a reference region, which should ideally only reflect non-displaceable uptake of the radioligand.

Q2: What are the consequences of using the cerebellum as a reference region for ¹¹C-CUMI-101 data analysis?

Q3: Is there an alternative validated reference region for ¹¹C-CUMI-101?

A3: The literature does not currently recommend a validated alternative reference region for ¹¹C-CUMI-101. The significant off-target binding profile of this radioligand complicates the identification of a brain region devoid of any specific binding. Therefore, kinetic modeling requiring arterial blood sampling to derive a metabolite-corrected arterial input function is the gold standard for accurate quantification of ¹¹C-CUMI-101 binding.

Q4: Are there any correction methods to account for the α1-adrenoceptor binding in the cerebellum?

A4: While theoretically possible, validated and widely accepted correction methods for the α1-adrenoceptor binding of ¹¹C-CUMI-101 in the cerebellum have not been established. Such a correction would be complex as it would require consistent α1-adrenoceptor occupancy by ¹¹C-CUMI-101 across all subjects and conditions, which is not guaranteed. Therefore, avoiding the use of the cerebellum as a reference region is the most scientifically rigorous approach.

Troubleshooting Guide

Issue: My calculated binding potential (BPND) values for ¹¹C-CUMI-101 in cortical regions are lower than expected when using the cerebellum as a reference region.

  • Cause: This is the expected outcome when using the cerebellum as a reference region for ¹¹C-CUMI-101. The off-target binding to α1-adrenoceptors in the cerebellum leads to an artificially high reference tissue signal, which in turn results in an underestimation of the specific binding in your regions of interest.

  • Solution: The most accurate method to quantify ¹¹C-CUMI-101 binding is to use an arterial input function with metabolite correction. This approach does not rely on a reference region and will provide more accurate binding potential values. If arterial sampling is not feasible, you must acknowledge the limitation of using a cerebellar reference region and interpret your results with caution.

Issue: I observe high variability in my ¹¹C-CUMI-101 binding data when using a cerebellar reference region across different study groups.

  • Cause: The density and affinity of α1-adrenoceptors in the cerebellum could potentially vary between individuals or patient populations. Any such differences would introduce variability in the off-target binding of ¹¹C-CUMI-101 in the cerebellum, which would then be reflected as increased variability in your calculated BPND values for target regions.

  • Solution: Again, the use of an arterial input function is the recommended solution to minimize this source of variability. If you must use a reference region approach, it is crucial to demonstrate that the off-target binding in the cerebellum does not differ between your study groups, which would require dedicated validation studies that are often not feasible.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the off-target binding of CUMI-101 to α1-adrenoceptors in the cerebellum.

Table 1: In Vitro α1-Adrenoceptor Binding Parameters for this compound in the Cerebellum

Speciesα1-Adrenoceptor Density (Bmax)Affinity of this compound for α1-Adrenoceptors (Ki)Cerebellar Binding Potential (BP)
HumanSimilar across speciesSimilar across species3.7
MonkeySimilar across speciesSimilar across species2.3
RatSimilar across speciesSimilar across species3.4

Data adapted from Shrestha et al. (2016).

Table 2: Estimated Contribution of α1-Adrenoceptor Binding to Total ¹¹C-CUMI-101 Uptake in the Cerebellum

SpeciesPercentage of ¹¹C-CUMI-101 Uptake Attributed to α1-Adrenoceptor Binding
Monkey (in vivo)~25%
Human (estimated by analogy)~25%

Data based on findings from prazosin displacement studies in monkeys and comparative in vitro data.

Experimental Protocols

1. In Vitro Competition Binding Assay to Determine this compound Affinity for α1-Adrenoceptors

This protocol provides a general methodology for determining the binding affinity of this compound for α1-adrenoceptors in cerebellar tissue homogenates.

  • Objective: To determine the inhibition constant (Ki) of this compound for α1-adrenoceptors.

  • Materials:

    • Cerebellar tissue from human, monkey, or rat.

    • ³H-prazosin (a radiolabeled α1-adrenoceptor antagonist).

    • Unlabeled this compound.

    • Binding buffer.

    • Scintillation counter and vials.

  • Methodology:

    • Tissue Preparation: Homogenize cerebellar tissue in a suitable buffer to prepare a membrane suspension.

    • Assay Setup: In a series of tubes, incubate the membrane homogenate with a fixed concentration of ³H-prazosin and varying concentrations of unlabeled this compound.

    • Incubation: Allow the binding to reach equilibrium.

    • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of ³H-prazosin binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of ³H-prazosin is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. In Vivo PET Blocking Study to Quantify α1-Adrenoceptor Contribution to ¹¹C-CUMI-101 Cerebellar Uptake

This protocol outlines a general workflow for an in vivo PET imaging study to assess the degree of off-target binding of ¹¹C-CUMI-101.

  • Objective: To determine the percentage of ¹¹C-CUMI-101 cerebellar signal that is displaceable by an α1-adrenoceptor antagonist.

  • Subjects: Non-human primates (e.g., monkeys).

  • Materials:

    • ¹¹C-CUMI-101 radioligand.

    • Prazosin (a selective α1-adrenoceptor antagonist).

    • PET scanner.

  • Methodology:

    • Baseline Scan: Perform a baseline PET scan on the subject following the injection of ¹¹C-CUMI-101.

    • Blocking Scan: On a separate occasion, pre-treat the same subject with a dose of prazosin sufficient to occupy a high percentage of α1-adrenoceptors. Then, perform a second ¹¹C-CUMI-101 PET scan.

    • Image Analysis:

      • Co-register the baseline and blocking PET images to a structural MRI of the subject.

      • Delineate regions of interest (ROIs), including the cerebellum and other target regions.

      • Generate time-activity curves for each ROI for both scans.

      • Calculate the distribution volume (VT) or other appropriate binding measures for the cerebellum in both the baseline and blocked conditions.

    • Data Analysis: The percentage reduction in the cerebellar ¹¹C-CUMI-101 signal in the blocking scan compared to the baseline scan represents the component of the signal attributable to binding to α1-adrenoceptors.

Visualizations

start Start: Validate Reference Region baseline_scan Perform Baseline PET Scan with ¹¹C-CUMI-101 start->baseline_scan blocking_agent Administer Blocking Agent (e.g., Prazosin for α1) baseline_scan->blocking_agent blocking_scan Perform Blocking PET Scan with ¹¹C-CUMI-101 blocking_agent->blocking_scan analysis Compare Cerebellar Uptake (Baseline vs. Blocked) blocking_scan->analysis decision Significant Reduction? analysis->decision valid Region is NOT a Valid Reference Region decision->valid Yes invalid Region may be a Valid Reference Region decision->invalid No cluster_5HT1A 5-HT1A Receptor Signaling cluster_Alpha1 α1-Adrenoceptor Signaling CUMI_5HT1A This compound (as 5-HT1A Ligand) Receptor_5HT1A 5-HT1A Receptor CUMI_5HT1A->Receptor_5HT1A G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i AC Adenylate Cyclase G_protein_i->AC Inhibition ERK ERK Pathway G_protein_i->ERK Modulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CUMI_Alpha1 This compound (as α1 Ligand) Receptor_Alpha1 α1-Adrenoceptor CUMI_Alpha1->Receptor_Alpha1 G_protein_q Gq Protein Receptor_Alpha1->G_protein_q PLC Phospholipase C G_protein_q->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

References

Optimizing injection dose of [11C]-CUMI-101 for patient studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection dose of [¹¹C]-CUMI-101 for patient studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection dose of [¹¹C]-CUMI-101 for human patient studies?

A1: The optimal injection dose of [¹¹C]-CUMI-101 aims to provide a balance between obtaining high-quality images and minimizing radiation exposure. For human studies, an injected activity of approximately 428 ± 84 MBq has been used effectively.[1][2] Another study reported an injected dose of less than 6 mCi (<222 MBq).[3] It is crucial to adhere to local institutional review board (IRB) and radiation safety committee guidelines, which will specify the maximum permissible dose.

Q2: What is the effective radiation dose associated with a typical [¹¹C]-CUMI-101 PET scan?

A2: The effective dose of [¹¹C]-CUMI-101 is approximately 5.3 ± 0.5 µSv/MBq.[1][4] For an injection of 370 MBq, this results in an effective dose of about 2.0 mSv, which is generally considered within acceptable limits for research studies.

Q3: Which organs receive the highest radiation dose during a [¹¹C]-CUMI-101 scan?

A3: Based on human biodistribution studies, the organs receiving the highest absorbed radiation doses are the pancreas (32.0 µSv/MBq), liver (18.4 µSv/MBq), and spleen (14.5 µSv/MBq).

Q4: How long should the dynamic PET scan be acquired after [¹¹C]-CUMI-101 injection?

A4: A scanning duration of 100 to 120 minutes is generally considered adequate for stable estimation of outcome measures in human studies. Dynamic PET images are typically acquired in multiple frames of increasing duration.

Q5: Is [¹¹C]-CUMI-101 a serotonin 1A receptor agonist or antagonist?

A5: While initially thought to be an agonist, subsequent research has shown that CUMI-101 behaves as a 5-HT₁ₐ receptor antagonist in the primate brain.

Q6: Does [¹¹C]-CUMI-101 bind to other receptors?

A6: Yes, [¹¹C]-CUMI-101 exhibits significant cross-reactivity with α₁-adrenoceptors, which can complicate the quantification of 5-HT₁ₐ receptor binding. This binding is most prominent in the thalamus.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal-to-noise ratio in PET images Insufficient injected dose.While adhering to safety limits, ensure the injected activity is adequate for good counting statistics. Doses around 428 MBq have been used successfully in humans.
Patient movement during the scan.Ensure the patient is comfortably immobilized and provide clear instructions to remain still throughout the acquisition.
High non-specific binding in the cerebellum Cross-reactivity with α₁-adrenoceptors.Be aware that the cerebellum is not a true reference region due to α₁-adrenoceptor binding. Consider alternative kinetic modeling approaches that do not rely on a reference region or use pre-blocking agents in preclinical studies to dissect specific binding.
Inaccurate quantification of 5-HT₁ₐ receptor binding potential (BPND) Use of an inappropriate reference region.As the cerebellum shows some specific binding, its use as a reference region can lead to underestimation of BPND. A metabolite-corrected arterial input function is recommended for accurate quantification.
Cross-reactivity of the radioligand.In research settings, co-administration with an α₁-adrenoceptor antagonist like prazosin can help differentiate 5-HT₁ₐ and α₁-adrenoceptor binding, although this is more common in animal studies.
Variability in test-retest results Differences in patient physiological state.Standardize patient conditions prior to scanning (e.g., fasting, caffeine intake).
Inconsistent data analysis methods.Use a consistent and validated kinetic modeling strategy for all subjects and sessions. The Likelihood Estimation in Graphical Analysis (LEGA) model has shown good performance for ROI-level analysis.

Quantitative Data Summary

Table 1: Radiation Dosimetry of [¹¹C]-CUMI-101 in Humans

Parameter Value Reference
Effective Dose5.3 ± 0.5 µSv/MBq
Organ with Highest Absorbed Dose
Pancreas32.0 µSv/MBq
Liver18.4 µSv/MBq
Spleen14.5 µSv/MBq

Table 2: Recommended [¹¹C]-CUMI-101 Injection Parameters for Human Studies

Parameter Value Reference
Injected Activity428 ± 84 MBq
< 6 mCi (<222 MBq)
Scan Duration100-120 minutes

Experimental Protocols

Human PET Imaging Protocol with [¹¹C]-CUMI-101
  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter is placed in an antecubital vein for radiotracer injection and another in the contralateral arm for blood sampling if required.

  • Radiotracer Injection:

    • A bolus injection of [¹¹C]-CUMI-101 is administered intravenously. The injected dose should be in accordance with approved protocols (e.g., <6 mCi or ~428 MBq).

  • PET Image Acquisition:

    • Dynamic PET images are acquired in 3D list mode for 120 minutes immediately following the injection.

    • A typical framing scheme consists of frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).

    • A low-dose CT scan is performed for attenuation correction prior to the emission scan.

  • Arterial Blood Sampling (for kinetic modeling):

    • If a metabolite-corrected arterial input function is used, arterial blood samples are collected throughout the scan to measure total radioactivity, the fraction of unmetabolized parent compound, and plasma free fraction.

    • Alternatively, a single venous sample at a later time point (e.g., 60 minutes) can be used to anchor a simplified input function estimation.

  • Image Reconstruction and Analysis:

    • Images are reconstructed using a filtered back projection algorithm.

    • Regions of interest (ROIs) are delineated on co-registered MRI scans.

    • Time-activity curves are generated for each ROI.

    • Kinetic modeling (e.g., using a 2-tissue compartment model or a graphical analysis method like LEGA) is applied to estimate binding parameters such as binding potential (BPF or BPND).

Visualizations

experimental_workflow cluster_prep Preparation cluster_scan PET/CT Scanning cluster_analysis Data Analysis subject_prep Subject Preparation (Fasting, IV lines) ct_scan Low-dose CT for Attenuation Correction subject_prep->ct_scan radiotracer_prep [11C]-CUMI-101 Synthesis & QC injection Bolus Injection of [11C]-CUMI-101 radiotracer_prep->injection ct_scan->injection pet_scan 120 min Dynamic PET Acquisition injection->pet_scan blood_sampling Arterial/Venous Blood Sampling pet_scan->blood_sampling image_recon Image Reconstruction pet_scan->image_recon kinetic_modeling Kinetic Modeling (e.g., LEGA) blood_sampling->kinetic_modeling image_recon->kinetic_modeling outcome Outcome Measures (BPF, BPND) kinetic_modeling->outcome

Caption: Experimental workflow for a human [¹¹C]-CUMI-101 PET study.

signaling_pathway cluster_ligand Radioligand Binding cluster_receptor Receptor Targets cluster_effect Observed Signal cumi [11C]-CUMI-101 ht1a 5-HT1A Receptor cumi->ht1a Antagonist Binding alpha1 α1-Adrenoceptor cumi->alpha1 Cross-reactivity pet_signal PET Signal ht1a->pet_signal Contributes to alpha1->pet_signal Contributes to

Caption: Binding profile of [¹¹C]-CUMI-101, showing its interaction with target and off-target receptors.

References

Technical Support Center: [¹¹C]Cumi-101 Radiochemical Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹¹C]Cumi-101. The information is designed to help address common issues related to poor radiochemical purity encountered during its synthesis and quality control.

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical purity and yield for [¹¹C]this compound?

A1: The expected radiochemical purity for [¹¹C]this compound should be greater than 95%. The average radiochemical yield is approximately 25% at the end of synthesis (EOS), with a specific activity of around 2600 ± 500 Ci/µmol[1].

Q2: What are the common causes of low radiochemical purity for [¹¹C]this compound?

A2: Low radiochemical purity can stem from several factors, including:

  • Precursor Quality: Degradation or impurity of the desmethyl precursor.

  • Reagent Issues: Suboptimal quality or concentration of reagents like [¹¹C]CH₃OTf or the base.

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent conditions during radiomethylation.

  • Purification Inefficiency: Issues with the HPLC system (column, mobile phase) or the solid-phase extraction (SPE) cartridge.

  • Radiolysis: Decomposition of the radiolabeled product due to high radioactivity concentration, although less common with the short half-life of Carbon-11.

Q3: How can I identify the impurities in my [¹¹C]this compound preparation?

A3: Impurities are typically identified using analytical radio-HPLC. Unreacted [¹¹C]CH₃I or [¹¹C]CH₃OTf will have a very early retention time. Radiometabolites, if formed, are generally more polar than the parent compound, [¹¹C]this compound, and will therefore have shorter retention times[2]. The desmethyl precursor, if unreacted and carrying a charge, may also elute at a different retention time. Comparing the chromatogram of the final product with that of the precursor and a blank run can help in identifying impurity peaks.

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (<20%)
Potential Cause Recommended Action
Inefficient trapping of [¹¹C]CH₃I/[¹¹C]CH₃OTf Ensure the reaction vessel is properly cooled and that the gas flow rate is optimized for efficient trapping of the labeling agent.
Suboptimal reaction temperature Verify the temperature of the reaction vessel. The radiomethylation of the desmethyl precursor is typically performed at room temperature[3].
Incorrect precursor or base concentration Accurately weigh the precursor and dispense the base. Ensure the precursor is fully dissolved in the solvent (e.g., DMF)[3].
Degraded precursor Use a fresh batch of the desmethyl precursor. Store the precursor under appropriate conditions (cool, dry, and protected from light) to prevent degradation.
Problem with [¹¹C]CH₃I/[¹¹C]CH₃OTf delivery Check the lines and valves of your synthesis module for any leaks or blockages. Ensure consistent and reliable delivery of the radiolabeling agent.
Issue 2: Poor Radiochemical Purity on Analytical HPLC (<95%)
Potential Cause Recommended Action
Incomplete reaction Increase the reaction time slightly (e.g., from 5 minutes to 7-10 minutes) to allow for more complete conversion of the precursor[3].
Presence of polar impurities Check for early eluting peaks on the HPLC chromatogram. These could be unreacted [¹¹C]methylating agent or polar metabolites. Optimize the purification step to ensure their removal.
Presence of non-polar impurities Look for late-eluting peaks. These could be byproducts of the reaction. Adjust the mobile phase composition or gradient of your preparative HPLC to improve separation.
HPLC column degradation The performance of the HPLC column can degrade over time. Flush the column or replace it if you observe peak tailing, broadening, or loss of resolution.
Ineffective SPE purification Ensure the C-18 Sep-Pak cartridge is properly conditioned before use. Use the correct solvents for washing and elution as specified in the protocol.

Experimental Protocols

Synthesis of [¹¹C]this compound

The synthesis of [¹¹C]this compound is typically achieved via N-methylation of its desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Materials:

  • Desmethyl-CUMI-101 precursor

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf

  • Tetrabutylammonium hydroxide (1.0 M in MeOH)

  • Dimethylformamide (DMF, anhydrous)

  • HPLC purification system

  • C-18 Sep-Pak cartridge

  • Ethanol

  • Normal saline

  • 0.22 µm sterile filter

Procedure:

  • Dissolve approximately 0.7 mg of the desmethyl precursor and 3 µL of tetrabutylammonium hydroxide in 80 µL of anhydrous DMF.

  • Introduce the [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction mixture.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Quench the reaction and inject the mixture onto a semi-preparative HPLC column for purification.

  • Collect the fraction corresponding to [¹¹C]this compound.

  • Pass the collected fraction through a C-18 Sep-Pak cartridge.

  • Elute the final product from the Sep-Pak with ethanol (1 mL) and dilute with normal saline (9 mL).

  • Pass the final solution through a 0.22 µm sterile filter for sterilization.

Quality Control Protocol: Radio-HPLC

System:

  • Analytical HPLC system with a radioactivity detector.

Column:

  • Phenomenex Prodigy ODS(3) (4.6 x 250 mm, 5 µm) or equivalent reverse-phase C18 column.

Mobile Phase:

  • Acetonitrile: 0.25 M sodium phosphate solution (40:60).

Flow Rate:

  • 2 mL/min.

Retention Time:

  • The retention time for [¹¹C]this compound is approximately 6 minutes under these conditions.

Analysis:

  • Inject a small aliquot of the final product into the HPLC system.

  • Record the radio-chromatogram.

  • Calculate the radiochemical purity by integrating the area of the [¹¹C]this compound peak and dividing it by the total area of all radioactive peaks.

Visualizations

experimental_workflow cluster_synthesis [¹¹C]this compound Synthesis cluster_purification Purification cluster_qc Quality Control precursor Desmethyl Precursor + Base in DMF reaction Reaction (Room Temp, 5 min) precursor->reaction labeling_agent [¹¹C]CH3OTf labeling_agent->reaction hplc Semi-preparative HPLC reaction->hplc spe C-18 Sep-Pak Formulation hplc->spe analytical_hplc Analytical Radio-HPLC spe->analytical_hplc final_product Final Product (>95% RCP) analytical_hplc->final_product

Caption: Experimental workflow for the synthesis and quality control of [¹¹C]this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Poor Radiochemical Purity check_hplc Review HPLC Chromatogram start->check_hplc check_yield Check Radiochemical Yield start->check_yield early_peaks Early Eluting Peaks? check_hplc->early_peaks late_peaks Late Eluting Peaks? check_hplc->late_peaks low_yield Yield Also Low? check_yield->low_yield early_peaks->late_peaks No solution_polar Optimize Purification (HPLC/SPE) early_peaks->solution_polar Yes late_peaks->low_yield No solution_nonpolar Adjust HPLC Mobile Phase late_peaks->solution_nonpolar Yes low_yield->start No, investigate other factors solution_reaction Check Reaction Conditions (Temp, Time, Reagents) low_yield->solution_reaction Yes solution_precursor Verify Precursor Quality solution_reaction->solution_precursor

Caption: Logical troubleshooting workflow for poor [¹¹C]this compound radiochemical purity.

References

Minimizing head motion artifacts in Cumi-101 brain imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing head motion artifacts during Cumi-101 brain imaging experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound brain imaging experiments.

Issue Question Possible Cause Troubleshooting Steps
Blurry Images & Reduced Resolution My reconstructed this compound PET images appear blurry and lack sharp anatomical detail.Subject head motion during the scan is a primary cause of image blurring and reduced spatial resolution.[1]1. Visual Inspection: Review the dynamic frames of the raw PET data to visually identify any subject movement.2. Prospective Motion Minimization: Ensure proper patient positioning with comfortable head support and restraints like foam pads or thermoplastic masks.[1][2]3. Retrospective Motion Correction: Apply a motion correction algorithm to the acquired data. Options include frame-based alignment or more advanced list-mode based corrections.[3]
Misalignment with Anatomical Scans (CT/MRI) There is a noticeable misalignment between the this compound PET data and the co-registered CT or MRI scan.Subject movement between the anatomical (CT/MRI) and the PET scan is a common cause of misregistration.[2]1. Review Acquisition Timing: Minimize the time between the anatomical and PET scans.2. Co-registration Software: Utilize robust co-registration software to align the PET and anatomical images. Manually inspect and adjust the alignment if necessary.3. Motion Correction: If motion occurred during the PET scan itself, apply a motion correction algorithm prior to co-registration.
Inaccurate Quantification of Tracer Uptake I am observing unexpectedly high variability or inaccurate quantification of this compound binding in my regions of interest (ROIs).Head motion can lead to partial volume effects and spill-over of signal between adjacent brain regions, resulting in erroneous quantitative values.1. Apply Motion Correction: This is the most critical step to improve quantitative accuracy.2. Re-evaluate ROIs: After motion correction, carefully redraw or re-evaluate the placement of your ROIs on the corrected images.3. Quality Control: Compare quantitative values from corrected and uncorrected data to assess the impact of motion correction. A significant change may indicate that the initial data was heavily affected by motion.
Artifacts at the Edge of the Brain I see strange patterns or "rings" of activity at the cortical surface of the brain in the reconstructed images.This can be a result of misalignment between the emission (PET) and transmission (for attenuation correction) scans caused by head motion.1. Frame-by-Frame Attenuation Correction: Some advanced motion correction techniques can apply attenuation correction on a frame-by-frame basis, mitigating these artifacts.2. Thorough Quality Check: Visually inspect the attenuation correction maps for any gross misalignments with the emission data.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prevent head motion before it occurs?

A1: The most effective strategy is a combination of clear communication with the subject and proper immobilization. Explain the importance of remaining still and ensure they are in a comfortable and stable position. The use of head holders, foam padding, and, if tolerable for the subject, thermoplastic masks can significantly reduce the likelihood and magnitude of head motion.

Q2: What is the difference between prospective and retrospective motion correction?

A2: Prospective motion correction techniques aim to prevent or minimize motion during the scan itself. This includes patient instruction, comfortable positioning, and the use of physical restraints. Retrospective motion correction, on the other hand, involves computational algorithms applied to the imaging data after the scan is complete to correct for motion that has already occurred.

Q3: What are the main types of retrospective motion correction algorithms?

A3: The two main categories are:

  • Frame-based correction: The PET data is divided into a series of shorter time frames. These frames are then realigned to a reference frame (often the first frame) using image registration algorithms.

  • List-mode correction: This more advanced technique works directly with the raw event-by-event data (list-mode). It can track and correct for motion with higher temporal resolution, potentially even correcting for intra-frame motion.

Q4: How much head motion is considered significant?

A4: Even small amounts of head motion can impact the quality and quantitative accuracy of high-resolution brain PET imaging. While there is no universal threshold, movements of more than a few millimeters can introduce noticeable artifacts and errors in quantification.

Q5: Can motion correction introduce new errors into the data?

A5: While motion correction algorithms are generally effective, they are not perfect. The accuracy of the correction depends on the quality of the data and the specific algorithm used. It is always important to visually inspect the corrected images and compare them with the original data to ensure that the correction has improved the image quality without introducing new artifacts.

Quantitative Data on Motion Correction Efficacy

The following table summarizes findings from a study comparing different head motion correction methods in PET brain imaging. While this study did not use this compound specifically, the results provide a general indication of the effectiveness of various correction techniques that are applicable to this compound studies.

Motion Correction Method Metric Result (Mean ± SD) Interpretation
No Motion Correction (NMC) SUV Difference vs. Hardware Motion Tracking (HMT)-15.7% ± 12.2%Significant underestimation of tracer uptake.
Frame-based Image Registration (FIR) SUV Difference vs. HMT-4.7% ± 6.9%Improved quantification compared to no correction, but still shows some underestimation.
Data-Driven (List-mode) Correction (COD) SUV Difference vs. HMT1.0% ± 3.2%Provided the most accurate quantification, with results comparable to the gold-standard hardware tracking.
No Motion Correction (NMC) Difference in Kinetic Parameter (VT) vs. HMT-20.0% ± 12.5%Large error in the estimation of the total distribution volume.
Frame-based Image Registration (FIR) Difference in VT vs. HMT-5.3% ± 9.4%Substantial improvement in kinetic modeling accuracy.
Data-Driven (List-mode) Correction (COD) Difference in VT vs. HMT3.7% ± 5.2%Most accurate estimation of the kinetic parameter.

Data adapted from a study by Lu et al. on data-driven motion correction for brain PET.

Experimental Protocols

Protocol 1: Data-Driven Head Motion Correction

This protocol describes a general workflow for applying a data-driven, list-mode based motion correction to this compound PET data.

  • List-Mode Data Acquisition: Acquire PET data in list-mode format, which records individual photon detection events with their corresponding time and location information.

  • Motion Detection:

    • The list-mode data is binned into very short time frames (e.g., 1 second).

    • The centroid of distribution (COD) of detected events is calculated for each short frame.

    • Significant changes in the COD between frames are used to identify periods of head motion.

  • Frame-based Registration:

    • The dynamic PET data is reconstructed into a series of short frames.

    • Each frame is then registered to a reference frame (e.g., the first frame or a frame with minimal motion) to estimate the motion parameters (translation and rotation).

  • Motion-Corrected Image Reconstruction: The estimated motion parameters are incorporated into the image reconstruction algorithm to generate a final, motion-corrected PET image.

Protocol 2: this compound PET Imaging

This protocol outlines the key steps for a typical this compound brain imaging study in humans.

  • Subject Preparation:

    • Subjects should be in a resting state in a quiet, dimly lit room to minimize physiological fluctuations.

    • An intravenous line is inserted for radiotracer injection.

  • Radiotracer Injection:

    • A bolus of [11C]this compound is injected intravenously.

  • PET Scan Acquisition:

    • Dynamic 3D PET data acquisition is initiated simultaneously with the injection and continues for a duration of up to 120 minutes.

  • Arterial Blood Sampling (for full quantitative analysis):

    • If a metabolite-corrected arterial input function is required for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.

  • Image Reconstruction:

    • The acquired PET data is reconstructed using an appropriate algorithm (e.g., OSEM), with corrections for attenuation, scatter, and random coincidences.

  • Kinetic Modeling:

    • Time-activity curves are generated for various brain regions of interest.

    • These curves, along with the arterial input function (if available), are used with a suitable kinetic model to estimate parameters such as the binding potential (BP).

Visualizations

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan cluster_post_scan Data Processing & Analysis subject_prep Subject Preparation (Resting State) iv_line IV Line Insertion subject_prep->iv_line injection [11C]this compound Injection iv_line->injection pet_acquisition Dynamic PET Acquisition (List-Mode) injection->pet_acquisition blood_sampling Arterial Blood Sampling (Optional) pet_acquisition->blood_sampling motion_correction Motion Correction blood_sampling->motion_correction reconstruction Image Reconstruction motion_correction->reconstruction kinetic_modeling Kinetic Modeling reconstruction->kinetic_modeling Serotonin_Signaling CUMI101 This compound (5-HT1A Agonist) HT1A_Receptor 5-HT1A Receptor CUMI101->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to

References

Technical Support Center: Navigating Variability in Cumi-101 Binding Potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working with the PET radioligand Cumi-101. It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during in vivo and in vitro experiments.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your this compound binding assays.

Q1: Why am I observing high inter-subject variability in my this compound binding potential (BPF) values?

High variability between subjects is a frequent challenge in PET imaging. Key contributing factors include:

  • Biological Heterogeneity: Intrinsic differences in the density and affinity of the 5-HT1A receptor among individuals can be a primary source of variation. Factors such as age, sex, and genetic makeup can influence these receptor characteristics.

  • Clinical Status: The presence and severity of neuropsychiatric conditions can alter 5-HT1A receptor expression, leading to significant differences in BPF values when compared to healthy control populations. For example, studies have reported higher [11C]this compound BPF in individuals with bipolar disorder.[1][2][3][4]

  • Pharmacological Influences: Concurrent or previous use of medications, particularly those targeting the serotonergic or adrenergic systems, can impact this compound binding. A thorough medication history for each participant is essential, and appropriate washout periods should be considered.

  • Plasma Free Fraction (fP): Variations in the protein binding of this compound in the blood can alter the amount of unbound tracer available to cross the blood-brain barrier and interact with receptors. Certain medications may affect the plasma free fraction of the radiotracer.[1]

Recommended Solutions:

  • Rigorous Subject Selection: Employ stringent inclusion and exclusion criteria to create more homogeneous study groups, thereby minimizing biological and clinical variability.

  • Statistical Adjustments: In your data analysis, apply statistical methods to control for potential confounding variables such as age, sex, and medication history.

  • Measurement of Plasma Free Fraction: When feasible, measure the individual plasma free fraction of [11C]this compound and incorporate this into your kinetic modeling to obtain a more precise estimation of BPF.

Q2: My in vitro this compound binding assay is yielding inconsistent results. What are the likely causes?

Inconsistency in in vitro binding assays can often be traced back to several key experimental variables:

  • Receptor Preparation:

    • Inconsistent Homogenization: Non-uniform tissue homogenization can result in variable receptor availability in your membrane preparations.

    • Receptor Integrity: Improper handling and storage of tissue samples can lead to the degradation of the target receptor.

  • Radioligand-Related Issues:

    • Purity of Radioligand: The radiochemical purity of [11C]this compound is critical; impurities can lead to elevated non-specific binding.

    • Concentration Accuracy: Inaccurate determination of the radioligand's specific activity and concentration will result in erroneous binding parameter calculations.

  • Assay Conditions:

    • Equilibrium State: Insufficient incubation time or temperature fluctuations can prevent the binding from reaching equilibrium, introducing variability.

    • Buffer Composition: The pH, ionic strength, and presence of essential co-factors in the assay buffer can have a substantial impact on binding characteristics.

  • Non-Specific Binding (NSB): High or inconsistent NSB can mask the specific binding signal. A known contributor to this is the cross-reactivity of this compound with α1-adrenoceptors.

Recommended Solutions:

  • Standardize Receptor Preparation: Adhere to a strict, standardized protocol for tissue homogenization and membrane preparation. Ensure that the protein concentration is consistent across all assays.

  • Radioligand Quality Control: Regularly verify the radiochemical purity of your [11C]this compound stock.

  • Optimization of Assay Parameters:

    • Equilibrium Determination: Perform time-course experiments to establish the optimal incubation time required to achieve binding equilibrium.

    • Buffer Optimization: Fine-tune the buffer composition to suit your specific receptor preparation.

  • Managing Non-Specific Binding:

    • Inclusion of a Blocking Agent: To account for off-target binding, consider adding a selective α1-adrenoceptor antagonist, such as prazosin, to the tubes used to determine non-specific binding.

    • Selection of an Appropriate Displacer: For defining 5-HT1A-specific binding, utilize a known high-affinity 5-HT1A ligand (e.g., WAY-100635) to effectively displace [11C]this compound from its target.

Frequently Asked Questions (FAQs)

Q3: What are the typical binding potential (BPF) values for this compound in the human brain?

The binding potential of [11C]this compound varies depending on the brain region, reflecting the local density of 5-HT1A receptors. The table below presents representative BPF values from a study comparing healthy volunteers and individuals with bipolar disorder.

Brain RegionHealthy Volunteers (n=16) - Mean BPF (± SD)Bipolar Disorder Patients (n=20) - Mean BPF (± SD)
Raphe Nucleus18.7 (± 8.1)27.2 (± 7.9)
HippocampusData not separately reportedData not separately reported
Anterior CingulateData not separately reportedData not separately reported
Dorsolateral Prefrontal CortexData not separately reportedData not separately reported

Note: This data is from a single study and is intended for illustrative purposes. BPF values can differ between studies due to variations in methodology and patient populations.

Q4: Is this compound a 5-HT1A receptor agonist or antagonist?

The functional activity of this compound is nuanced and appears to be dependent on the experimental system:

  • In recombinant cell lines that express human 5-HT1A receptors, this compound has demonstrated agonist properties.

  • Conversely, in native brain tissue from both rats and primates, this compound has been shown to function as a potent antagonist .

This is a critical distinction to consider when interpreting the physiological implications of this compound binding data.

Q5: How does the cross-reactivity of this compound with α1-adrenoceptors impact my findings?

This compound's significant affinity for α1-adrenoceptors can lead to an overestimation of 5-HT1A receptor binding if not properly addressed.

  • This off-target binding is region-specific , with the thalamus exhibiting the highest degree of cross-reactivity (over 45%), while the neocortex and cerebellum show lower levels (less than 10%).

  • This cross-reactivity complicates the use of the cerebellum as a reference region in PET data analysis, as a substantial portion of the cerebellar signal may originate from binding to α1-adrenoceptors.

To mitigate this, it is advisable to use a metabolite-corrected arterial input function for the quantification of [11C]this compound PET data. For in vitro experiments, including a selective α1-adrenoceptor antagonist in the determination of non-specific binding is recommended.

Q6: What is a standard protocol for a [11C]this compound PET imaging study in humans?

The following is a generalized protocol based on published research. All procedures must be conducted with the approval of an Institutional Review Board and a Radioactive Drug Research Committee.

  • Radiotracer Synthesis: [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione ([11C]this compound) should be synthesized according to established methods, ensuring high radiochemical and chemical purity.

  • Subject Preparation:

    • Participants should fast for a minimum of 4 hours prior to the scan.

    • Establish intravenous access for radiotracer administration and, if required, for arterial blood sampling.

  • PET Data Acquisition:

    • Position the participant's head comfortably within the PET scanner.

    • Administer a bolus injection of [11C]this compound (e.g., less than 6 mCi).

    • Acquire dynamic PET data in 3D mode over a 120-minute period. A typical framing sequence might be: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, and 10 x 10 min.

  • Arterial Blood Sampling:

    • Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.

  • Data Analysis:

    • Apply corrections to the PET data for attenuation, scatter, and motion.

    • Analyze the data using a metabolite-corrected arterial input function and a suitable kinetic model (e.g., Likelihood Estimation in Graphical Analysis - LEGA) to estimate the binding potential (BPF).

Q7: Can you provide a basic protocol for an in vitro saturation binding assay using this compound?

This protocol offers a general framework; however, specific concentrations and incubation parameters should be optimized for your experimental conditions.

  • Membrane Preparation:

    • Homogenize the brain tissue of interest in an appropriate ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting pellet to remove any endogenous ligands.

    • Resuspend the final membrane preparation and determine the protein concentration.

  • Assay Configuration:

    • In a 96-well plate, prepare triplicate wells for:

      • Total Binding: Contains the membrane preparation, assay buffer, and increasing concentrations of [3H]this compound.

      • Non-specific Binding: Contains the membrane preparation, assay buffer, increasing concentrations of [3H]this compound, and a saturating concentration of an appropriate unlabeled displacer (e.g., WAY-100635 for 5-HT1A receptors, with consideration of prazosin for α1-adrenoceptors).

  • Incubation: Incubate the plate at a specified temperature for a predetermined duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in each vial with a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding (CPM) from the total binding (CPM) at each radioligand concentration.

    • Plot the specific binding as a function of the free radioligand concentration.

    • Utilize non-linear regression analysis to fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Mandatory Visualizations

G cluster_0 5-HT1A Receptor Signaling Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor (GPCR) Serotonin->5-HT1A_Receptor Binds to Gi_Go Gi/Go Protein 5-HT1A_Receptor->Gi_Go Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go->Adenylate_Cyclase Inhibits K_channel K+ Channel Gi_Go->K_channel Activates Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits ERK_Pathway ERK/MAPK Pathway Gi_Go->ERK_Pathway Modulates cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Leads to Ca_channel->Neuronal_Inhibition Contributes to

Caption: 5-HT1A Receptor Signaling Pathway.

G Start Start Radiotracer_Synthesis [11C]this compound Synthesis & QC Start->Radiotracer_Synthesis Subject_Preparation Subject Preparation (Fasting, IV lines) Radiotracer_Synthesis->Subject_Preparation PET_Scan PET Data Acquisition (120 min) Subject_Preparation->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Data_Processing PET Data Correction PET_Scan->Data_Processing Kinetic_Modeling Kinetic Modeling (Metabolite-corrected input function) Arterial_Sampling->Kinetic_Modeling Data_Processing->Kinetic_Modeling BPF_Estimation Estimation of BPF Kinetic_Modeling->BPF_Estimation End End BPF_Estimation->End

Caption: [11C]this compound PET Experimental Workflow.

G cluster_solutions Potential Solutions High_Variability High Variability in this compound BP Biological_Factors Biological Factors (Age, Sex, Genetics) High_Variability->Biological_Factors Clinical_Factors Clinical Factors (Disease State, Medications) High_Variability->Clinical_Factors Technical_Factors Technical Factors (fP, Modeling) High_Variability->Technical_Factors Cross_Reactivity α1-Adrenoceptor Cross-Reactivity High_Variability->Cross_Reactivity In_Vitro_Issues In Vitro Assay Issues High_Variability->In_Vitro_Issues Subject_Screening Strict Subject Screening Biological_Factors->Subject_Screening Control_Variables Statistical Control of Variables Clinical_Factors->Control_Variables Measure_fP Measure Plasma Free Fraction Technical_Factors->Measure_fP Arterial_Input Use Arterial Input Function Technical_Factors->Arterial_Input Cross_Reactivity->Arterial_Input Blocking_Agents Use Blocking Agents (in vitro) Cross_Reactivity->Blocking_Agents In_Vitro_Issues->Blocking_Agents Optimize_Assay Optimize In Vitro Assay Conditions In_Vitro_Issues->Optimize_Assay

Caption: Troubleshooting Logic for this compound Variability.

References

Technical Support Center: Kinetic Modeling of [11C]-CUMI-101 Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the kinetic modeling of [11C]-CUMI-101 positron emission tomography (PET) data.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of [11C]-CUMI-101 PET data.

Issue Potential Cause Recommended Solution
Poor model fit with a one-tissue compartment model. The kinetics of [11C]-CUMI-101 in the brain are better described by a two-tissue compartment model due to its binding characteristics.It is recommended to use a two-tissue compartment model or a graphical analysis method like the Likelihood Estimation in Graphical Analysis (LEGA) model, which has been shown to provide robust results for [11C]-CUMI-101 data.[1]
High variability in binding potential (BPF or BPND) estimates. Several factors can contribute to this, including short scan duration, inappropriate kinetic model, or issues with the input function.Ensure a scan duration of at least 100 minutes is used.[1][2] Employ the LEGA model for region-of-interest (ROI) analysis with a metabolite-corrected arterial input function for optimal results.[1][2] If using a reference region approach, the Simplified Reference Tissue Model (SRTM) can be a suitable alternative.
Unexpectedly low or high binding in the cerebellum when used as a reference region. [11C]-CUMI-101 exhibits significant off-target binding to α1-adrenoceptors, and the cerebellum has a notable density of these receptors. This makes the cerebellum an unsuitable reference region for this tracer.Avoid using the cerebellum as a reference region for the quantification of [11C]-CUMI-101 binding. Instead, a metabolite-corrected arterial input function is the gold standard for accurate quantification. If an arterial input function is not feasible, consider alternative reference regions with low 5-HT1A receptor and α1-adrenoceptor densities, though this requires careful validation.
Difficulty with arterial blood sampling. Arterial cannulation is invasive and can be technically challenging.A less invasive alternative is the use of a single venous blood sample to anchor a simultaneously estimated input function (SIME). This method has been shown to provide results comparable to those obtained with a full arterial input function for [11C]-CUMI-101.
Inaccurate metabolite correction of the arterial input function. Improper measurement of the parent radiotracer fraction in plasma will lead to errors in the kinetic model parameters.Employ established methods for plasma metabolite analysis, such as high-performance liquid chromatography (HPLC), to accurately determine the fraction of unmetabolized [11C]-CUMI-101 over time. All metabolites of [11C]-CUMI-101 have been shown to be more polar than the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended kinetic model for analyzing [11C]-CUMI-101 PET data?

For region-of-interest (ROI) level analysis, the Likelihood Estimation in Graphical Analysis (LEGA) model is recommended as it has been shown to provide the best results when using a metabolite-corrected arterial input function. If a reference region approach is necessary, the Simplified Reference Tissue Model (SRTM) can be a viable option, but the choice of the reference region is critical due to off-target binding.

Q2: What is the optimal PET scan duration for a [11C]-CUMI-101 study?

A scan duration of at least 100 minutes is recommended to ensure stable and reliable estimates of binding parameters. Some studies have utilized a 120-minute scan duration.

Q3: Is an arterial input function necessary for the kinetic modeling of [11C]-CUMI-101?

Yes, for the most accurate and quantitative analysis, a metabolite-corrected arterial input function is essential. This is particularly important because of the significant off-target binding of [11C]-CUMI-101, which complicates the use of a reference region. However, a simplified method using a single venous blood sample with simultaneous estimation of the input function (SIME) has been validated as a less invasive alternative.

Q4: Can the cerebellum be used as a reference region for [11C]-CUMI-101 studies?

No, it is not recommended to use the cerebellum as a reference region. [11C]-CUMI-101 has been shown to have significant cross-reactivity with α1-adrenoceptors, which are present in the cerebellum. This off-target binding can lead to an underestimation of the true non-displaceable uptake and subsequent errors in binding potential estimates.

Q5: How should I handle the off-target binding of [11C]-CUMI-101 to α1-adrenoceptors?

The most direct way to account for off-target binding is to use a kinetic model with an arterial input function, which does not rely on a reference region. For interpretation, it is important to be aware that in regions with high α1-adrenoceptor density, such as the thalamus, a portion of the signal will be from this off-target binding. Blocking studies with an α1-adrenoceptor antagonist like prazosin can be used in preclinical studies to dissect the contribution of each receptor type.

Q6: Is [11C]-CUMI-101 an agonist or an antagonist radiotracer?

While initially developed as a 5-HT1A receptor agonist, some in-vivo studies have suggested that [11C]-CUMI-101 may behave as a functional antagonist at the 5-HT1A receptor. This is an important consideration when interpreting the physiological meaning of the binding potential.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the kinetic modeling of [11C]-CUMI-101.

Table 1: Test-Retest Variability of [11C]-CUMI-101 Binding Potential (BPF)

StudyModelTest-Retest Variability (% Difference)
Milak et al. (in Papio anubis)LEGA11.15% ± 4.82%
Milak et al. (in humans)LEGA9.90% ± 5.60%

Table 2: Effect of Blocking Agents on [11C]-CUMI-101 Binding Potential (BPF) in Papio anubis

Blocking AgentTargetAverage Reduction in BPF
WAY1006355-HT1A Antagonist87%
8-OH-DPAT5-HT1A Agonist76%

Table 3: Regional α1-Adrenoceptor Cross-Reactivity of CUMI-101

SpeciesBrain RegionCross-Reactivity (%)
HumanThalamus~43%
HumanNeocortex~10%
MonkeyThalamus~50%
MonkeyNeocortex~12%
RatThalamus~45%
RatNeocortex~42%

Experimental Protocols

Typical [11C]-CUMI-101 PET Imaging Protocol
  • Subject Preparation: Subjects are typically fasted for at least 4 hours before the scan. An intravenous line is inserted for radiotracer injection and an arterial line (or a venous line for the SIME method) is placed for blood sampling.

  • Radiotracer Injection: [11C]-CUMI-101 is administered as an intravenous bolus.

  • PET Data Acquisition: Dynamic emission data are collected for 100-120 minutes in 3D mode.

  • Arterial Blood Sampling: Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.

  • Plasma Metabolite Analysis: Plasma from blood samples is analyzed using HPLC to determine the fraction of the parent radiotracer over time.

  • Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.

  • Image Analysis: The reconstructed PET images are co-registered with the subject's MRI for anatomical delineation of regions of interest (ROIs).

  • Kinetic Modeling: Time-activity curves are extracted from the ROIs and, along with the metabolite-corrected arterial input function, are fitted to a kinetic model (e.g., LEGA) to estimate outcome parameters such as BPF.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Subject_Prep Subject Preparation (Fasting, IV/Arterial Lines) Radiotracer_Injection [11C]-CUMI-101 Injection Subject_Prep->Radiotracer_Injection PET_Scan Dynamic PET Scan (100-120 min) Radiotracer_Injection->PET_Scan Blood_Sampling Arterial/Venous Blood Sampling Radiotracer_Injection->Blood_Sampling Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., LEGA) Metabolite_Analysis->Kinetic_Modeling Image_Analysis Image Analysis (MRI Co-registration, ROI) Image_Reconstruction->Image_Analysis Image_Analysis->Kinetic_Modeling Outcome_Parameters Outcome Parameters (BPF, VT) Kinetic_Modeling->Outcome_Parameters

Caption: Experimental workflow for a typical [11C]-CUMI-101 PET study.

Kinetic_Modeling_Decision_Tree Start Start Kinetic Modeling Input_Function Arterial Input Function Available? Start->Input_Function LEGA_Model Use LEGA Model for ROI-level analysis Input_Function->LEGA_Model Yes Reference_Region Reference Region Approach Required Input_Function->Reference_Region No End Obtain BPF/BPND LEGA_Model->End SRTM_Model Use SRTM Model Reference_Region->SRTM_Model Cerebellum_Warning Caution: Do NOT use Cerebellum as reference region due to α1-adrenoceptor binding SRTM_Model->Cerebellum_Warning SRTM_Model->End

Caption: Decision tree for selecting a kinetic model for [11C]-CUMI-101 data.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) in Vesicles Serotonin_Release 5-HT Release Serotonin_Vesicle->Serotonin_Release Serotonin_Synapse 5-HT Serotonin_Release->Serotonin_Synapse HTR1A_Receptor 5-HT1A Receptor Serotonin_Synapse->HTR1A_Receptor CUMI_101 [11C]-CUMI-101 CUMI_101->HTR1A_Receptor Binds G_Protein G-protein Activation HTR1A_Receptor->G_Protein Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade

Caption: Simplified serotonin 1A receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to CUMI-101 and WAY-100635 for 5-HT1A Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin 1A (5-HT1A) receptor, a key player in mood regulation and cognitive function, is a significant target in neuropsychiatric drug development. Positron Emission Tomography (PET) imaging using specific radioligands allows for the in vivo quantification and assessment of these receptors. This guide provides a detailed comparison of two prominent 5-HT1A receptor radioligands: [¹¹C]CUMI-101 and [¹¹C]WAY-100635, offering insights into their performance based on experimental data.

Introduction to the Radioligands

[¹¹C]WAY-100635 is a well-established and widely used antagonist for PET imaging of 5-HT1A receptors.[1][2][3][4][5] It is recognized for its high selectivity and potent antagonist properties at the 5-HT1A receptor.

[¹¹C]this compound was developed as a potential agonist radioligand for the 5-HT1A receptor. The rationale behind developing an agonist tracer is its potential to selectively bind to the high-affinity state of the G-protein coupled receptor, which may provide a more direct measure of the receptor's functional status. However, its behavior as a true agonist in vivo has been a subject of debate, with some studies indicating it acts as an antagonist in the primate brain.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and WAY-100635 based on published experimental data.

ParameterThis compoundWAY-100635References
Receptor Affinity (Ki) ~0.1 nM (for 5-HT1A)0.39 nM, 0.84 nM (for 5-HT1A)
IC50 Not consistently reported1.35 nM, 2.2 nM
Functional Activity Initially proposed as an agonist, but studies show antagonist behavior in primate brain.Silent antagonist.
Off-Target Binding Significant binding to α1-adrenoceptors (Ki = 6.75 nM).High selectivity for 5-HT1A over other 5-HT subtypes and other receptors, though it shows some affinity for D4 receptors.
Binding Potential (BPF) Reduction with WAY-100635 87% reduction in BPF when pre-blocked with WAY-100635.N/A (Self-blocking)
Binding Potential (BPF) Reduction with 8-OH-DPAT 76% reduction in BPF when pre-blocked with 8-OH-DPAT.N/A
Test-Retest Variability (BPF) ~9.90% ± 5.60% in humans.Not explicitly stated in the provided results.

Experimental Methodologies

A comprehensive understanding of the data necessitates a review of the experimental protocols employed. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Receptor Binding Assays

  • Objective: To determine the affinity (Ki) and selectivity of the radioligands for the 5-HT1A receptor and other potential off-target receptors.

  • Tissue Preparation: Brain tissues (e.g., hippocampus, cortex, cerebellum) from rats, monkeys, or humans are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA for 5-HT1A).

  • Radioligand Binding:

    • A low concentration of the radiolabeled ligand ([³H]WAY-100635 or ³H-CUMI-101) is incubated with the prepared brain homogenates.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 8-OH-DPAT for 5-HT1A, prazosin for α1-adrenoceptors).

    • For competition assays to determine the Ki of the unlabeled compound, increasing concentrations of the unlabeled ligand (this compound or WAY-100635) are added to the incubation mixture.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 23°C or 37°C) for a set duration (e.g., 30 minutes). The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values are then determined by fitting the competition data to a one-site or two-site binding model.

In Vivo PET Imaging Studies

  • Objective: To quantify the in vivo binding of [¹¹C]this compound and [¹¹C]WAY-100635 to 5-HT1A receptors in the brain of living subjects (animals or humans).

  • Subject Preparation: Subjects (e.g., baboons, rhesus monkeys, or human volunteers) are positioned in a PET scanner. Anesthesia may be used for animal studies.

  • Radiotracer Administration: A bolus injection of the radiotracer ([¹¹C]this compound or [¹¹C]WAY-100635) is administered intravenously. The injected dose and specific activity are carefully recorded.

  • PET Data Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes.

  • Arterial Blood Sampling: For quantitative analysis, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images.

    • The time-activity curves for each ROI are generated.

    • Kinetic models (e.g., two-tissue compartment model, simplified reference tissue model) are applied to the time-activity curves to estimate the binding potential (BP), which reflects the density of available receptors.

    • For blocking studies, a non-labeled competing drug (e.g., WAY-100635, 8-OH-DPAT, or prazosin) is administered before the radiotracer injection to confirm the specificity of the signal.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates ERK_Activation ERK Activation 5-HT1A_Receptor->ERK_Activation Activates (alternative pathway) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel (K+ Efflux) G_Protein->GIRK_Channel Activates (via Gβγ) Ca_Channel Ca2+ Channel (Influx Inhibition) G_Protein->Ca_Channel Inhibits (via Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization (Reduced Firing) GIRK_Channel->Neuronal_Hyperpolarization Ca_Channel->Neuronal_Hyperpolarization Serotonin Serotonin (5-HT) Serotonin->5-HT1A_Receptor Binds to

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_cumi [¹¹C]this compound cluster_way [¹¹C]WAY-100635 cluster_implications Implications for Imaging CUMI_Agonist Proposed Agonist CUMI_Antagonist Observed Antagonist Behavior in vivo CUMI_Agonist->CUMI_Antagonist Contradicted by CUMI_Use Potential to measure functional state, but confounded by off-target binding and ambiguous pharmacology. CUMI_Antagonist->CUMI_Use CUMI_Alpha1 Significant α1-Adrenoceptor Binding CUMI_Alpha1->CUMI_Use WAY_Antagonist Silent Antagonist WAY_Use Reliable for measuring total receptor density due to high selectivity and clear pharmacology. WAY_Antagonist->WAY_Use WAY_Selective High Selectivity for 5-HT1A WAY_Selective->WAY_Use

Caption: Key Characteristics and Imaging Implications.

Discussion and Conclusion

The choice between [¹¹C]this compound and [¹¹C]WAY-100635 for 5-HT1A receptor imaging depends on the specific research question.

[¹¹C]WAY-100635 stands out as a robust and reliable tool for quantifying the total density of 5-HT1A receptors. Its high selectivity and well-defined antagonist properties make it a gold standard in the field. The vast amount of existing literature using [¹¹C]WAY-100635 also provides a rich context for interpreting new findings.

[¹¹C]this compound , while initially promising as an agonist radioligand, presents several challenges. Its functional activity appears to be that of an antagonist in vivo, and its significant off-target binding to α1-adrenoceptors can confound the interpretation of the PET signal, particularly in regions with high densities of these receptors like the thalamus and cerebellum. This off-target binding limits the use of the cerebellum as a reference region for simplified quantification methods. Despite these limitations, [¹¹C]this compound has been shown to be sensitive to changes in endogenous serotonin levels, suggesting it may still have utility in studies investigating the dynamics of the serotonin system.

References

A Comparative Analysis of CUMI-101 and Other 5-HT1A Agonist Radioligands for Neuroreceptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of CUMI-101 with other prominent 5-HT1A agonist and antagonist radioligands used in neuroscience research and drug development. The performance of these radioligands is evaluated based on key parameters including binding affinity, selectivity, and in vivo imaging characteristics, supported by experimental data from peer-reviewed studies.

Introduction to 5-HT1A Receptor Radioligands

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor, is a key target in the central nervous system implicated in the pathophysiology of mood and anxiety disorders. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that utilize radioligands to quantify the density and distribution of these receptors in the living brain. An ideal 5-HT1A radioligand exhibits high affinity and selectivity for its target, favorable in vivo kinetics, and minimal off-target binding. This guide focuses on [¹¹C]this compound, a notable agonist radioligand, and compares its performance characteristics with established and alternative radioligands.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and other selected 5-HT1A radioligands.

Table 1: In Vitro Binding Affinity (Ki in nM) for the Human 5-HT1A Receptor

RadioligandChemical NameKi (nM) for human 5-HT1AReference
[¹¹C]this compound [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione0.5[1]
[³H]WAY-100635 N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide0.39[2]
[³H]8-OH-DPAT (±)-8-Hydroxy-2-(di-n-propylamino)tetralin~1.2[3]
[¹⁸F]Mefway N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridyl)cyclohexanecarboxamide derivative~0.9[4]
[¹⁸F]F-15599 3-Chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone2.2[5]

Table 2: In Vitro Receptor Selectivity Profile (Ki in nM)

Radioligand5-HT1Aα1-adrenergicD2LD3D4.2D4.45-HT75-HT2AReference
[¹¹C]this compound 0.56.75------
[³H]WAY-100635 0.39>100940370163.3>100>100
[³H]8-OH-DPAT ~1.2Weak affinityWeak affinity---Agonist-
[¹⁸F]Mefway ~0.970--126-297260
[¹⁸F]F-15599 2.2>1000>1000>1000>1000->1000>1000

Table 3: In Vivo Performance Characteristics

RadioligandModalitySpecific-to-Nonspecific Ratio (Region)Key In Vivo FindingsReference
[¹¹C]this compound PET~5.8 (Entorhinal Cortex/Cerebellum)Sensitive to changes in endogenous serotonin levels. Shows significant binding to α1-adrenoceptors, particularly in the thalamus.
[¹¹C]WAY-100635 PETHighBinding is not sensitive to endogenous serotonin levels.
[¹⁸F]Mefway PET~2-4.5 (Hippocampus/Cerebellum)High signal-to-noise ratio and resistant to in vivo defluorination.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited data.

In Vitro Receptor Binding Assay ([³H]WAY-100635)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [³H]WAY-100635.

Materials:

  • Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]WAY-100635 (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled WAY-100635 or another suitable 5-HT1A ligand (e.g., 8-OH-DPAT).

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: 10 µM unlabeled WAY-100635.

      • Test Compound: Serial dilutions of the test compound.

    • Add [³H]WAY-100635 to all wells at a final concentration close to its Kd (e.g., 0.1-0.5 nM).

    • Add the membrane preparation to all wells.

    • Incubate at 25°C for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human PET Imaging Protocol ([¹¹C]this compound)

This protocol outlines a typical procedure for performing a human PET scan with [¹¹C]this compound to quantify 5-HT1A receptors.

Procedure:

  • Subject Preparation:

    • Subjects are typically fasted for at least 4 hours prior to the scan.

    • An intravenous catheter is inserted for radiotracer injection and another in the contralateral radial artery for blood sampling.

  • PET Scan Acquisition:

    • The subject is positioned in the PET scanner.

    • A transmission scan is performed for attenuation correction.

    • An intravenous bolus of [¹¹C]this compound (typically < 6 mCi) is administered.

    • Dynamic PET data are acquired in 3D list mode for 120 minutes.

  • Arterial Blood Sampling:

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.

    • Regions of interest (ROIs) are drawn on co-registered MRI scans corresponding to brain areas with high (e.g., hippocampus, cortex) and low (e.g., cerebellum) 5-HT1A receptor density.

    • Time-activity curves (TACs) are generated for each ROI.

    • A metabolite-corrected arterial input function is used for kinetic modeling to quantify receptor binding, often expressed as the binding potential (BP_ND).

Visualizations

The following diagrams illustrate key concepts related to 5-HT1A receptor signaling and experimental workflows.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HT1A 5-HT1A Receptor G_protein Gi/o Protein (α, βγ) HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PI3K PI3K G_protein->PI3K βγ activates PLC PLC G_protein->PLC βγ activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK ERK->CREB Phosphorylates Akt Akt PI3K->Akt Activates Gene Gene Expression Akt->Gene Regulates PLC->ERK Activates CREB->Gene Regulates Agonist 5-HT1A Agonist (e.g., this compound) Agonist->HT1A Binds

Caption: 5-HT1A Receptor Signaling Cascade.

G In Vitro Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue/Cell Homogenization) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Incubation Filtration Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for In Vitro Binding Assay.

G Human PET Imaging Experimental Workflow cluster_pre Pre-Scan cluster_scan Scan Acquisition cluster_post Post-Scan Analysis Subject_Prep Subject Preparation (Fasting, IV lines) Transmission_Scan Transmission Scan (Attenuation Correction) Subject_Prep->Transmission_Scan Radiotracer_Prep Radiotracer Synthesis (e.g., [11C]this compound) Injection Radiotracer Injection (Intravenous Bolus) Radiotracer_Prep->Injection Transmission_Scan->Injection PET_Scan Dynamic PET Scan (e.g., 120 minutes) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (using TACs and Input Function) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Quantification Quantification of Binding (e.g., BP_ND) Kinetic_Modeling->Quantification

Caption: Human PET Imaging Workflow.

Conclusion

This guide provides a comparative overview of this compound and other key 5-HT1A radioligands. [¹¹C]this compound stands out as a potent agonist radioligand. However, its significant affinity for α1-adrenoceptors is a crucial consideration for in vivo studies, particularly when quantifying receptor density in regions with high α1-adrenoceptor expression like the thalamus. [¹⁸F]Mefway offers the advantage of a longer half-life radionuclide and good resistance to defluorination, making it a valuable tool for PET imaging. The choice of the optimal radioligand will ultimately depend on the specific research question, the desired functional information (agonist vs. antagonist binding), and the available imaging infrastructure. Researchers should carefully consider the binding properties, selectivity, and in vivo performance characteristics of each radioligand to ensure the validity and accuracy of their findings.

References

Validation of CUMI-101 PET Imaging for 5-HT1A Receptors: A Comparative Guide with Postmortem Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [11C]CUMI-101, a positron emission tomography (PET) radioligand for the serotonin 1A (5-HT1A) receptor, with a particular focus on its validation through postmortem studies. We objectively assess its performance against the well-established antagonist radiotracer, [11C]WAY-100635, and present supporting experimental data to inform the selection of the most appropriate imaging agent for research and clinical applications.

Executive Summary

[11C]this compound was initially developed as a promising agonist radiotracer for the 5-HT1A receptor. Postmortem autoradiography studies have confirmed that the distribution of [3H]this compound binding in human and non-human primate brains aligns with the known distribution of 5-HT1A receptors, and this in vitro data correlates well with in vivo PET imaging results. However, subsequent research has revealed significant limitations, including controversy over its functional activity—with evidence suggesting it behaves as an antagonist in the primate brain—and notable off-target binding to α1-adrenoceptors. In contrast, [11C]WAY-100635, a 5-HT1A antagonist, has been extensively validated and demonstrates higher target-to-nontarget ratios, although it is not without its own limitations, such as a lower free fraction and more complex radiosynthesis.

Data Presentation: [11C]this compound vs. [11C]WAY-100635

Feature[11C]this compound[11C]WAY-100635References
Target Serotonin 1A (5-HT1A) ReceptorSerotonin 1A (5-HT1A) Receptor[1][2]
Functional Activity Initially proposed as an agonist, but evidence suggests antagonist behavior in primate brain.Antagonist[3][4][5]
Postmortem Validation Regional distribution of [3H]this compound in postmortem human and baboon brain sections matches the known distribution of 5-HT1A receptors. In vitro data agrees with in vivo PET data.Extensively validated with postmortem human brain autoradiography showing high specific binding to 5-HT1A receptors.
Binding Potential (BPF) Test-Retest Variability ~9.90% ± 5.60% in humansNot explicitly found in the provided search results.
Off-Target Binding Significant cross-reactivity with α1-adrenoceptors, particularly in the thalamus.Potential binding to α1-adrenoceptors and D4 receptors, but generally considered more selective than this compound.
Target-to-Nontarget Ratio In vivo binding ratios are approximately 55% less across brain regions compared to [11C]WAY-100635.Higher target-to-nontarget ratio.
Advantages Initially thought to be sensitive to endogenous serotonin levels (agonist property).High selectivity and specificity for 5-HT1A receptors, well-established and validated.
Disadvantages Controversy over agonist/antagonist action, significant α1-adrenoceptor binding, lower target-to-nontarget ratio.Low free fraction, rapid metabolism, more complex radiosynthesis.

Experimental Protocols

[11C]this compound PET Imaging Protocol (Human)

A standardized protocol for [11C]this compound PET imaging in humans involves the following steps:

  • Radiotracer Injection: An intravenous bolus injection of [11C]this compound.

  • Data Acquisition: Emission data is collected for 120 minutes in 3-dimensional mode.

  • Arterial Blood Sampling: Arterial blood is sampled throughout the scan to generate a metabolite-corrected arterial input function for full quantification of binding potential (BPF).

  • Kinetic Modeling: Various kinetic models are evaluated to determine the optimal method for quantifying BPF. The Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to perform well.

Postmortem Autoradiography Protocol for 5-HT1A Receptors

The validation of PET tracers with postmortem tissue typically involves quantitative autoradiography. A general protocol is as follows:

  • Tissue Preparation: Postmortem human or non-human primate brain tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation: The brain sections are incubated with a tritiated form of the radioligand (e.g., [3H]this compound or [3H]WAY-100635) at a specific concentration.

  • Washing: The sections are washed in buffer to remove non-specifically bound radioligand.

  • Determination of Non-Specific Binding: A separate set of adjacent sections is incubated with the radioligand in the presence of a high concentration of a competing, non-radioactive ligand (e.g., unlabeled WAY-100635) to determine the level of non-specific binding.

  • Imaging: The dried, labeled sections are apposed to a phosphor imaging plate or film to create an autoradiogram, which shows the regional distribution and density of the radioligand binding.

  • Quantification: The optical density of the autoradiograms is measured and converted to units of radioactivity concentration (e.g., fmol/mg tissue) using calibrated standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Mandatory Visualization

Validation_Workflow cluster_invivo In Vivo PET Imaging cluster_postmortem Postmortem Autoradiography cluster_validation Validation pet_scan [11C]this compound PET Scan in Living Subject kinetic_modeling Kinetic Modeling of PET Data pet_scan->kinetic_modeling pet_bp In Vivo Binding Potential (BPF) Map kinetic_modeling->pet_bp correlation Correlation Analysis pet_bp->correlation tissue_section Postmortem Brain Tissue Sectioning autorad [3H]this compound Autoradiography tissue_section->autorad autorad_quant Quantitative Analysis of Autoradiograms autorad->autorad_quant pm_binding Postmortem Receptor Density Map autorad_quant->pm_binding pm_binding->correlation validity Validation of PET tracer for quantifying 5-HT1A receptors correlation->validity

Caption: Experimental workflow for validating a PET tracer with postmortem studies.

Signaling Pathways and Logical Relationships

The controversy surrounding the functional activity of this compound is a critical consideration. While initially designed as an agonist to preferentially bind to the high-affinity, G-protein coupled state of the 5-HT1A receptor, some studies suggest it acts as an antagonist, which would bind to both high- and low-affinity states.

Signaling_Pathway cluster_receptor 5-HT1A Receptor States cluster_ligands Ligand Binding high_affinity High-Affinity State (G-protein coupled) downstream Downstream Signaling high_affinity->downstream low_affinity Low-Affinity State (uncoupled) cumi101 This compound cumi101->high_affinity Proposed Agonist Binding cumi101->low_affinity Observed Antagonist-like Binding way100635 WAY-100635 (Antagonist) way100635->high_affinity Binds to both states way100635->low_affinity serotonin Serotonin (Endogenous Agonist) serotonin->high_affinity Preferential Binding

Caption: 5-HT1A receptor states and ligand binding characteristics.

Conclusion

The validation of [11C]this compound with postmortem studies confirms its ability to bind to 5-HT1A receptors in a distribution consistent with their known neuroanatomy. However, the significant off-target binding to α1-adrenoceptors and the ongoing debate regarding its functional activity as an agonist or antagonist are considerable drawbacks. For studies requiring a highly specific and well-characterized antagonist radiotracer for 5-HT1A receptors, [11C]WAY-100635 remains a more robust choice, despite its own set of methodological challenges. The choice between these radiotracers should be carefully considered based on the specific research question, the brain regions of interest, and the acceptable trade-offs between specificity, functional characterization, and technical feasibility.

References

Reproducibility and Test-Retest Reliability of [11C]-CUMI-101 PET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility and test-retest reliability of [11C]-CUMI-101, a positron emission tomography (PET) radiotracer for the serotonin 1A (5-HT1A) receptor. The information is compiled from peer-reviewed studies to support researchers in designing and interpreting PET imaging studies.

Quantitative Data Summary

The test-retest reliability of [11C]-CUMI-101 PET has been evaluated in both human and non-human primate studies. The following tables summarize key quantitative data from these studies.

Study Population Key Parameter Value Modeling Method Reference
HumanAverage Test-Retest Percentage Difference9.90% ± 5.60%Likelihood Estimation in Graphical Analysis (LEGA)[1]
HumanAverage Test-Retest Percentage Difference (BPND)Lowest percentage difference and smallest biasSimplified Reference Tissue Method (SRTM)[1]
Papio anubis (Baboon)Median Test-Retest Percentage Difference (BPF)11.15% ± 4.82%Likelihood Estimation in Graphical Analysis (LEGA)[2][3]
Papio anubis (Baboon)Intraclass Correlation Coefficient (ICC)0.43Likelihood Estimation in Graphical Analysis (LEGA)[2]

Binding Potential (BP) Definitions:

  • BPF: Bmax/Kd (Maximum number of binding sites / Dissociation constant)

  • BPND: fND × Bavail/KD (Free fraction in the nondisplaceable compartment × Available receptor concentration / Equilibrium dissociation constant)

Comparison with an Alternative Radiotracer

[11C]-CUMI-101 is often compared with [11C]WAY-100635, another common PET tracer for the 5-HT1A receptor. One study suggests that [11C]-CUMI-101 may have lower test-retest variability compared to [11C]WAY-100635, making it potentially preferable when considering only repeatability.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of experimental protocols from key studies on [11C]-CUMI-101 PET.

Human Study Protocol
  • Subjects: Seven adult human volunteers.

  • Radiotracer Injection: Intravenous bolus of [11C]-CUMI-101. The average injected mass was 4.26 ± 0.68 μg.

  • PET Scan Acquisition: Emission data were collected for 120 minutes in 3-dimensional mode using an ECAT HR+ scanner. The scan consisted of 21 frames of increasing duration.

  • Arterial Blood Sampling: Metabolite-corrected arterial input functions were used for quantification.

  • Data Analysis: Ten different models were evaluated, including those using arterial input functions and reference region approaches. The likelihood estimation in the graphical analysis (LEGA) model was found to perform slightly better for the binding potential (BPF) outcome measure. The simplified reference tissue method (SRTM) provided the lowest percentage difference for the non-displaceable binding potential (BPND).

Non-Human Primate Study Protocol (Papio anubis)
  • Subjects: Two adult male Papio anubis baboons.

  • Radiotracer Injection: An intravenous bolus of 166.5 ± 42.9 MBq of [11C]-CUMI-101 was administered.

  • PET Scan Acquisition: Emission data were collected for 120 minutes in 3-dimensional mode using an ECAT EXACT HR+ scanner. The data were collected in 23 consecutive frames of increasing duration.

  • Arterial Blood Sampling: Arterial blood sampling with a metabolite-corrected arterial input function was used for the full quantification of BPF.

  • Data Analysis: Four different models were evaluated. The LEGA model provided the best results for region-of-interest (ROI) level analysis. A scanning time of 100 minutes was determined to be adequate.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a [11C]-CUMI-101 PET test-retest study.

G cluster_preparation Subject Preparation cluster_scan1 Test Scan cluster_interval Inter-scan Interval cluster_scan2 Retest Scan cluster_analysis Data Analysis Subject Subject Recruitment & Screening Consent Informed Consent Subject->Consent Preparation Subject Preparation (e.g., fasting) Consent->Preparation Radiotracer1 [11C]-CUMI-101 Synthesis & QC Preparation->Radiotracer1 Injection1 Radiotracer Injection (Bolus) Radiotracer1->Injection1 PETScan1 PET Scan Acquisition (e.g., 120 min) Injection1->PETScan1 BloodSampling1 Arterial Blood Sampling Injection1->BloodSampling1 Interval Washout Period PETScan1->Interval Metabolite Metabolite Analysis BloodSampling1->Metabolite Radiotracer2 [11C]-CUMI-101 Synthesis & QC Interval->Radiotracer2 Injection2 Radiotracer Injection (Bolus) Radiotracer2->Injection2 PETScan2 PET Scan Acquisition (e.g., 120 min) Injection2->PETScan2 BloodSampling2 Arterial Blood Sampling Injection2->BloodSampling2 ImageRecon Image Reconstruction PETScan2->ImageRecon BloodSampling2->Metabolite KineticModeling Kinetic Modeling (e.g., LEGA, SRTM) Metabolite->KineticModeling ImageRecon->KineticModeling Reliability Test-Retest Reliability Analysis (% Diff, ICC) KineticModeling->Reliability G CUMI [11C]-CUMI-101 HT1A Serotonin 1A Receptor CUMI->HT1A Primary Target Alpha1 α1-Adrenoceptor CUMI->Alpha1 Off-Target Binding PET PET Signal HT1A->PET Contributes to Alpha1->PET Contributes to

References

A Cross-Species Comparative Analysis of Cumi-101 Binding Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of Cumi-101, a high-affinity radioligand for the serotonin 1A (5-HT1A) receptor, across different species. The data presented herein is compiled from preclinical and in vivo imaging studies to assist researchers in evaluating its suitability for their specific applications. This document outlines this compound's affinity for its primary target, its notable off-target binding, and compares its profile with other relevant 5-HT1A receptor ligands.

Executive Summary

This compound, initially developed as a potential agonist for the 5-HT1A receptor, has been demonstrated to act as a potent antagonist in native brain tissue. A critical characteristic of this compound is its significant cross-reactivity with α1-adrenoceptors, which has been observed across multiple species, including rats, monkeys, and humans. This dual binding profile is a key consideration for the interpretation of experimental results using this radioligand.

This compound Binding Affinity and Cross-Reactivity

The following tables summarize the binding affinities and cross-reactivity of this compound and comparator compounds at the 5-HT1A receptor and α1-adrenoceptors.

Table 1: 5-HT1A Receptor Binding Affinity of this compound and Comparators

CompoundSpeciesReceptorBinding Affinity (Ki)Functional Activity
This compound Human (recombinant)5-HT1A0.5 nM[1]Agonist[2]
Rat (brain tissue)5-HT1A-Potent Antagonist[2]
Monkey (brain tissue)5-HT1A-Antagonist[3]
Human (brain tissue)5-HT1A-Antagonist[3]
WAY-100635 Rat (hippocampus)5-HT1AIC50 = 1.35 nMSilent Antagonist
Human (recombinant)5-HT1AKi = 0.39 nMAntagonist
8-OH-DPAT Rat (hippocampus)5-HT1A-Full Agonist
Human (cloned)5-HT1AKi = 0.47 nM (R-isomer)Full Agonist
Buspirone Not Specified5-HT1AKi = 4.8 nMPartial Agonist

Table 2: this compound α1-Adrenoceptor Binding and Cross-Reactivity

SpeciesBrain Regionα1-Adrenoceptor Cross-Reactivity (%)Ki for α1-Adrenoceptors
Rat Thalamus~45%Similar across species
Neocortex~42%
Monkey Thalamus~50%Similar across species
Neocortex~12%
Human Thalamus~43%Similar across species
Neocortex~10%
CerebellumBinding Potential: 3.7

Note: The cross-reactivity percentage represents the proportion of this compound binding attributed to α1-adrenoceptors in specific brain regions. One study reported a moderate affinity of this compound for α1 adrenoceptors with a Ki of 6.75 nM.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A receptors and α1-adrenoceptors.

  • Methodology:

    • Tissue Preparation: Brain tissue (e.g., hippocampus, cortex, thalamus, cerebellum) from different species (rat, monkey, human) is homogenized in an appropriate buffer.

    • Radioligand: A radiolabeled ligand with known high affinity and selectivity for the target receptor is used (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]prazosin for α1-adrenoceptors).

    • Competition Assay: The tissue homogenate is incubated with the radioligand and increasing concentrations of the unlabeled competitor compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
  • Objective: To determine the functional activity of this compound (agonist vs. antagonist) at the 5-HT1A receptor.

  • Methodology:

    • Membrane Preparation: Brain tissue membranes expressing the 5-HT1A receptor are prepared.

    • Incubation: The membranes are incubated with GDP, the compound of interest (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Agonist Stimulation: In the presence of an agonist, the G-protein-coupled receptor activates G-proteins, leading to the exchange of GDP for [³⁵S]GTPγS.

    • Antagonist Challenge: To test for antagonist activity, the assay is performed in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and increasing concentrations of the test compound (this compound). A decrease in [³⁵S]GTPγS binding indicates antagonist activity.

    • Measurement: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

Visualizations

Signaling Pathway of the 5-HT1A Receptor

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Serotonin Serotonin (5-HT) / Agonist Serotonin->5HT1A_Receptor Binds and Activates Cumi_101 This compound (Antagonist) Cumi_101->5HT1A_Receptor Binds and Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylates targets leading to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue (Rat, Monkey, or Human) Homogenization Homogenization in Buffer Tissue->Homogenization Incubation Incubation with: - Radioligand ([3H]Prazosin) - this compound (competitor) Homogenization->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Liquid Scintillation Counting Filtration->Quantification Data_Analysis IC50 and Ki Determination Quantification->Data_Analysis

References

[C-11]CUMI-101 PET Imaging: A Comparative Analysis of Serotonin 1A Receptor Binding in Healthy Controls and Bipolar Depression

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of [11C]CUMI-101 Positron Emission Tomography (PET) findings in healthy control subjects versus patients diagnosed with bipolar depression. [11C]this compound is a radioligand designed to quantify serotonin 1A (5-HT1A) receptors in the brain, offering a window into the serotonergic system's role in psychiatric disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support research and development in this area.

Pharmacology of [11C]this compound

Initially developed as a potential 5-HT1A receptor agonist, subsequent research has demonstrated that this compound behaves as a potent 5-HT1A receptor antagonist in the primate brain.[1] It is also important to note that this compound exhibits moderate affinity for α1-adrenergic receptors, which can lead to off-target binding, particularly in regions with high densities of these receptors like the thalamus.[1][2] This cross-reactivity should be a consideration in the interpretation of [11C]this compound PET imaging data.

Quantitative Data Summary

The following table summarizes the quantitative findings on [11C]this compound binding potential (BPF) in various brain regions of individuals with bipolar depression (BD) compared to healthy volunteers (HV). The data is extracted from a key study in the field, highlighting significant differences in 5-HT1A receptor binding.

Brain RegionHealthy Volunteers (n=16)Bipolar Depression Patients (n=20)Key Findings
Raphe Nucleus 18.7 ± 8.127.2 ± 7.9BPF was significantly higher in the bipolar depression group (p = 0.00275).[3]
Hippocampus --Within the bipolar depression group, BPF in the hippocampus showed an inverse association with the Beck Depression Inventory score and the Buss Durkee Hostility Score.
Other Postsynaptic Regions --A linear mixed model including all postsynaptic regions also showed significantly higher BPF in the bipolar depression group (p = 0.00183).[3]

Note: Specific BPF values for all postsynaptic regions in both groups were not detailed in the primary source.

Experimental Protocols

The methodologies employed in [11C]this compound PET studies are critical for the reproducibility and interpretation of findings. Below is a detailed protocol based on published research.

Radiochemistry and Administration
  • Radioligand: [11C]this compound, also known as [O-methyl -11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is synthesized as previously described.

  • Injection: The radiotracer is administered as a single intravenous bolus, with an injected activity of less than 6 mCi per participant.

PET Image Acquisition
  • Scanner: A Siemens Biograph PET/CT scanner is used for data acquisition.

  • Mode: Dynamic PET images are acquired in 3D list mode.

  • Duration: The total scan time is 120 minutes.

  • Framing: The 120-minute acquisition is divided into 21 frames of increasing duration: 3 frames of 20 seconds, 3 frames of 1 minute, 3 frames of 2 minutes, 2 frames of 5 minutes, and 10 frames of 10 minutes.

Data Analysis
  • Input Function: A metabolite-corrected arterial input function is utilized for the quantification of the binding potential.

  • Outcome Measure: The primary outcome measure is the binding potential (BPF), which is a ratio of the density of available receptors (Bavail) to the equilibrium dissociation constant (KD).

Visualizations

The following diagrams illustrate the experimental workflow of a typical [11C]this compound PET study and the central finding of altered 5-HT1A receptor binding in bipolar depression.

experimental_workflow cluster_preparation Subject Preparation cluster_pet_scan PET Imaging cluster_data_analysis Data Analysis Participant_Recruitment Participant Recruitment (Healthy Controls & Bipolar Depression Patients) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Clinical_Assessments Clinical Assessments Informed_Consent->Clinical_Assessments Radioligand_Synthesis [11C]this compound Synthesis IV_Injection Intravenous Injection (<6 mCi) Radioligand_Synthesis->IV_Injection Dynamic_PET_Scan 120-minute Dynamic PET Scan IV_Injection->Dynamic_PET_Scan Arterial_Blood_Sampling Arterial Blood Sampling & Metabolite Correction IV_Injection->Arterial_Blood_Sampling Image_Reconstruction PET Image Reconstruction Dynamic_PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling to Determine BP_F Arterial_Blood_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Statistical_Analysis Statistical Comparison (HC vs. BD) Kinetic_Modeling->Statistical_Analysis

Experimental workflow for a [11C]this compound PET study.

finding_summary cluster_groups Study Groups cluster_finding Key Finding in Raphe Nucleus HC Healthy Controls (HC) HC_Binding Lower [11C]this compound Binding Potential (BP_F) HC->HC_Binding exhibits BD Bipolar Depression (BD) Patients BD_Binding Higher [11C]this compound Binding Potential (BP_F) BD->BD_Binding exhibits Conclusion Conclusion: Altered 5-HT1A receptor binding in the raphe nucleus is observed in bipolar depression compared to healthy controls. HC_Binding->Conclusion BD_Binding->Conclusion

Altered 5-HT1A receptor binding in bipolar depression.

Comparison with Other Patient Populations

A review of the current literature indicates that studies utilizing [11C]this compound PET to investigate 5-HT1A receptor binding in patient populations have primarily focused on bipolar depression. While the serotonergic system is implicated in a range of psychiatric and neurological disorders, including major depressive disorder, anxiety disorders, and neurodegenerative diseases, there is a notable lack of published research using [11C]this compound in these other patient groups. Therefore, a direct comparison of [11C]this compound findings across multiple distinct patient populations is not feasible at this time. Future research is warranted to expand the application of this radioligand to better understand the role of 5-HT1A receptors in a broader spectrum of brain disorders.

References

Cumi-101 Binding and Its Correlation with Clinical Symptom Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cumi-101's performance in correlating with clinical symptom severity, supported by experimental data. We will delve into its binding characteristics, compare it with an alternative, and provide detailed experimental protocols for key studies.

Overview of this compound

This compound ([O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione), also known as [¹¹C]this compound, is a radioligand used in Positron Emission Tomography (PET) to visualize and quantify serotonin 1A (5-HT₁ₐ) receptors in the brain.[1][2][3] Initially developed as a potential agonist for these receptors, further research has indicated that it behaves as a potent 5-HT₁ₐ receptor antagonist.[4][5] A significant characteristic of this compound is its cross-reactivity with α₁ adrenoceptors, which can be a limiting factor in its application.

Correlation of this compound Binding with Clinical Symptom Severity

Studies have demonstrated a significant inverse correlation between the binding potential (BPf) of [¹¹C]this compound and the severity of certain clinical symptoms, particularly in the context of bipolar depression. Lower this compound binding in specific brain regions, such as the raphe nucleus, is associated with more severe symptoms of depression and aggression.

Quantitative Data Summary

The following table summarizes the key findings from a study investigating the relationship between [¹¹C]this compound binding potential in the raphe nucleus and various clinical scores in participants with bipolar disorder.

Clinical MeasureBrain RegionCorrelation with [¹¹C]this compound BPfP-value
Montgomery-Åsberg Depression Rating Scale (MADRS)Raphe NucleusInverseP = .026
Beck Depression Inventory (BDI)Raphe NucleusInverseP = .0023
Buss-Durkee Hostility Index (BDHI)Raphe NucleusInverseP = .0058

Furthermore, a secondary analysis revealed that the binding potential of [¹¹C]this compound was higher in individuals with bipolar disorder compared to healthy volunteers (P = .00275). However, the pretreatment 5-HT₁ₐ receptor binding did not predict the antidepressant response to a six-week trial of a selective serotonin reuptake inhibitor (SSRI).

Comparison with an Alternative: [¹¹C]WAY-100635

A well-established alternative for imaging 5-HT₁ₐ receptors with PET is [¹¹C]WAY-100635. The primary distinction between these two radioligands lies in their binding properties and specificity.

Feature[¹¹C]this compound[¹¹C]WAY-100635
Binding Mechanism Initially thought to be an agonist, now considered a potent antagonist.Potent and selective antagonist.
Receptor Specificity Binds to 5-HT₁ₐ receptors but also shows significant cross-reactivity with α₁ adrenoceptors, particularly in the thalamus.High selectivity for 5-HT₁ₐ receptors.
Clinical Correlation Inverse correlation with depression and aggression severity in bipolar disorder.Used in studies of major depressive disorder. One study noted that higher binding potential of [¹¹C]WAY-100635 was reported in major depressive disorder.
Limitations Cross-reactivity with α₁ adrenoceptors can complicate the interpretation of binding data.As an antagonist, it may not be sensitive to changes in intrasynaptic serotonin levels.

Experimental Protocols

[¹¹C]this compound PET Imaging Protocol for Clinical Correlation Studies

This protocol is based on methodologies described in studies correlating [¹¹C]this compound binding with clinical symptom severity in bipolar depression.

  • Participant Selection: Participants diagnosed with bipolar disorder in a major depressive episode and a control group of healthy volunteers are recruited. Diagnoses are confirmed using structured clinical interviews. Participants typically have a baseline score on a depression rating scale (e.g., 17-item Hamilton Depression Rating Scale > 15).

  • Radiochemistry: [¹¹C]this compound is synthesized as previously described in the literature.

  • PET Image Acquisition:

    • A single bolus of <6 mCi of [¹¹C]this compound is injected intravenously.

    • Dynamic PET images are acquired in 3D list mode over a 120-minute period.

    • The acquisition consists of 21 frames of increasing duration (e.g., 3 × 20 seconds, 3 × 1 minute, 3 × 2 minutes, 2 × 5 minutes, and 10 × 10 minutes).

    • Imaging is performed on a PET/CT scanner.

  • Arterial Input Function: A metabolite-corrected arterial input function is used for the quantification of binding potential.

  • Data Analysis:

    • Regions of interest (ROIs), including the raphe nucleus, are defined on co-registered MRI scans.

    • The regional total distribution volume (Vₜ) of [¹¹C]this compound is calculated.

    • The binding potential (BPf) is then determined.

    • Statistical analyses are performed to correlate the BPf values with clinical scores (e.g., MADRS, BDI, BDHI).

In Vitro Functional Assay for Receptor Antagonism

This protocol describes the use of a [³⁵S]GTPγS binding assay to determine the functional activity of this compound at the 5-HT₁ₐ receptor, as performed in primate brain tissue.

  • Tissue Preparation: Brain tissue (e.g., hippocampus) from primates is homogenized in a buffer solution.

  • Assay Components: The assay mixture includes the brain homogenate, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound) and a known 5-HT₁ₐ receptor agonist (e.g., 8-OH-DPAT).

  • Incubation: The mixture is incubated to allow for binding and potential stimulation of G-protein coupling.

  • Measurement: The amount of [³⁵S]GTPγS binding is quantified using liquid scintillation counting.

  • Data Interpretation:

    • An increase in [³⁵S]GTPγS binding in the presence of a compound indicates agonist activity.

    • Inhibition of agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. Studies have shown that this compound does not stimulate [³⁵S]GTPγS binding on its own but dose-dependently inhibits the stimulation caused by 8-OH-DPAT, confirming its antagonist properties.

Visualizations

Cumi101_Binding_and_Symptom_Correlation cluster_binding [¹¹C]this compound Binding Potential (BPf) cluster_symptoms Clinical Symptom Severity High_BPf Higher BPf Low_Severity Lower Severity (Depression, Aggression) High_BPf->Low_Severity Inverse Correlation Low_BPf Lower BPf High_Severity Higher Severity (Depression, Aggression) Low_BPf->High_Severity Inverse Correlation

Caption: Inverse correlation between this compound binding and symptom severity.

Experimental_Workflow_PET_Study cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis A Participant Recruitment (Bipolar Disorder & Healthy Controls) C [¹¹C]this compound Injection A->C B [¹¹C]this compound Synthesis B->C D 120-min Dynamic PET Scan C->D E Image Reconstruction & ROI Analysis D->E F Calculation of Binding Potential (BPf) E->F G Correlation with Clinical Scores F->G

Caption: Workflow for a [¹¹C]this compound PET clinical correlation study.

Signaling_Pathway_Comparison cluster_cumi [¹¹C]this compound cluster_way [¹¹C]WAY-100635 CUMI This compound HT1A_CUMI 5-HT₁ₐ Receptor CUMI->HT1A_CUMI Antagonist Binding Alpha1 α₁ Adrenoceptor CUMI->Alpha1 Cross-reactivity G_Protein_CUMI G-Protein (No Activation) HT1A_CUMI->G_Protein_CUMI Blocks Signal WAY WAY-100635 HT1A_WAY 5-HT₁ₐ Receptor WAY->HT1A_WAY Antagonist Binding G_Protein_WAY G-Protein (No Activation) HT1A_WAY->G_Protein_WAY Blocks Signal

Caption: Comparison of this compound and WAY-100635 receptor binding.

References

A Comparative Analysis of Cumi-101's In Vitro and In Vivo Binding Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cumi-101, also known as [¹¹C]this compound in its radiolabeled form for Positron Emission Tomography (PET), has been a subject of extensive research as a potential ligand for the serotonin 1A (5-HT1A) receptor. Understanding the nuances of its binding properties, both in controlled laboratory settings (in vitro) and within living organisms (in vivo), is crucial for the accurate interpretation of experimental data and its potential application in neuroscience research and drug development. This guide provides an objective comparison of this compound's binding characteristics, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.

At a Glance: Key Binding Properties of this compound

The functional profile of this compound presents a notable dichotomy between its in vitro activity in recombinant cell systems and its behavior in native brain tissue. While initially developed as a 5-HT1A receptor agonist, subsequent studies have revealed a more complex pharmacological profile.

ParameterIn Vitro (Human Recombinant 5-HT1A Receptors)In Vitro (Rat/Primate Brain Tissue)In Vivo (Primates & Humans)
Primary Target Serotonin 1A (5-HT1A) ReceptorSerotonin 1A (5-HT1A) ReceptorSerotonin 1A (5-HT1A) Receptor
Functional Activity Agonist (pEC50 = 9.2)[1]Antagonist (pKB = 9.2-9.3 in rat)[1]Predominantly Antagonist behavior[2][3]
Off-Target Binding Not extensively reported in initial studiesSignificant binding to α1-adrenoceptors[2]Significant binding to α1-adrenoceptors, particularly in the thalamus
Binding Affinity (Ki) Moderate affinity for α1-adrenoceptors (Ki = 6.75 nM)--

In Vitro Binding Profile: A Tale of Two Systems

The in vitro characterization of this compound has yielded conflicting results depending on the experimental system employed. In human embryonic kidney (HEK) 293 cells transfected with human recombinant 5-HT1A receptors, this compound behaves as a potent agonist. However, when studied in native brain tissue from rats and primates, this compound demonstrates antagonist properties. This discrepancy underscores the importance of validating findings from recombinant systems in more physiologically relevant models.

A key aspect of its in vitro profile is its cross-reactivity with α1-adrenoceptors. This off-target binding is a critical consideration for interpreting in vivo imaging data, as it can confound the signal from the intended 5-HT1A target.

In Vivo Binding Characteristics: Insights from PET Imaging

As a PET radioligand, [¹¹C]this compound has been utilized to visualize and quantify 5-HT1A receptors in the living brain. PET studies in humans and non-human primates have shown that [¹¹C]this compound readily crosses the blood-brain barrier and accumulates in regions known to have a high density of 5-HT1A receptors, such as the hippocampus, cortex, and raphe nuclei.

However, the in vivo behavior of this compound is more complex than initially anticipated. In primate brains, this compound acts as a 5-HT1A receptor antagonist. Furthermore, its significant binding to α1-adrenoceptors, particularly in the thalamus, has been confirmed in vivo. This off-target binding complicates the use of certain brain regions, like the cerebellum, as a reference for quantifying specific 5-HT1A receptor binding.

Interestingly, while [¹¹C]this compound binding in monkeys was sensitive to challenges with citalopram (a selective serotonin reuptake inhibitor), similar studies in humans did not show a significant change in binding, questioning its utility in detecting dynamic changes in synaptic serotonin levels in humans under certain conditions.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay

This assay is used to determine the functional activity of a ligand (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.

cluster_0 Membrane Preparation cluster_1 Binding Assay Brain_Tissue Brain Tissue or Transfected Cells Homogenization Homogenization in Tris Buffer Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation_Mix Incubation with: - Membrane prep - GDP - [³⁵S]-GTPγS - Test compound (this compound) - Agonist (for antagonist test) Membrane_Pellet->Incubation_Mix Incubation Incubation at 30°C Incubation_Mix->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Washing Washing to remove unbound radiolabel Filtration->Washing Scintillation_Counting Scintillation Counting to quantify bound [³⁵S]-GTPγS Washing->Scintillation_Counting

Workflow for [³⁵S]-GTPγS Binding Assay.
In Vitro Radioligand Binding Assay

This method is employed to determine the affinity (Ki) and density (Bmax) of a radioligand for a specific receptor.

cluster_0 Assay Preparation cluster_1 Binding and Detection Membrane_Prep Membrane Preparation (from brain tissue or cells) Incubation Incubation of membrane prep, radioligand, and competitor Radioligand Radioligand (e.g., ³H-prazosin for α₁) or [¹¹C]this compound Competitor Unlabeled Competitor (varying concentrations) Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Radioactivity_Measurement Measurement of bound radioactivity Filtration->Radioactivity_Measurement Data_Analysis Data Analysis to determine IC₅₀, Ki, and Bmax Radioactivity_Measurement->Data_Analysis

Workflow for In Vitro Radioligand Binding Assay.
In Vivo PET Imaging

Positron Emission Tomography is a non-invasive imaging technique used to visualize and measure the distribution of a radiolabeled tracer in a living organism.

Radiosynthesis Radiosynthesis of [¹¹C]this compound Injection Intravenous Bolus Injection of Radiotracer Radiosynthesis->Injection PET_Scan Dynamic PET Scan (e.g., 120 minutes) Injection->PET_Scan Arterial_Blood_Sampling Arterial Blood Sampling (for metabolite analysis) Injection->Arterial_Blood_Sampling Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling to quantify Binding Potential (BP) Arterial_Blood_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling

General Workflow for an In Vivo PET Imaging Study.

Signaling Pathway of the 5-HT1A Receptor

This compound targets the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to a neuronal response.

cluster_cell Neuron Serotonin Serotonin (Agonist) or this compound (in vitro agonist) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation of K_ion K⁺ GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization

Simplified 5-HT1A Receptor Signaling Pathway.

Conclusion

The binding properties of this compound are multifaceted and highly dependent on the experimental context. While it demonstrates agonist activity at human recombinant 5-HT1A receptors, it behaves as an antagonist in native brain tissue. In vivo, its utility as a PET radioligand is influenced by its antagonist profile and significant off-target binding to α1-adrenoceptors. Researchers and drug development professionals should carefully consider these in vitro versus in vivo discrepancies and the cross-reactivity profile when designing experiments and interpreting data generated using this compound. These findings highlight the critical need for comprehensive characterization of novel ligands in multiple systems to fully understand their pharmacological profile.

References

Head-to-Head Comparison of PET Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the selection of an appropriate Positron Emission Tomography (PET) tracer is a critical decision that can significantly impact the outcome of preclinical and clinical studies. This guide provides a detailed, data-driven comparison of Cumi-101 with other relevant PET tracers, focusing on their application in neuroimaging and oncology.

This compound vs. [¹¹C]WAY-100635 for 5-HT1A Receptor Imaging

The serotonin 1A (5-HT1A) receptor is a key target in the research and treatment of neuropsychiatric disorders. PET imaging with selective radiotracers allows for the in vivo quantification and assessment of these receptors. [¹¹C]WAY-100635 has long been considered the gold standard antagonist radioligand for 5-HT1A receptors. This compound was initially developed as a potential agonist radiotracer for these receptors.

Performance Data
ParameterThis compound[¹¹C]WAY-100635Key Findings
Receptor Affinity High affinity for 5-HT1A receptors.[1][2]Potent and selective 5-HT1A receptor antagonist.[3]Both tracers exhibit high affinity for the 5-HT1A receptor.
Functional Character Initially proposed as an agonist,[4][5] subsequent studies in primate brains indicate it behaves as an antagonist.Well-established antagonist.The functional agonism of this compound in vivo is debated, with evidence suggesting antagonist behavior in native brain tissue.
α1-Adrenoceptor Cross-Reactivity Significant cross-reactivity, particularly in the thalamus (>45%). Ki value for α1-adrenoceptors is approximately 2.8 nM.Lower affinity for α1-adrenoceptors, with Ki values in the range of 80 to 120 nM, indicating 30- to 40-fold lower binding than this compound.This compound's utility is limited by its significant off-target binding to α1-adrenoceptors, a factor less concerning for [¹¹C]WAY-100635.
Binding Potential (BPF) In vivo binding ratios are approximately 55% lower than [carbonyl-¹¹C]WAY-100635. Test-retest variability for BPF is around 11.15%.Higher binding potential in regions rich in 5-HT1A receptors.[¹¹C]WAY-100635 generally shows a higher signal-to-noise ratio due to higher binding potential and lower off-target binding.
In Vivo Studies Used in studies of bipolar depression.Extensively used in healthy volunteers and patients with various psychiatric and neurological disorders.Both tracers have been applied in human clinical research, though [¹¹C]WAY-100635 has a longer history and broader application.
Experimental Methodologies

In Vitro Functional Assay ([³⁵S]GTPγS Binding):

This assay is used to determine the functional agonist or antagonist properties of a ligand. The protocol involves incubating brain tissue homogenates with the radioligand and [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Agonist binding to a G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS.

  • Tissue Preparation: Brain regions of interest (e.g., hippocampus) are dissected and homogenized in an appropriate buffer.

  • Incubation: Aliquots of the homogenate are incubated with varying concentrations of the test compound (e.g., this compound, 8-OH-DPAT as an agonist control), a fixed concentration of GDP, and [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound fraction by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy (Emax) of the compound. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

In Vivo PET Imaging with Blocking Agents:

To determine the specificity and cross-reactivity of a PET tracer in vivo, imaging studies are performed with and without the administration of blocking agents that have high affinity for the target receptor or potential off-target receptors.

  • Baseline Scan: The subject receives an intravenous injection of the radiotracer (e.g., [¹¹C]this compound), and PET data are acquired for a specified duration (e.g., 120 minutes).

  • Blocking Scan: On a separate occasion, the subject is pre-treated with a blocking agent.

    • To confirm 5-HT1A receptor binding, a selective antagonist like WAY-100635 is administered before the radiotracer.

    • To assess α1-adrenoceptor binding, a selective antagonist like prazosin is used.

  • Data Analysis: The binding potential (BPF) is calculated for both baseline and blocking scans. A significant reduction in BPF after administration of a blocking agent indicates specific binding to that receptor. For [¹¹C]this compound, co-administration of WAY-100635 and prazosin is required to block brain uptake to the level of a self-block.

Visualizing the 5-HT1A Receptor Signaling Pathway

5-HT1A Receptor Signaling Serotonin Serotonin HTR1A 5-HT1A Receptor Serotonin->HTR1A Binds to G_protein Gi/Go Protein HTR1A->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates βγ subunit Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition K+ efflux Ca_channel->Neuronal_Inhibition Reduced Ca2+ influx PET_Tracer_Evaluation_Workflow cluster_invitro cluster_invivo cluster_human Start Tracer Synthesis & Radiolabeling InVitro In Vitro Studies Start->InVitro InVivo_Preclinical In Vivo Preclinical (e.g., Rodents, Primates) InVitro->InVivo_Preclinical Binding_Assay Receptor Binding Assays (Affinity, Selectivity) Functional_Assay Functional Assays (e.g., [35S]GTPγS) Human_Studies Human PET Studies InVivo_Preclinical->Human_Studies Biodistribution Biodistribution Blocking_Studies Blocking Studies (Specificity) Metabolism Metabolite Analysis Data_Analysis Kinetic Modeling & Data Analysis Human_Studies->Data_Analysis Dosimetry Dosimetry Test_Retest Test-Retest Reproducibility Clinical_Application Clinical Application Evaluation Evaluation of Tracer Properties Data_Analysis->Evaluation PSMA_Therapy_Selection Patient Patient with Metastatic Castrate-Resistant Prostate Cancer PSMA_PET PSMA PET/CT Imaging Patient->PSMA_PET Ga68 [68Ga]Ga-PSMA-11 PSMA_PET->Ga68 F18 [18F]DCFPyL PSMA_PET->F18 Evaluation Evaluation of PSMA Expression Ga68->Evaluation VISION Trial Standard F18->Evaluation Comparable Alternative Eligible Eligible for 177Lu-PSMA-617 Therapy Evaluation->Eligible Sufficient PSMA Expression Ineligible Not Eligible for 177Lu-PSMA-617 Therapy Evaluation->Ineligible Insufficient PSMA Expression Treatment 177Lu-PSMA-617 Radioligand Therapy Eligible->Treatment

References

Validating Cumi-101 as a Biomarker for Antidepressant Treatment Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable biomarkers to predict treatment response in neuropsychiatric disorders is a critical endeavor in personalized medicine. An ideal biomarker would allow for the stratification of patients, enabling the selection of the most effective therapeutic strategy from the outset and avoiding lengthy and often ineffective trial-and-error approaches. This guide provides a comprehensive analysis of Cumi-101, a radioligand for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor, and its potential as a predictive biomarker for antidepressant treatment response. We compare its performance with other emerging biomarkers, supported by experimental data and detailed methodologies.

This compound: An Overview

This compound, specifically its carbon-11 labeled form ([11C]this compound), is a PET radioligand developed to quantify 5-HT1A receptors in the brain.[1][2] The rationale for its investigation as a biomarker for antidepressant response stems from the well-established role of the serotonergic system, and particularly the 5-HT1A receptor, in the pathophysiology of depression and the mechanism of action of selective serotonin reuptake inhibitors (SSRIs).[3][4]

Performance of this compound as a Predictive Biomarker

A key study investigated whether pretreatment 5-HT1A receptor binding potential (BPF), measured by [11C]this compound PET imaging, could predict the response to a six-week clinical trial of an SSRI in patients with bipolar depression. The study's findings were definitive: pretreatment 5-HT1A receptor binding measured with [11C]this compound did not predict the antidepressant outcome .[5] Specifically, there was no significant difference in [11C]this compound BPF between patients who responded to SSRI treatment and those who did not (p = 0.907).

While the study did find an association between [11C]this compound binding and the severity of depression, its inability to predict treatment response limits its utility as a predictive biomarker in this context.

Comparison with Alternative Biomarkers for Antidepressant Response

Several other avenues are being explored to identify reliable biomarkers for antidepressant treatment response. The following table summarizes some of these alternatives and compares them with [11C]this compound.

Biomarker CategorySpecific Biomarker/MethodPrincipleReported Predictive Performance for Antidepressant Response
Neuroimaging [11C]this compound PET Measures serotonin 1A (5-HT1A) receptor binding potential.Did not predict SSRI response in bipolar depression .
[11C]WAY-100635 PETMeasures 5-HT1A receptor binding (antagonist ligand).Elevated binding in raphe nuclei was associated with remission with escitalopram in major depressive disorder.
Diffusion-Weighted MRI (DW-MRI)Measures white matter integrity, potentially reflecting serotonergic pathways.Lower pre-treatment serotonin transporter (5-HTT) binding in certain brain regions was associated with non-remission.
Genetics DNA Methylation of Serotonin Genes (e.g., SLC6A4, TPH2)Epigenetic modifications that can influence gene expression.Suggested to have potential but applicability remains uncertain.
FKBP5 Gene PolymorphismsFKBP5 is a protein that regulates the glucocorticoid receptor.Polymorphisms have been shown to predict antidepressant treatment response.
Inflammatory Markers C-reactive protein (CRP)A general marker of inflammation.Low baseline CRP levels have been associated with a better response to SSRIs.
Interleukin-6 (IL-6)A pro-inflammatory cytokine.Lower baseline IL-6 levels were associated with remission with escitalopram.
Neurophysiology Rest-Activity Patterns (Actigraphy)Measures circadian rhythm and sleep-wake cycles.Certain patterns, like the timing of the lowest point of activity (bathyphase), have shown promise in predicting response to fluoxetine.
Cellular Markers Gs Alpha Protein LocalizationGs alpha is a key protein in neurotransmitter signaling.The movement of Gs alpha out of lipid rafts in blood cells has been identified as a potential biomarker for treatment efficacy.

Experimental Protocols

[11C]this compound PET Imaging for Prediction of SSRI Response in Bipolar Depression

This section details the methodology used in the clinical trial that evaluated [11C]this compound as a predictive biomarker.

1. Participant Recruitment:

  • 20 participants with a diagnosis of bipolar disorder in a major depressive episode and 16 healthy volunteers were recruited.

  • Inclusion criteria for the bipolar disorder group included a score of at least 16 on the Hamilton Depression Rating Scale.

  • Participants were required to be on a stable dose of a mood stabilizer.

2. PET Imaging Protocol:

  • Radioligand Synthesis: [11C]this compound was synthesized as previously described.

  • Imaging Acquisition: Participants underwent a dynamic PET scan in 3D list mode for 120 minutes after a single bolus injection of <6 mCi of [11C]this compound.

  • Data Analysis: A metabolite-corrected arterial input function was used to quantify the binding potential (BPF) of [11C]this compound to the 5-HT1A receptor.

3. Clinical Trial:

  • Following the PET scan, participants with bipolar depression entered a six-week, open-label clinical trial.

  • They received an SSRI (citalopram or fluoxetine) in addition to their ongoing mood stabilizer.

  • Clinical response was assessed at the end of the six weeks.

4. Statistical Analysis:

  • The primary analysis determined if there was a significant difference in pretreatment [11C]this compound BPF between SSRI responders and non-responders.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflow of the [11C]this compound clinical trial.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) 5-HT1A Autoreceptor 5-HT1A Autoreceptor Serotonin (5-HT)->5-HT1A Autoreceptor Negative Feedback 5-HT Release 5-HT Release Serotonin (5-HT)->5-HT Release 5-HT Synthesis 5-HT Synthesis 5-HT Synthesis->Serotonin (5-HT) 5-HT Release->Synaptic Cleft 5-HT_synapse Serotonin (5-HT) Postsynaptic 5-HT1A Receptor Postsynaptic 5-HT1A Receptor 5-HT_synapse->Postsynaptic 5-HT1A Receptor G-protein G-protein Postsynaptic 5-HT1A Receptor->G-protein activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases Cellular Response Cellular Response cAMP->Cellular Response

Serotonin 1A Receptor Signaling Pathway

experimental_workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis p1 Recruit Patients with Bipolar Depression p2 Baseline Clinical Assessments (HDRS) p1->p2 p3 [11C]this compound PET Scan (Measure 5-HT1A BPF) p2->p3 t1 6-Week Open-Label SSRI Treatment (+ Mood Stabilizer) p3->t1 o1 Final Clinical Assessments (HDRS) t1->o1 o2 Categorize as Responder vs. Non-Responder o1->o2 a1 Compare Pre-treatment [11C]this compound BPF between Responders and Non-Responders o2->a1

Experimental Workflow for [11C]this compound Biomarker Study

Conclusion

The available evidence does not support the use of [11C]this compound PET imaging as a predictive biomarker for SSRI treatment response in bipolar depression. While it remains a valuable tool for quantifying 5-HT1A receptors and understanding the pathophysiology of neuropsychiatric disorders, its clinical utility in guiding antidepressant selection is not established.

Researchers and drug development professionals should consider the array of alternative biomarkers currently under investigation. Promising avenues include other neuroimaging modalities, genetic and inflammatory markers, and neurophysiological assessments. A multi-modal approach, combining insights from different biological systems, may ultimately yield the most robust and clinically actionable predictive biomarkers for antidepressant treatment response, paving the way for a new era of personalized psychiatry.

References

Safety Operating Guide

Navigating the Disposal of Cumi-101: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Cumi-101, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its disposal. This guide provides essential logistical and safety information to ensure the proper management of this compound waste, prioritizing laboratory safety and environmental compliance.

In the absence of explicit disposal instructions from the manufacturer, the primary course of action is to treat this compound as a hazardous chemical waste. The following procedures are based on established principles of laboratory safety and chemical waste management.

Immediate Safety and Handling Considerations

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Direct contact with the skin, eyes, and mucous membranes should be strictly avoided. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound, particularly when specific guidelines are unavailable, involves a conservative approach that ensures the safety of personnel and compliance with institutional and regulatory standards.

1. Waste Characterization and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

2. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.

  • Inform them that you have a novel research chemical, this compound, for which a specific Safety Data Sheet is not available.

  • Provide them with all known information about the compound, including its chemical structure and any observational data on its properties.

3. Disposal Pathway Determination:

  • Your EHS department will provide guidance on the appropriate disposal pathway. This will likely involve incineration by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

4. Waste Pickup and Documentation:

  • Arrange for a scheduled pickup of the hazardous waste through your EHS department.

  • Ensure all required documentation for the waste manifest is completed accurately.

Quantitative Data Summary for Disposal Considerations

ParameterConsiderationRecommended Action
Physical State Solid or LiquidSegregate waste into dedicated solid and liquid hazardous waste containers.
Concentration Varies by experimentClearly label waste containers with the estimated concentration of this compound.
Quantity Varies by experimentAccurately record the volume or mass of the waste generated.
Compatibility UnknownDo not mix this compound waste with other chemical waste streams.

Experimental Protocol: Safe Disposal Procedure in the Absence of an SDS

This protocol outlines the decision-making and procedural steps for a researcher to safely manage the disposal of a chemical like this compound when a specific Safety Data Sheet is not available.

1. Information Gathering: 1.1. Conduct a thorough search for the chemical's Safety Data Sheet (SDS) from manufacturer and supplier websites. 1.2. In the absence of an SDS, gather all available chemical and physical property data from research literature. For this compound, note that it is a nitrogen-containing heterocyclic compound. 1.3. Review your institution's general chemical hygiene and waste disposal plans.

2. Hazard Assessment (Assume High Hazard): 2.1. In the absence of toxicological data, treat the compound as highly toxic. 2.2. Assume the compound is an environmental hazard. 2.3. Identify all potential routes of exposure (inhalation, ingestion, skin contact).

3. Waste Collection and Containment: 3.1. Designate a specific, sealed, and chemically compatible container for this compound waste. 3.2. Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the date of first accumulation. 3.3. Collect all materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) in this container.

4. Contacting EHS for Guidance: 4.1. Notify your institution's Environmental Health and Safety (EHS) office about the need to dispose of a research chemical with no available SDS. 4.2. Provide EHS with all the information gathered in Step 1. 4.3. Follow the specific instructions provided by EHS for storage and pickup.

5. Documentation and Record Keeping: 5.1. Maintain a log of the amount of this compound waste generated. 5.2. Keep a copy of all communications with EHS regarding the disposal of this compound. 5.3. Retain waste manifest documents provided upon pickup.

Logical Workflow for this compound Disposal

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities start This compound Waste Generated characterize Characterize and Segregate Waste (Solid vs. Liquid) start->characterize label_waste Label Container: 'Hazardous Waste - this compound' characterize->label_waste store_safely Store Waste in a Designated Safe Area label_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) provide_guidance Provide Specific Disposal Instructions contact_ehs->provide_guidance store_safely->contact_ehs document Complete Waste Manifest Documentation end Proper Disposal via Licensed Vendor document->end assess Assess Information and Determine Disposal Pathway schedule_pickup Schedule Hazardous Waste Pickup assess->schedule_pickup provide_guidance->assess schedule_pickup->document

Caption: Workflow for the proper disposal of this compound in the absence of a specific SDS.

Essential Safety and Logistical Information for Handling Potent Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or comprehensive safety and handling guide for a compound designated "Cumi-101" is not publicly available. The predominant reference in scientific literature is to "[11C]this compound," a radiolabeled agonist used in Positron Emission Tomography (PET) imaging. The handling of radiolabeled materials like [11C]this compound is subject to stringent institutional and regulatory radiation safety protocols, in addition to chemical safety measures.

This guide provides essential safety and logistical information for the handling of potent, non-radiolabeled research compounds, which is a likely context for researchers, scientists, and drug development professionals. This information should be used as a supplement to a thorough risk assessment and in conjunction with the specific MSDS for any chemical being handled.

I. Personal Protective Equipment (PPE) for Handling Potent Compounds

The selection of appropriate PPE is critical to minimize exposure to potent research compounds. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure. The following table summarizes recommended PPE for various laboratory activities involving potent compounds.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.

II. Operational Plans for Safe Handling

A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase a Receipt & Inventory: Log compound, verify integrity, and store appropriately. b Review Safety Information: Consult MSDS and conduct a risk assessment. a->b c Prepare Work Area: Ensure fume hood is certified, decontaminate surfaces, and prepare spill kit. b->c d Don Appropriate PPE: Select PPE based on the risk assessment. c->d e Perform Experiment: Weigh, dissolve, and handle the compound within a containment device. d->e f Decontaminate: Clean equipment and work surfaces with an appropriate deactivating solution. e->f g Doff PPE: Remove PPE in the correct sequence to avoid contamination. f->g h Segregate & Label Waste: Collect all contaminated materials in designated, sealed waste containers. g->h i Store Waste Securely: Keep waste in a designated, secure area until disposal. h->i j Dispose via Approved Vendor: Arrange for pickup and disposal by a certified hazardous waste contractor. i->j

Caption: General workflow for the safe handling of a potent research compound.

III. Disposal Plans for Potent Compounds

The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Procedure Key Considerations
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimize handling of contaminated items. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name and concentration.

IV. PPE Selection Decision-Making

The following diagram illustrates a logical process for selecting the appropriate level of personal protective equipment when handling a potent research chemical.

start Start: Plan to handle a potent compound is_powder Is the compound a powder that will be weighed or handled in its solid form? start->is_powder is_volatile Is the compound dissolved in a volatile solvent or will it be heated or aerosolized? is_powder->is_volatile No papr High-Level PPE: - Full-face PAPR - Solid-front lab coat - Double gloves - Disposable sleeves is_powder->papr Yes is_splash_risk Is there a risk of splashing? is_volatile->is_splash_risk No fume_hood Intermediate-Level PPE: - Work in a fume hood - Lab coat - Safety goggles - Chemical-resistant gloves is_volatile->fume_hood Yes is_splash_risk->fume_hood Yes standard_ppe Standard PPE: - Lab coat - Safety glasses - Gloves is_splash_risk->standard_ppe No

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cumi-101
Reactant of Route 2
Reactant of Route 2
Cumi-101

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.